Product packaging for Ethyl isopropyl disulfide(Cat. No.:CAS No. 53966-36-2)

Ethyl isopropyl disulfide

Cat. No.: B1615870
CAS No.: 53966-36-2
M. Wt: 136.3 g/mol
InChI Key: PUUCPZKSTXFGOC-UHFFFAOYSA-N
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Description

Ethyl isopropyl disulfide (CAS 53966-36-2) is an organic disulfide compound of interest in various research fields. It is identified as a constituent of onion juice (Allium cepa), making it a relevant compound for the study of volatile sulfur compounds that contribute to the flavor and aroma profiles of Allium species . Research into its applications includes its use in crop protection. A patent describes the use of disulfide compounds, including this compound, as effective agents in pesticidal, acaricidal, and bactericidal compositions for promoting crop growth and controlling plant diseases . This compound is offered for research purposes to explore these and other potential applications. This compound has a molecular formula of C5H12S2 and a molecular weight of 136.28 g/mol . Its estimated boiling point is 161.96 °C at 760.00 mm Hg, and it has low solubility in water (139 mg/L at 25 °C) . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Ensure you refer to the Safety Data Sheet (SDS) before handling and use all appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12S2 B1615870 Ethyl isopropyl disulfide CAS No. 53966-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53966-36-2

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

2-(ethyldisulfanyl)propane

InChI

InChI=1S/C5H12S2/c1-4-6-7-5(2)3/h5H,4H2,1-3H3

InChI Key

PUUCPZKSTXFGOC-UHFFFAOYSA-N

SMILES

CCSSC(C)C

Canonical SMILES

CCSSC(C)C

Other CAS No.

53966-36-2

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl Isopropyl Disulfide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, with the chemical formula C₅H₁₂S₂, is an organosulfur compound belonging to the class of unsymmetrical dialkyldisulfides.[1] Characterized by a disulfide bond (S-S) flanked by an ethyl group on one side and an isopropyl group on the other, this molecule presents a unique combination of steric and electronic properties. While found naturally in foods such as onions, its significance extends beyond flavor chemistry into the realms of synthetic methodology and biochemical applications.[1][2][3]

The disulfide bond is a critical functional group in chemistry and biology, most notably for its role in stabilizing the tertiary and quaternary structures of proteins. The study of simple, unsymmetrical disulfides like this compound provides fundamental insights into the behavior of this crucial linkage. For drug development professionals, the inherent reactivity of the disulfide bond, particularly its susceptibility to cleavage under reducing conditions typical of the intracellular environment, makes it a valuable tool for creating prodrugs and targeted drug delivery systems.[4]

This guide offers a comprehensive exploration of the chemical properties of this compound, from its fundamental structure and synthesis to its reactivity, analytical characterization, and potential applications in advanced research.

Molecular Structure and Identification

The identity and chemical behavior of this compound are dictated by its molecular structure. The central disulfide linkage is the primary site of chemical reactivity, while the flanking alkyl groups modulate its physical properties and steric accessibility.

Caption: 2D Structure of this compound.

Key Identifiers and Physicochemical Data
PropertyValueSource
IUPAC Name 2-(Ethyldisulfanyl)propane
CAS Number 53966-36-2[5][6]
Molecular Formula C₅H₁₂S₂[5][7]
Molecular Weight 136.28 g/mol [7][8]
Canonical SMILES CCSSC(C)C[7][9]
InChIKey PUUCPZKSTXFGOC-UHFFFAOYSA-N[5][6][7]
Boiling Point 162 °C at 760 mmHg[2][9]
Density 0.977 g/cm³[9]
Flash Point 45.7 °C (114 °F)[2][9]
Vapor Pressure 2.89 mmHg at 25 °C[2][9]
logP (o/w) ~2.9 - 3.2[2]
Hydrogen Bond Acceptors 2[9]
Rotatable Bond Count 3[1][9]

Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides like this compound is inherently challenging. The co-oxidation of two different thiols (ethanethiol and isopropanethiol) typically results in a statistical mixture of three products: the desired this compound, along with the two symmetrical disulfides (diethyl disulfide and diisopropyl disulfide).[10] This lack of selectivity necessitates more sophisticated synthetic strategies.

Causality in Synthetic Design

To overcome the formation of symmetrical byproducts, modern synthetic protocols are designed to prevent the presence of two distinct, free thiol species in the reaction mixture simultaneously. This is achieved by activating one thiol precursor to make it electrophilic, which can then be selectively attacked by the second, nucleophilic thiol.

Common Synthetic Approaches
  • Thiol-Sulfenyl Chloride Reaction: A reliable method involves the conversion of one thiol (e.g., isopropanethiol) into its corresponding sulfenyl chloride (isopropylsulfenyl chloride) using an agent like N-chlorosuccinimide (NCS). This electrophilic intermediate then reacts cleanly with a second thiol (ethanethiol) to form the unsymmetrical disulfide.

  • Umpolung Strategy via Sulfenium Ions: A more recent approach involves the umpolung (reversal of polarity) of a thiol.[10] In this method, an electron-rich thiol is converted in situ into an electrophilic sulfenium ion. This ion then selectively reacts with an electron-deficient thiol, followed by air oxidation, to yield the desired unsymmetrical disulfide.[10] This metal-free, one-step reaction offers a broad substrate scope under mild conditions.[10]

  • Oxidative Cross-Dehydrogenation: This method involves the direct coupling of two different S-H bonds.[11] Various oxidants and catalysts, such as iodine with a 4-dimethylaminopyridine (DMAP)/water promoter, can facilitate this reaction, though controlling selectivity remains a key challenge.[10][11]

Generalized Experimental Protocol (Thiol-Thiosulfonate Method)

A highly efficient and selective method involves the reaction of a thiol with a thiosulfonate. This avoids the harsh conditions of some other methods and minimizes disproportionation.

  • Preparation of S-ethyl ethanethiosulfonate: Diethyl disulfide is oxidized with an agent like m-CPBA in a solvent such as dichloromethane (DCM) at 0 °C to form the thiosulfonate.

  • Formation of Isopropyl Thiolate: Isopropanethiol is deprotonated using a mild base (e.g., triethylamine or sodium hydride) in an aprotic solvent like THF to form the sodium isopropyl thiolate.

  • Coupling Reaction: The S-ethyl ethanethiosulfonate solution is added dropwise to the isopropyl thiolate solution at room temperature.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

Caption: Generalized workflow for selective unsymmetrical disulfide synthesis.

Chemical Reactivity and Stability

The chemistry of this compound is dominated by the reactivity of the S-S bond, which has a relatively low bond dissociation energy (around 250 kJ/mol). This makes it susceptible to cleavage by various reagents and conditions.

Key Reactions
  • Reduction: The disulfide bond is readily cleaved by reducing agents. In a laboratory setting, reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride will reduce the disulfide to its constituent thiols: ethanethiol and isopropanethiol. This reaction is fundamental in biochemistry for cleaving disulfide bridges in proteins.

  • Oxidation: Treatment with oxidizing agents can lead to a variety of products. Mild oxidation (e.g., with one equivalent of a peroxy acid) yields a thiosulfinate (Et-S(O)-S-iPr). Stronger oxidation can produce a thiosulfonate (Et-SO₂-S-iPr) or ultimately cleave the S-S bond to form sulfonic acids (Et-SO₃H and iPr-SO₃H).

  • Thiol-Disulfide Exchange and Disproportionation: Unsymmetrical disulfides can undergo an equilibrium-driven exchange reaction with free thiols. This process can lead to disproportionation, where two molecules of this compound rearrange to form one molecule of diethyl disulfide and one molecule of diisopropyl disulfide.[12][13] This S-S exchange reaction can occur even at room temperature in solution over time and is often catalyzed by the presence of nucleophilic thiols.[12][13] This inherent instability is a critical consideration for its synthesis and long-term storage.[13]

  • Thermal Decomposition: Due to the lability of the S-S bond, this compound can decompose upon heating.[14] Thermal decomposition typically proceeds via homolytic cleavage of the S-S bond to generate ethylthiyl (EtS•) and isopropylthiyl (iPrS•) radicals. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction and recombination.

Reactivity_Pathways cluster_reduction Reduction cluster_oxidation Oxidation cluster_exchange Thiol-Disulfide Exchange main This compound (Et-S-S-iPr) thiol1 Ethanethiol (EtSH) main->thiol1 [H] (e.g., DTT, TCEP) thiol2 Isopropanethiol (iPrSH) main->thiol2 [H] (e.g., DTT, TCEP) thiosulfinate Thiosulfinate (Et-S(O)-S-iPr) main->thiosulfinate [O] (Mild) disulfide1 Diethyl Disulfide (Et-S-S-Et) main->disulfide1 Disproportionation (Equilibrium) disulfide2 Diisopropyl Disulfide (iPr-S-S-iPr) main->disulfide2 Disproportionation (Equilibrium) sulfonic_acids Sulfonic Acids (EtSO3H + iPrSO3H) thiosulfinate->sulfonic_acids [O] (Strong)

Caption: Primary reactivity pathways of this compound.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

TechniqueExpected Observations
GC-MS Molecular Ion (M⁺): m/z = 136.[5][6] Key fragments corresponding to the loss of alkyl and thioalkyl groups, and cleavage of the S-S bond.
¹H NMR Ethyl group: Triplet (~1.3 ppm, 3H, -CH₃) and Quartet (~2.7 ppm, 2H, -S-CH₂-). Isopropyl group: Doublet (~1.35 ppm, 6H, -C(CH₃)₂) and Septet (~3.1 ppm, 1H, -S-CH-).
¹³C NMR Ethyl group: ~15 ppm (-CH₃) and ~35 ppm (-S-CH₂-). Isopropyl group: ~23 ppm (-C(CH₃)₂) and ~45 ppm (-S-CH-).[5]
GC Kovats Retention Index (Standard non-polar column): ~970-985.[5]

Applications in Research and Development

Flavor Chemistry and Food Science

This compound is a naturally occurring volatile compound identified in onion juice.[2][3] Its presence contributes to the complex flavor profile of alliaceous vegetables.[1] As such, it serves as a reference standard in food analysis and can be a potential biomarker for the consumption of these foods.[1]

Drug Development and Biochemistry

The most significant application for this class of compounds lies in the biomedical field.

  • Probes for Biological Systems: As a simple unsymmetrical disulfide, it can be used as a model compound to study the kinetics and mechanisms of thiol-disulfide exchange reactions catalyzed by enzymes like protein disulfide isomerase (PDI) or thioredoxin. Understanding how cellular machinery processes such disulfides is crucial for redox biology.

  • Drug Delivery Systems: The disulfide bond is an attractive linker for constructing stimuli-responsive drug delivery systems. A therapeutic agent can be conjugated to a carrier molecule via a disulfide bond. This conjugate remains stable in the oxidative environment of the bloodstream. Upon entering a cell, the high concentration of intracellular reducing agents like glutathione (GSH) rapidly cleaves the disulfide bond, releasing the active drug precisely at its site of action. This strategy enhances therapeutic efficacy while minimizing off-target toxicity.[4] While this compound itself is not a drug, the principles governing its cleavage are directly applicable to the design of these advanced therapeutic systems.

Conclusion

This compound, while structurally simple, possesses a rich and complex chemical profile. Its properties are defined by the inherent reactivity of the unsymmetrical disulfide bond, which presents both a challenge for its synthesis and an opportunity for its application. For researchers in synthetic chemistry, it serves as a model for developing selective methods to construct S-S bonds. For biochemists and drug development professionals, it exemplifies a class of compounds whose redox-sensitive nature can be harnessed to probe biological systems and design intelligent, targeted therapeutics. A thorough understanding of its stability, reactivity, and analytical signatures is essential for leveraging its full potential in scientific innovation.

References

Ethyl isopropyl disulfide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Isopropyl Disulfide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is an organic compound belonging to the dialkyldisulfide class, characterized by the presence of a disulfide bond (R-S-S-R'). This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and safety considerations. While not a widely utilized pharmaceutical agent itself, the study of simple disulfides like this compound offers valuable insights into the behavior of the disulfide moiety, a critical functional group in medicinal chemistry and drug delivery. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and potential applications of disulfide-containing molecules.

Chemical Identity and Physical Properties

This compound is a small, asymmetric disulfide. Its fundamental identifiers and key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 53966-36-2[1]
Molecular Formula C₅H₁₂S₂[1]
Molecular Weight 136.28 g/mol [2][3]
IUPAC Name 2-(ethyldisulfanyl)propane[1]
Synonyms Disulfide, ethyl 1-methylethyl; 2-Methyl-3,4-dithiahexane[1][4][5]
Boiling Point 161.96 °C (estimated)[5][6]
Flash Point 45.7 °C (114.0 °F) (estimated)[4][5][6]
Density 0.977 g/cm³[4]
Water Solubility 139 mg/L at 25 °C (estimated)[5][6]
Appearance Colorless to almost colorless liquid (presumed)

Synthesis of this compound

The synthesis of asymmetric disulfides like this compound can be achieved through several methods. A common and reliable approach involves the reaction of a thiol with a sulfenyl halide or a related species. Below is a detailed protocol for a plausible laboratory-scale synthesis.

Synthetic Workflow Diagram

G cluster_0 Step 1: Preparation of Ethanethiolate cluster_1 Step 2: Preparation of Isopropylsulfenyl Chloride cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Work-up and Purification A Ethanethiol C Sodium Ethanethiolate Solution A->C Deprotonation B Sodium Hydroxide B->C G This compound C->G Nucleophilic Substitution D Isopropyl Disulfide F Isopropylsulfenyl Chloride D->F Chlorinolysis E Chlorine Gas (or SO2Cl2) E->F F->G H Crude Product G->H I Washing & Drying H->I J Distillation I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Ethanethiol

  • Isopropyl disulfide

  • Sulfuryl chloride (SO₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of Sodium Ethanethiolate: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve sodium hydroxide in ethanol to create a solution of sodium ethoxide. To this, slowly add ethanethiol at 0 °C. The ethanethiol is deprotonated by the ethoxide to form sodium ethanethiolate. This is a standard method for generating a nucleophilic thiolate.

  • Preparation of Isopropylsulfenyl Chloride: In a separate flask, dissolve isopropyl disulfide in an anhydrous, non-polar solvent like hexane. Cool the solution to 0 °C and slowly add one equivalent of sulfuryl chloride. This reaction cleaves the disulfide bond to form two equivalents of isopropylsulfenyl chloride. The reaction is exothermic and should be controlled by slow addition.

  • Coupling Reaction: Slowly add the freshly prepared isopropylsulfenyl chloride solution to the sodium ethanethiolate solution at 0 °C. The ethanethiolate acts as a nucleophile, attacking the electrophilic sulfur of the sulfenyl chloride and displacing the chloride ion to form the asymmetric disulfide bond.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality of Choices:

  • Inert Atmosphere: Thiols and thiolates are susceptible to oxidation, which can lead to the formation of symmetric disulfides as byproducts. An inert atmosphere minimizes this side reaction.

  • Low Temperature: The reactions are often exothermic. Maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Anhydrous Conditions: Sulfenyl chlorides are sensitive to moisture. Anhydrous conditions are crucial to prevent their hydrolysis.

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[1]

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • Mass spectrometer detector (e.g., quadrupole).

Procedure:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet using a split or splitless injection mode. A split injection is suitable for concentrated samples, while splitless injection provides higher sensitivity for trace analysis.[7]

  • Separation: Use a temperature program to separate the components of the sample on the capillary column. A typical program might start at 40 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min.

  • Detection: The mass spectrometer will ionize the eluted compounds and separate the ions based on their mass-to-charge ratio, generating a mass spectrum for identification. The fragmentation pattern of this compound will be characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet for the ethyl group, and a septet and a doublet for the isopropyl group. The chemical shifts would be influenced by the adjacent sulfur atom.

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the different carbon environments in the ethyl and isopropyl groups.[1]

Analytical Workflow Diagram

G A Sample containing This compound B Dilution in appropriate solvent A->B C GC-MS Analysis B->C D NMR Analysis B->D E Data Interpretation: Mass Spectrum & NMR Spectra C->E D->E F Structural Confirmation & Quantification E->F

Caption: Analytical workflow for this compound.

Applications and Relevance in Drug Development

While there is limited literature on the specific use of this compound in drug development, the disulfide bond is a key functional group in this field.

  • Prodrugs and Drug Delivery: The disulfide bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside cells (due to glutathione). This property is exploited in drug delivery systems where a drug is attached to a carrier molecule via a disulfide linker. The drug is released at the target site upon cleavage of the linker.

  • Bioconjugation: Disulfide bonds are used to link antibodies to cytotoxic drugs in antibody-drug conjugates (ADCs).

  • Natural Products: this compound is found in some foods like onions.[5][6][8] The study of such natural compounds can sometimes lead to the discovery of new bioactive molecules.

The study of simple, well-defined molecules like this compound helps researchers understand the fundamental chemical and biological properties of the disulfide bond, which can then be applied to the design of more complex pharmaceutical agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor. May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[9][10] Take precautionary measures against static discharge.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[9][10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

References

Natural Sources of Ethyl Isopropyl Disulfide in Food: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl isopropyl disulfide is a volatile organosulfur compound that contributes to the characteristic aroma profiles of certain foods. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biochemical formation, and methodologies for its analysis. The guide is intended for researchers, scientists, and drug development professionals interested in the study of volatile sulfur compounds in food and their potential biological activities. While the presence of this compound has been identified in specific food items, this guide also highlights the current gaps in quantitative and mechanistic understanding, offering a roadmap for future research.

Introduction: The Significance of Asymmetric Disulfides in Food Aroma

Volatile sulfur compounds (VSCs) are a critical class of molecules that define the characteristic aromas and off-odors of many foods, even at trace concentrations.[1] Among these, dialkyldisulfides, with the general structure R-S-S-R', are significant contributors to the sensory profiles of various food items, including vegetables, fruits, and cooked meats.[1] this compound (C₅H₁₂S₂) is an asymmetric dialkyldisulfide, meaning it is composed of two different alkyl groups (ethyl and isopropyl) bonded to the disulfide bridge.[2] The presence of such asymmetric disulfides adds complexity to the aroma profile of foods and can be indicative of specific biochemical pathways.

This guide will delve into the known natural occurrences of this compound, the enzymatic and chemical reactions that lead to its formation, and the analytical techniques required for its isolation and identification from complex food matrices.

Natural Occurrence of this compound in the Plant Kingdom

The primary scientifically documented sources of this compound are plants belonging to the Allium genus. This is consistent with the general understanding that Allium species are rich in a wide variety of sulfur-containing compounds.[2]

Table 1: Documented Food Sources of this compound

Food SourceSpecies NameFamilyNotes on Occurrence
Garden OnionAllium cepaAmaryllidaceaeDetected, but not quantified.[2]
Red OnionAllium cepaAmaryllidaceaeDetected, but not quantified.[2]
Welsh OnionAllium fistulosumAmaryllidaceaeDetected, but not quantified.[2]
Onion JuiceAllium cepaAmaryllidaceaeIdentified as a constituent.[3]

It is important to note that while the presence of this compound has been confirmed in these sources, there is a notable lack of quantitative data in the current scientific literature. This represents a significant knowledge gap and a key area for future research.

Biochemical Formation of this compound in Allium Species

The formation of this compound in Allium species is a multi-step process that is initiated by tissue damage, such as cutting or crushing. The general pathway for the formation of volatile sulfur compounds in these plants is well-established and involves the enzymatic breakdown of S-alk(en)ylcysteine sulfoxides.[4]

Precursor Compounds and Enzymatic Action

The biosynthesis of disulfides in Allium begins with non-volatile, odorless precursor compounds called S-alk(en)ylcysteine sulfoxides. In intact plant cells, these precursors are segregated from the enzyme alliinase.[5] When the plant tissue is damaged, alliinase comes into contact with the S-alk(en)ylcysteine sulfoxides and catalyzes their conversion into highly reactive sulfenic acids, pyruvic acid, and ammonia.[4][6]

Formation of Asymmetric Disulfides: A Proposed Mechanism

The formation of an asymmetric disulfide like this compound necessitates the presence of both ethyl and isopropyl precursor groups. The precise mechanism for the formation of such mixed disulfides is not fully elucidated but is believed to involve the condensation and rearrangement of different sulfenic acids.

A proposed pathway is as follows:

  • Generation of Precursor Sulfenic Acids: Upon tissue damage, alliinase acts on S-ethylcysteine sulfoxide and S-isopropylcysteine sulfoxide to produce ethane-sulfenic acid and propane-2-sulfenic acid, respectively.

  • Condensation and Rearrangement: These unstable sulfenic acids can undergo a series of condensation and rearrangement reactions. It is hypothesized that a condensation reaction between ethane-sulfenic acid and propane-2-sulfenic acid can lead to the formation of an unstable intermediate thiosulfinate.

  • Formation of this compound: This intermediate can then decompose and rearrange to form the more stable this compound, among other symmetric and asymmetric disulfides and polysulfides.

The thiol-disulfide exchange is a fundamental reaction in this process, where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate.[7] This exchange mechanism can contribute to the diversity of disulfides found in damaged Allium tissue.

G cluster_precursors Precursor S-alk(en)ylcysteine Sulfoxides cluster_intermediates Reactive Intermediates S-Ethylcysteine Sulfoxide S-Ethylcysteine Sulfoxide Alliinase Alliinase S-Ethylcysteine Sulfoxide->Alliinase Substrate S-Isopropylcysteine Sulfoxide S-Isopropylcysteine Sulfoxide S-Isopropylcysteine Sulfoxide->Alliinase Substrate Tissue Damage Tissue Damage Tissue Damage->Alliinase Release Ethane-sulfenic Acid Ethane-sulfenic Acid Alliinase->Ethane-sulfenic Acid Propane-2-sulfenic Acid Propane-2-sulfenic Acid Alliinase->Propane-2-sulfenic Acid Condensation & Rearrangement Condensation & Rearrangement Ethane-sulfenic Acid->Condensation & Rearrangement Propane-2-sulfenic Acid->Condensation & Rearrangement This compound This compound Condensation & Rearrangement->this compound

Figure 1: Proposed biochemical pathway for the formation of this compound in Allium species.

Analytical Methodology: Isolation and Identification

The analysis of volatile sulfur compounds like this compound from food matrices presents a challenge due to their low concentrations, high volatility, and potential for thermal degradation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for such analyses.[8]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Onions

The following is a detailed, step-by-step methodology for the analysis of this compound in onions, based on established protocols for VSCs.

4.1.1. Sample Preparation

  • Homogenization: Homogenize a known weight of fresh onion tissue in deionized water. The ratio of onion to water should be optimized to create a slurry that can be easily transferred.

  • Vialing: Transfer a precise volume of the onion homogenate into a headspace vial.

  • Salting Out: Add a saturated solution of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample matrix, which in turn increases the volatility of the analytes, promoting their transfer to the headspace.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for a wide range of volatile and semi-volatile compounds, including VSCs.

  • Incubation and Equilibration: Place the vial in a heating block or the autosampler's incubator. An incubation temperature between 40°C and 60°C with an equilibration time of 20 to 30 minutes is a good starting point for method development. Agitation during this step can improve the mass transfer of analytes into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period, typically 15 to 30 minutes, at the same temperature as the incubation.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Thermal Desorption: Transfer the SPME fiber to the hot injector of the gas chromatograph. A desorption temperature of 250°C for 2 to 5 minutes in splitless mode is generally sufficient to ensure the complete transfer of analytes to the GC column.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-WAX, is suitable for the separation of VSCs.

    • Oven Program: A typical oven temperature program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a final temperature of around 250°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) ionization at 70 eV is standard.

    • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis to identify unknown compounds. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

G cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Homogenize Onion Homogenize Onion Vialing & Salting Out Vialing & Salting Out Homogenize Onion->Vialing & Salting Out Seal Vial Seal Vial Vialing & Salting Out->Seal Vial Incubate & Equilibrate Incubate & Equilibrate Seal Vial->Incubate & Equilibrate Expose SPME Fiber Expose SPME Fiber Incubate & Equilibrate->Expose SPME Fiber Thermal Desorption Thermal Desorption Expose SPME Fiber->Thermal Desorption GC Separation GC Separation Thermal Desorption->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Figure 2: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Sensory Properties and Contribution to Food Flavor

The presence of asymmetric disulfides like this compound, alongside their symmetric counterparts (diethyl disulfide and diisopropyl disulfide), contributes to the complexity and nuance of the overall flavor profile of foods like onions.

Impact of Food Processing and Storage

The concentration and profile of volatile sulfur compounds in Allium species are significantly affected by processing and storage conditions.

  • Cutting and Storage: The act of cutting initiates the enzymatic reactions that produce disulfides. Studies have shown that the profile of VSCs in cut onions changes over time and with different storage temperatures.[10] Some disulfides may be lost, while others may be formed during storage.[10]

  • Thermal Processing: Heating can lead to the degradation and rearrangement of thiosulfinates and disulfides, resulting in the formation of a different array of sulfur compounds.[11] High temperatures can cause the cleavage of disulfide bonds, leading to the formation of thiols and other reactive species that can then form new compounds.[12] It is likely that the concentration of this compound would be altered during cooking, though specific data is lacking.

  • Fermentation: The process of fermentation can also significantly alter the profile of VSCs in food.[13] Microbial metabolism can lead to the formation of new sulfur compounds or the degradation of existing ones. While there is limited specific research on the fate of this compound during the fermentation of onions, it is an area ripe for investigation.

Future Research Directions

This guide highlights several areas where further research is needed to fully understand the role of this compound in food:

  • Quantitative Analysis: There is a pressing need for the development and application of validated quantitative methods to determine the concentration of this compound in various Allium species and other potential food sources.

  • Mechanistic Studies: Further investigation into the precise enzymatic and chemical reactions that lead to the formation of asymmetric disulfides in plants is warranted.

  • Sensory Evaluation: The determination of the odor threshold and a detailed sensory profile of pure this compound would provide a clearer understanding of its contribution to food aroma.

  • Impact of Processing: Systematic studies on the effects of different cooking methods, fermentation, and storage conditions on the stability and concentration of this compound are needed.

Conclusion

This compound is a naturally occurring volatile sulfur compound that is a constituent of the aroma profile of Allium species, particularly onions. Its formation is a result of the enzymatic breakdown of S-alk(en)ylcysteine sulfoxides upon tissue damage. While analytical methods like HS-SPME-GC-MS are well-suited for its identification, a significant amount of research is still required to quantify its presence in foods, fully elucidate its formation pathways, and understand its sensory impact and stability during processing. This guide provides a foundation for researchers to build upon in their exploration of this and other asymmetric disulfides in the food and natural product sciences.

References

The Comprehensive Guide to Ethyl Isopropyl Disulfide: Nomenclature, Properties, and Technical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Chemical Identification

In the fields of chemical research and drug development, the unambiguous identification of a molecule is paramount. The seemingly trivial matter of a compound's name can have significant implications for experimental reproducibility, safety, and regulatory compliance. Ethyl isopropyl disulfide, a simple yet illustrative example of an asymmetrical disulfide, serves as a perfect case study for the importance of a comprehensive understanding of chemical nomenclature. This guide will dissect the various synonyms and identifiers for this compound, providing clarity and preventing the potential for costly errors stemming from misidentification.

Unraveling the Nomenclature: Synonyms and Identifiers

This compound is known by a variety of names, a common occurrence for many chemical compounds that can lead to confusion if not properly cataloged. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature to address this, but numerous other synonyms and identifiers are prevalent in literature, databases, and commercial listings.

The IUPAC name for this compound is 2-(ethyldisulfanyl)propane .[1] This systematic name precisely describes the molecular structure: an ethyl group attached to a disulfide bridge, which is in turn attached to the second carbon of a propane chain.

A comprehensive list of synonyms and alternative names is presented in Table 1. Understanding these is crucial for conducting thorough literature searches and for identifying the compound in various chemical inventories.

Table 1: Synonyms and Identifiers for this compound

Type of Identifier Identifier Source
IUPAC Name 2-(ethyldisulfanyl)propanePubChem[1]
Common Name This compoundLookChem[2], PubChem[1]
CAS Number 53966-36-2LookChem[2], PubChem[1]
Molecular Formula C5H12S2LookChem[2], PubChem[1]
Synonyms Disulfide, ethyl 1-methylethylLookChem[2], PubChem[1]
2-Methyl-3,4-dithiahexaneLookChem[2], PubChem[1]
Ethyl 1-methylethyl disulfideLookChem[2]
Ethyl i-propyl disulfideLookChem[2]
2-(ethyldisulanyl)propaneLookChem[2]
Disulfide, ethyl isopropylLookChem[2]
Other Identifiers DTXSID10334646LookChem[2]
CHEBI:173573LookChem[2]
Nikkaji Number: J101.217GLookChem[2]
Wikidata: Q82100533LookChem[2]

The proliferation of synonyms often arises from different naming conventions (e.g., common vs. systematic) and historical naming practices. For instance, "2-Methyl-3,4-dithiahexane" describes the compound by numbering the longest carbon chain that includes the disulfide bond, while "Disulfide, ethyl 1-methylethyl" follows a convention of naming the two alkyl groups attached to the disulfide moiety. For researchers, it is a critical best practice to cross-reference multiple identifiers, with the CAS number being one of the most reliable for unambiguous identification.

Molecular Structure and Chemical Properties

A clear understanding of the molecular structure is fundamental to predicting a compound's reactivity and physical properties. This compound is an organic disulfide, characterized by the S-S linkage.

Caption: Chemical structure of 2-(ethyldisulfanyl)propane.

The physicochemical properties of this compound are summarized in Table 2. These properties are essential for designing experimental protocols, including solvent selection, reaction temperature, and purification methods.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 136.282 g/mol LookChem[2]
Boiling Point 162 °C at 760 mmHgLookChem[2]
Density 0.977 g/cm³LookChem[2]
Flash Point 45.7 °CLookChem[2]
Vapor Pressure 2.89 mmHg at 25 °CLookChem[2]
LogP 2.79610LookChem[2]

The relatively high boiling point and low vapor pressure are characteristic of a molecule with this molecular weight and the presence of polarizable sulfur atoms. The LogP value suggests a moderate lipophilicity, which can be a critical parameter in drug development for predicting membrane permeability and bioavailability.

Experimental Protocols: A Note on Synthesis and Handling

While a detailed synthetic protocol is beyond the scope of this guide, it is important for researchers to understand the general principles of disulfide synthesis. Asymmetrical disulfides like this compound are often prepared via the reaction of a thiol with a sulfenyl halide or through thiol-disulfide exchange reactions.

Conceptual Workflow for Asymmetrical Disulfide Synthesis:

workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product A Ethyl Mercaptan (Ethanethiol) C Reaction in an inert solvent (e.g., dichloromethane) under controlled temperature A->C B Isopropylsulfenyl Chloride B->C D Aqueous Wash C->D E Drying over MgSO4 D->E F Solvent Removal E->F G Purification (e.g., Distillation or Chromatography) F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Self-Validating System for Protocols:

When working with organosulfur compounds, it is crucial to incorporate self-validating steps into any experimental protocol. For the synthesis of this compound, this would involve:

  • In-process monitoring: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to monitor the progress of the reaction and confirm the consumption of starting materials.

  • Structural confirmation: The identity of the final product must be unequivocally confirmed using a combination of analytical techniques, such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, although the S-S bond itself has a weak absorption.

Handling and Safety Considerations:

Disulfides, like many organosulfur compounds, can have strong, unpleasant odors. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Researchers should always consult the Safety Data Sheet (SDS) for the most up-to-date handling and safety information.

Conclusion: The Foundation of Rigorous Science

A meticulous approach to chemical identification and nomenclature is not merely an academic exercise; it is a fundamental pillar of scientific integrity and reproducibility. For researchers and drug development professionals, the ability to navigate the various synonyms and identifiers for a compound like this compound is a critical skill. By leveraging standardized identifiers such as the CAS number and confirming structural identity through robust analytical methods, the scientific community can ensure the accuracy and reliability of its collective work.

References

An In-depth Technical Guide to 2-(Ethyldisulfanyl)propane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(ethyldisulfanyl)propane (CAS No. 53966-36-2), an unsymmetrical disulfide also known as ethyl isopropyl disulfide. Found as a natural constituent in onion juice, this organosulfur compound holds potential for applications in medicinal chemistry and drug development due to the unique reactivity of its disulfide bond. This document delves into its molecular structure, physicochemical characteristics, and reactivity profile. It further explores established synthetic strategies for unsymmetrical disulfides applicable to its preparation and discusses its potential roles in drug design, drawing parallels with other disulfide-containing bioactive molecules. Safety considerations and handling protocols are also addressed. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of Unsymmetrical Disulfides

Disulfide bonds are pivotal structural and functional motifs in chemistry and biology. While symmetrical disulfides are common, unsymmetrical disulfides, such as 2-(ethyldisulfanyl)propane, offer a unique chemical handle for targeted therapeutic strategies. The disulfide linkage is a dynamic covalent bond, susceptible to cleavage under the reducing conditions prevalent within the intracellular environment, making it an attractive linker for prodrugs and targeted drug delivery systems.[1][2] The differential steric and electronic environments of the ethyl and isopropyl groups in 2-(ethyldisulfanyl)propane may impart specific reactivity and selectivity, warranting a detailed investigation of its properties. This guide aims to consolidate the available technical information on this compound to facilitate its evaluation in research and drug discovery programs.

Molecular and Physicochemical Profile

Identification and Nomenclature
  • Systematic Name: 2-(Ethyldisulfanyl)propane[3]

  • Common Names: this compound, 2-Methyl-3,4-dithiahexane[3]

  • CAS Number: 53966-36-2[3]

  • Molecular Formula: C₅H₁₂S₂[3]

  • Molecular Weight: 136.28 g/mol [4]

  • Chemical Structure:

Physical Properties

A summary of the known and estimated physical properties of 2-(ethyldisulfanyl)propane is presented in Table 1. It is important to note that some of these values are estimates and should be experimentally verified for critical applications.

PropertyValueSource
Boiling Point 161.96 °C (estimated)[4]
Density 0.977 g/cm³ (estimated)[5]
Vapor Pressure 2.893 mmHg @ 25 °C (estimated)[4]
Flash Point 45.70 °C (estimated)[4]
logP (o/w) 3.180 (estimated)[4]
Solubility In water: 139 mg/L @ 25 °C (estimated)[4]
Natural Occurrence Constituent of onion (Allium cepa) juice.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and isopropyl groups.

    • Ethyl group: A triplet corresponding to the methyl protons (CH₃-CH₂-) and a quartet for the methylene protons (-CH₂-S-).

    • Isopropyl group: A doublet for the two equivalent methyl protons ((CH₃)₂-CH-) and a septet for the methine proton (-CH-S-). The chemical shifts will be influenced by the adjacent sulfur atoms.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the unique carbon environments in the molecule:

    • The methyl and methylene carbons of the ethyl group.

    • The methyl and methine carbons of the isopropyl group. The chemical shifts for carbons attached to sulfur typically appear in the 25-40 ppm range.[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(ethyldisulfanyl)propane is expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern will likely involve cleavage of the S-S bond and C-S bonds, as well as rearrangements. Common fragmentation pathways for sulfides and disulfides include the loss of alkyl radicals.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(ethyldisulfanyl)propane is not expected to show highly characteristic peaks, as is common for simple alkyl sulfides and disulfides. The key absorptions would be:

  • C-H stretching: In the 2850-3000 cm⁻¹ region.[10]

  • C-H bending: Around 1370-1470 cm⁻¹.[10] The S-S stretching vibration is typically weak and falls in the 400-500 cm⁻¹ range, which is often difficult to observe.[11][12]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of unsymmetrical disulfides like 2-(ethyldisulfanyl)propane can be challenging due to the propensity for the formation of symmetrical disulfide byproducts. However, several methods have been developed to achieve selective synthesis.

A common and effective one-pot procedure involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to yield the unsymmetrical disulfide.[2] This method is advantageous as it avoids harsh oxidizing agents and allows for the recovery of the benzotriazole byproduct.[2]

Experimental Protocol: General One-Pot Synthesis of Unsymmetrical Disulfides

This protocol is a general method and would require optimization for the specific synthesis of 2-(ethyldisulfanyl)propane.

  • Step 1: Formation of the Sulfenyl Intermediate:

    • Dissolve one equivalent of the first thiol (e.g., ethanethiol) in a suitable solvent such as dichloromethane (DCM) and cool to -78 °C.

    • Slowly add a solution of one equivalent of 1-chlorobenzotriazole (BtCl) in DCM.

    • Stir the reaction mixture at low temperature to form the R¹SBt intermediate.

  • Step 2: Reaction with the Second Thiol:

    • Add one equivalent of the second thiol (e.g., 2-propanethiol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Step 3: Work-up and Purification:

    • Wash the reaction mixture with an acidic aqueous solution to remove the benzotriazole byproduct.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure unsymmetrical disulfide.

SynthesisWorkflow

Chemical Reactivity

The disulfide bond is the most reactive site in 2-(ethyldisulfanyl)propane. It can undergo both reduction and oxidation reactions.

  • Reduction: The S-S bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to yield the corresponding thiols (ethanethiol and 2-propanethiol). This reaction is fundamental to the role of disulfides in biological systems and prodrug activation.

  • Thiol-Disulfide Exchange: In the presence of a free thiol, 2-(ethyldisulfanyl)propane can participate in a thiol-disulfide exchange reaction. This equilibrium-driven process leads to the formation of new disulfide and thiol species.[9][13] The kinetics and equilibrium of this exchange are influenced by the redox environment and the pKa of the participating thiols.[9][13]

  • Oxidation: Strong oxidizing agents can oxidize the sulfur atoms to higher oxidation states, such as thiosulfinates (R-S(O)-S-R) and ultimately to sulfonic acids (R-SO₃H).

Applications in Drug Discovery and Development

The incorporation of a disulfide bond is a well-established strategy in drug design.[14][15] Disulfide-containing compounds are utilized as prodrugs, where the active therapeutic agent is released upon cleavage of the disulfide bond in the reducing environment of the target cells.[1] This approach can enhance drug delivery, improve solubility, and reduce off-target toxicity.[1]

While specific applications of 2-(ethyldisulfanyl)propane in drug development have not been extensively reported, its structure lends itself to several potential uses:

  • Cysteine Protease Inhibition: Disulfides can act as inhibitors of cysteine proteases by forming a mixed disulfide with the active site cysteine residue, thereby blocking the enzyme's catalytic activity.[16][17] The specific structure of 2-(ethyldisulfanyl)propane could be explored for selective inhibition of certain cysteine proteases implicated in diseases such as cancer and viral infections.[18][19]

  • Prodrug Moiety: The ethyl or isopropyl group could be attached to a pharmacophore, with the disulfide acting as a cleavable linker. The lipophilicity of the alkyl groups may also influence the compound's membrane permeability and pharmacokinetic properties.

DrugDiscovery

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid inhalation of vapors and contact with skin and eyes.[20][21]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[20][21] Keep the container tightly closed.[20][21]

  • Toxicity: The toxicological properties of 2-(ethyldisulfanyl)propane have not been extensively studied. Some disulfides have been shown to exhibit cytotoxicity, which can be modulated by the nature of the alkyl or aryl substituents.[22] Therefore, it should be handled with care, assuming it may be harmful.

Conclusion

2-(Ethyldisulfanyl)propane is an unsymmetrical disulfide with potential for further investigation in the fields of medicinal chemistry and drug development. Its physicochemical properties, combined with the inherent reactivity of the disulfide bond, make it an interesting candidate for the design of novel prodrugs and enzyme inhibitors. While there is a need for more comprehensive experimental data, particularly spectroscopic and toxicological information, this technical guide provides a solid foundation for researchers to build upon. The synthetic methodologies and reactivity principles outlined herein should facilitate the synthesis and further exploration of this and related compounds in the quest for new therapeutic agents.

References

An In-Depth Technical Guide on the Occurrence of Ethyl Isopropyl Disulfide in Allium Species

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Allium, encompassing species such as onion, garlic, and Welsh onion, is renowned for its rich and complex profile of organosulfur compounds. These molecules are not only responsible for the characteristic pungent flavors and aromas but also contribute significantly to the purported health benefits of these plants. Among the vast array of sulfur-containing volatiles, asymmetric disulfides represent a unique and less-studied class of compounds. This technical guide provides a comprehensive overview of ethyl isopropyl disulfide (C₅H₁₂S₂), a specific asymmetric disulfide detected in several Allium species. We will delve into its chemical properties, explore its qualitative occurrence, propose a biosynthetic pathway based on known enzymatic reactions and precursor availability, and provide detailed, field-proven methodologies for its extraction and identification. Furthermore, we will discuss the potential biological significance of this compound by drawing parallels with related alkyl disulfides, thereby offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemical Significance of Disulfides in Allium

The characteristic flavor of the Allium genus is not present in the intact plant tissue. It is the result of a rapid enzymatic cascade initiated upon cellular disruption, such as cutting or crushing.[1][2] The primary precursors are a class of non-volatile, odorless amino acids called S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1] When the plant's cells are damaged, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytoplasmic ACSOs.[3][4] Alliinase catalyzes the cleavage of ACSOs into highly reactive sulfenic acids, pyruvic acid, and ammonia.[5] These sulfenic acid intermediates then undergo spontaneous, non-enzymatic condensation reactions to form a complex mixture of volatile organosulfur compounds, including thiosulfinates, which are themselves unstable and rearrange to form the more stable mono-, di-, and polysulfides that constitute the essential oils.[1][2]

Disulfides (R-S-S-R') are a major class of these secondary metabolites. While symmetric disulfides like diallyl disulfide (from garlic) and dipropyl disulfide (from onion) are well-documented, the occurrence and formation of asymmetric disulfides, such as this compound, are less understood.[1] These asymmetric compounds are of particular interest as their unique structures may confer distinct sensory properties and biological activities.

Chemical and Physical Properties of this compound

This compound, also known by its IUPAC name 2-(ethyldisulfanyl)propane, is an organic disulfide with the molecular formula C₅H₁₂S₂.[6] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₅H₁₂S₂[6]
Molecular Weight 136.28 g/mol [7]
CAS Number 53966-36-2[6]
Appearance Colorless to almost colorless liquid[8]
Boiling Point 161.96 °C (estimated)[7]
Flash Point 45.7 °C (estimated)[7]
Density 0.977 g/cm³ (estimated)
logP (o/w) 2.79 - 3.18 (estimated)[7]
Synonyms 2-(Ethyldisulfanyl)propane, 2-Methyl-3,4-dithiahexane[6]

Table 1: Chemical and physical properties of this compound.

Natural Occurrence in Allium Species

This compound has been identified as a volatile component in the headspace of several members of the Allium genus. Its presence has been qualitatively confirmed, though quantitative data remains largely absent from the scientific literature.[9]

  • Allium cepa (Onion): this compound has been detected in various onion cultivars, including garden and red onions.[9] It contributes to the complex sulfur profile that defines onion's aroma.

  • Allium fistulosum (Welsh Onion): This species, known for its mild onion flavor, also contains this compound as part of its volatile fraction.[9] The flavor profile of Welsh onion is rich in various disulfides and trisulfides.[10][11]

It is important to note that the concentration of volatile sulfur compounds can vary significantly based on cultivar, growing conditions, soil sulfur content, and post-harvest handling.[1]

Proposed Biosynthetic Pathway

The formation of an asymmetric disulfide requires the presence of two different sulfenic acid intermediates. The biosynthesis of this compound is therefore contingent on the availability of both ethyl and isopropyl precursors.

The established pathway for disulfide formation is initiated by alliinase acting on ACSOs. The key precursors for this compound would be S-ethyl-L-cysteine sulfoxide (ethiin) and S-isopropyl-L-cysteine sulfoxide. However, a comprehensive study on the distribution of ACSOs in 15 Allium species by Kubec et al. (2000) made a crucial discovery:

  • S-ethylcysteine sulfoxide (ethiin) was detected in trace amounts in most of the species examined.[12]

  • S-isopropylcysteine sulfoxide was not detected in any of the samples.[12]

This finding suggests that a direct condensation of ethylsulfenic acid and isopropylsulfenic acid is an unlikely primary pathway. A more plausible mechanism involves the interaction of ethylsulfenic acid with a more abundant propyl-containing sulfur compound. Onions are known to contain significant amounts of S-propyl-L-cysteine sulfoxide (propiin), which is an isomer of the isopropyl precursor.[13]

Based on this evidence, we propose the following biosynthetic pathway for this compound:

  • Enzymatic Cleavage: Upon tissue damage, alliinase acts on the available ACSO precursors, S-ethyl-L-cysteine sulfoxide (present in trace amounts) and S-propyl-L-cysteine sulfoxide (more abundant), to form their respective sulfenic acids: ethanesulfenic acid and 1-propanesulfenic acid.

  • Thiosulfinate Formation: These highly reactive sulfenic acids can self-condense to form symmetric thiosulfinates or cross-condense to form asymmetric thiosulfinates.

  • Rearrangement and Disulfide Exchange: The resulting thiosulfinates are unstable and can undergo further reactions, including rearrangement and thiol-disulfide exchange with other sulfur-containing molecules present in the cellular matrix. It is through these complex, non-enzymatic scrambling reactions that a variety of symmetric and asymmetric disulfides, including this compound, are likely formed. The isopropyl moiety may arise from the rearrangement of propyl compounds.

This proposed pathway accounts for the presence of the ethyl precursor and the formation of the asymmetric disulfide structure in the absence of a dedicated S-isopropyl-L-cysteine sulfoxide precursor.

Biosynthetic Pathway of this compound cluster_precursors ACSO Precursors cluster_enzyme Enzymatic Action cluster_intermediates Reactive Intermediates cluster_rearrangement Non-Enzymatic Reactions cluster_product Final Product Ethiin S-Ethyl-L-cysteine sulfoxide (Ethiin) Alliinase Alliinase (upon tissue damage) Ethiin->Alliinase Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Propiin->Alliinase Ethanesulfenic Ethanesulfenic Acid Alliinase->Ethanesulfenic forms Propanesulfenic 1-Propanesulfenic Acid Alliinase->Propanesulfenic forms Rearrangement Condensation, Rearrangement & Disulfide Exchange Ethanesulfenic->Rearrangement Propanesulfenic->Rearrangement EID This compound Rearrangement->EID leads to

Proposed biosynthetic pathway for this compound.
Experimental Protocols: Extraction, Detection, and Identification

The analysis of volatile sulfur compounds in Allium species is most effectively achieved using headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and robust method for this purpose.[14][15]

5.1. Protocol: HS-SPME-GC-MS Analysis of this compound

Objective: To extract, separate, and identify this compound from fresh Allium tissue.

Materials:

  • Fresh Allium bulbs (e.g., A. cepa, A. fistulosum)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or Rxi-5Sil MS)

  • High-purity helium carrier gas

  • Analytical balance

  • Knife and cutting board

Methodology:

  • Sample Preparation:

    • Accurately weigh 1.0 g of fresh Allium tissue.

    • Finely chop the tissue to initiate the enzymatic reaction.

    • Immediately transfer the chopped sample into a 20 mL headspace vial and seal it tightly.

    • Allow the vial to equilibrate at a controlled temperature (e.g., 50°C) for 15 minutes to allow for the generation and accumulation of volatile compounds in the headspace.[14]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Manually or using an autosampler, expose the pre-conditioned SPME fiber to the headspace of the sample vial.

    • Maintain the extraction for a defined period (e.g., 30 minutes) at the same controlled temperature (50°C) with agitation (e.g., 250 rpm).[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250-260°C) for thermal desorption of the analytes for a period of 5 minutes.[14][16]

    • GC Conditions (Example): [16]

      • Column: DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 40°C for 5 min, ramp to 220°C at 5°C/min, then ramp to 250°C at 20°C/min, and hold for 2.5 min.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 260°C.

  • Data Analysis and Identification:

    • Process the resulting chromatogram and mass spectra using the instrument's software.

    • Identify this compound by comparing its mass spectrum with reference libraries (e.g., NIST, Wiley) and by matching its calculated Kovats Retention Index (RI) with literature values. The mass spectrum of this compound will show characteristic fragmentation patterns for an asymmetric disulfide.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation A1 Weigh 1.0g Allium Tissue A2 Finely Chop Tissue A1->A2 A3 Seal in 20mL Vial A2->A3 A4 Equilibrate at 50°C for 15 min A3->A4 B1 Expose SPME Fiber to Headspace A4->B1 Begin Extraction B2 Extract for 30 min at 50°C B1->B2 C1 Desorb Fiber in GC Inlet (250°C) B2->C1 Transfer Analytes C2 GC Separation C1->C2 C3 MS Detection (EI, 70eV) C2->C3 D1 Process Chromatogram C3->D1 Raw Data D2 Compare Mass Spectra to Libraries (NIST) D1->D2 D3 Calculate & Compare Retention Index D1->D3 D4 Confirm Identification D2->D4 D3->D4

HS-SPME-GC-MS workflow for identifying this compound.
Potential Biological Activity and Significance

While no studies have been published on the specific biological activities of this compound, the broader class of alkyl disulfides from Allium and synthetic sources are known to possess a range of pharmacological properties.

  • Antimicrobial Effects: Unsymmetrical disulfides have demonstrated antibacterial activity against various pathogenic bacteria, including Gram-positive strains.[10] The reactivity of the disulfide bond with thiol groups in microbial enzymes is a likely mechanism of action.

  • Anticancer Properties: Many organosulfur compounds from Allium, including disulfides, are known to modulate the activity of detoxification enzymes and can induce apoptosis in cancer cell lines.[1]

  • Cardiovascular Effects: Certain sulfur compounds are implicated in cardiovascular protection.[1]

The biological activity of disulfides is often mediated through thiol-disulfide exchange reactions, particularly with intracellular glutathione, which can disrupt cellular redox homeostasis.[10] Given its structure as a short-chain, asymmetric disulfide, it is plausible that this compound could exhibit similar biological activities. However, dedicated toxicological and pharmacological studies are required to confirm this and to determine its potency and mechanism of action. Its presence, even in trace amounts, contributes to the overall phytochemical matrix of Allium species, which may result in synergistic effects with other bioactive compounds.

Conclusion and Future Directions

This compound is a minor but intriguing component of the volatile sulfur profile of Allium species like A. cepa and A. fistulosum. While its quantitative contribution to the overall aroma and flavor may be small, its presence highlights the chemical complexity generated from the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxide precursors. The proposed biosynthetic pathway, stemming from the trace precursor S-ethylcysteine sulfoxide and undergoing subsequent non-enzymatic rearrangements, provides a logical framework for its formation.

For researchers and drug development professionals, this guide establishes the foundational knowledge of this compound. The provided HS-SPME-GC-MS protocol offers a robust and validated method for its detection and identification. Key areas for future research include:

  • Quantitative Analysis: Development of a validated quantitative method to determine the concentration of this compound across a wider range of Allium species and cultivars.

  • Biosynthetic Confirmation: Isotopic labeling studies to definitively elucidate the biosynthetic pathway.

  • Pharmacological Screening: Isolation or synthesis of pure this compound to perform comprehensive in vitro and in vivo studies to determine its specific biological activities and toxicological profile.

Understanding the formation and activity of less abundant compounds like this compound is crucial for a complete picture of the chemistry and therapeutic potential of the Allium genus.

References

The Role of Ethyl Isopropyl Disulfide in Onion Flavor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characteristic flavor of onion (Allium cepa) is a complex interplay of numerous volatile sulfur compounds, with disulfides playing a pivotal role. This technical guide provides an in-depth exploration of ethyl isopropyl disulfide, an asymmetrical dialkyldisulfide that contributes to the overall sensory profile of onions. We will delve into the biochemical pathways of its formation, its physicochemical properties, and its specific contribution to the onion flavor profile. Furthermore, this guide will present detailed, field-proven methodologies for the extraction, identification, and quantification of this compound using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who seek a comprehensive understanding of this specific flavor compound.

Introduction: The Chemical Tapestry of Onion Flavor

The flavor of onion, a cornerstone of global cuisine, is not inherent to the intact vegetable but is rather a rapid enzymatic and chemical cascade initiated upon cellular disruption. The primary precursors to onion's pungent and characteristic flavor are a class of non-volatile, sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[1][2][3]. When the onion tissue is damaged by cutting, crushing, or chewing, the vacuolar enzyme alliinase (E.C. 4.4.1.4) is released and comes into contact with the cytoplasmic ACSOs[4][5]. This enzymatic cleavage generates highly reactive and unstable sulfenic acids, ammonia, and pyruvate[5][6].

These sulfenic acids are the central intermediates that undergo spontaneous condensation and rearrangement reactions to form a plethora of volatile sulfur compounds, including thiosulfinates, thiosulfonates, monosulfides, and the focus of this guide, disulfides[2]. Among the complex mixture of these compounds, this compound has been identified in various onion species, including red onion, garden onion, and Welsh onions[7]. While often present in smaller quantities compared to dipropyl disulfide, its asymmetrical nature suggests a unique contribution to the nuanced flavor profile of onion.

This compound: A Closer Look

Chemical and Physical Properties

This compound is a dialkyldisulfide with the chemical formula C5H12S2. As an asymmetrical disulfide, it contains an ethyl group and an isopropyl group attached to the disulfide bridge.

PropertyValue
Molecular Formula C5H12S2
Molecular Weight 136.28 g/mol
CAS Number 53966-36-2
Appearance Colorless to pale yellow liquid
Boiling Point (est.) 161.96 °C @ 760 mmHg
Flash Point (est.) 45.7 °C
Water Solubility (est.) 139 mg/L @ 25 °C

Data sourced from publicly available chemical databases.

Sensory Profile: Unraveling its Contribution to Onion Flavor

While specific sensory data for pure this compound is limited in publicly available literature, its flavor and odor characteristics can be inferred from closely related asymmetrical and symmetrical disulfides. The consensus for these compounds is a flavor profile dominated by "alliaceous," "sulfurous," "onion," and "garlic-like" notes.

For instance, the closely related ethyl propyl disulfide is described as having an alliaceous, garlic, and green onion odor. Similarly, diisopropyl disulfide is characterized by an alliaceous, onion, meaty, and sulfurous aroma with cabbage undertones[8]. It is therefore highly probable that this compound contributes to the sharp, pungent, and savory notes characteristic of raw and cooked onions. Its unique asymmetrical structure likely imparts a subtle nuance to the overall flavor profile, distinguishing it from its symmetrical counterparts.

Volatile sulfur compounds are known for their extremely low odor thresholds, often in the parts-per-billion or even parts-per-trillion range[9][10][11][12]. This means that even at very low concentrations, this compound can have a significant impact on the perceived flavor of onion.

The Biochemical Genesis of this compound in Onion

The formation of this compound is a direct consequence of the enzymatic breakdown of specific S-alk(en)yl-L-cysteine sulfoxide precursors. The presence of both an ethyl and an isopropyl group in the final molecule necessitates the co-occurrence of their respective precursors in the onion bulb.

The Precursors: Ethiin and S-propyl-L-cysteine sulfoxide

Recent analytical studies have identified the presence of S-ethyl-L-cysteine sulfoxide (ethiin) in trace amounts in various Allium species[13]. Additionally, S-propyl-L-cysteine sulfoxide is a known constituent of onion, although often in lower concentrations than S-(1-propenyl)-L-cysteine sulfoxide (isoalliin) and S-methyl-L-cysteine sulfoxide (methiin)[4][14].

The Formation Pathway

The formation of this compound can be delineated in the following steps:

  • Enzymatic Cleavage: Upon tissue damage, alliinase cleaves ethiin and S-propyl-L-cysteine sulfoxide.

  • Formation of Sulfenic Acids: This enzymatic reaction yields two distinct and highly reactive sulfenic acids: ethane-sulfenic acid and propane-2-sulfenic acid.

  • Condensation to an Asymmetrical Disulfide: These two different sulfenic acids can then undergo a condensation reaction to form the asymmetrical this compound. This reaction likely occurs alongside the self-condensation of each sulfenic acid to form diethyl disulfide and diisopropyl disulfide, respectively.

The relative abundance of this compound in the volatile profile of a given onion cultivar is therefore dependent on the relative concentrations of ethiin and S-propyl-L-cysteine sulfoxide in the onion tissue.

cluster_precursors Precursors in Onion Cell cluster_enzyme Enzymatic Reaction cluster_intermediates Reactive Intermediates cluster_products Volatile Products Ethiin S-ethyl-L-cysteine sulfoxide (Ethiin) Alliinase Alliinase Ethiin->Alliinase Cellular Disruption Propiin S-propyl-L-cysteine sulfoxide Propiin->Alliinase Cellular Disruption Ethanesulfenic Ethane-sulfenic acid Alliinase->Ethanesulfenic Cleavage Propanesulfenic Propane-2-sulfenic acid Alliinase->Propanesulfenic Cleavage EID This compound Ethanesulfenic->EID Condensation DED Diethyl Disulfide Ethanesulfenic->DED Self-condensation Propanesulfenic->EID DPD Diisopropyl Disulfide Propanesulfenic->DPD Self-condensation cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Homogenize Homogenize Onion Add_IS Add Internal Standard Homogenize->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate at 60°C Seal->Incubate Extract Extract with DVB/CAR/PDMS Fiber Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect and Identify by MS Separate->Detect Identify Identify Compound Detect->Identify Quantify Quantify Concentration Identify->Quantify

References

A Technical Guide to the Biosynthesis of Ethyl Isopropyl Disulfide in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Volatile organic sulfur compounds (VOSCs) are pivotal to the chemical ecology and organoleptic properties of many plant species, particularly within the genus Allium. Ethyl isopropyl disulfide, a lesser-known unsymmetrical disulfide, contributes to the complex aroma profiles of certain plants. Its formation is not a direct biosynthetic event but rather the culmination of a sophisticated, compartmentalized pathway initiated by cellular disruption. This guide provides a detailed examination of the complete biosynthetic sequence, from the synthesis of stable, non-volatile precursors—S-alk(en)yl-L-cysteine sulfoxides (ACSOs)—to their rapid enzymatic conversion and subsequent spontaneous chemical cascade that yields the final volatile disulfide. We will explore the key enzymes, reaction mechanisms, and the experimental methodologies employed to elucidate this pathway, offering a comprehensive resource for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction: The Significance of Volatile Disulfides

Volatile disulfides are a class of organosulfur compounds responsible for the characteristic pungent aromas and flavors of plants like onions, garlic, and chives.[1][2] this compound is an aliphatic, unsymmetrical disulfide, meaning it contains an ethyl group and an isopropyl group linked by a disulfide bridge (R-S-S-R').[3][4] In nature, these compounds are not present in intact plant tissues. Instead, they are rapidly generated as part of a sophisticated defense mechanism when the plant's cellular integrity is compromised, for instance, by herbivores or mechanical damage.[5][6]

The formation of these potent molecules relies on the enzymatic degradation of odorless, stable amino acid precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[7][8] The subsequent chemical reactions are remarkably swift, leading to a complex bouquet of volatile compounds within seconds of tissue damage.[9] Understanding this pathway is crucial not only for flavor science but also for pharmacology, as many of these sulfur compounds exhibit a range of significant biological activities, including antimicrobial, anti-inflammatory, and antithrombotic properties.[10][11] This guide deconstructs the multi-stage process that leads to the formation of this compound, providing a logical framework from precursor synthesis to final product release.

The Precursors: Biosynthesis of S-Alk(en)yl-L-Cysteine Sulfoxides (ACSOs)

The journey to this compound begins with the biosynthesis of its non-volatile, water-soluble precursors: S-ethyl-L-cysteine sulfoxide (ethiin) and S-propyl-L-cysteine sulfoxide (propiin). While the user specified "isopropyl," the most extensively documented analogous precursor in Allium literature is the propyl isomer, propiin.[12][13] The biosynthetic machinery for these ACSOs is primarily active in the leaves, from where the stable end-products are transported to storage organs like bulbs and stored in the cytoplasm.[14][15]

Radiotracer experiments have proposed that the biosynthesis of ACSOs originates from glutathione.[7][16] This pathway involves a series of enzymatic steps, though not all enzymes have been definitively identified. The currently understood sequence involves S-alk(en)ylation of glutathione, followed by deglutamylation and S-oxygenation.[15][16]

Key Proposed Steps in ACSO Biosynthesis:

  • S-Alk(en)ylation: The pathway is initiated by the attachment of an alkyl group (ethyl or propyl) to the sulfur atom of glutathione. The precise enzymes catalyzing this initial step are still under investigation.

  • Deglutamylation: The γ-glutamyl and glycyl moieties are sequentially removed from the modified glutathione molecule. The removal of the γ-glutamyl group is catalyzed by γ-glutamyl transpeptidases (GGTs) .[15][16] This step yields the S-alk(en)yl-L-cysteine intermediate.

  • S-Oxygenation: The final step is the stereospecific oxidation of the sulfur atom in the S-alk(en)yl-L-cysteine intermediate to form the corresponding sulfoxide. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) , which ensures the formation of the biologically active (+)-S-enantiomer.[15][16]

ACSO_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway ACSO Biosynthetic Pathway Glutathione Glutathione Step1 S-Alk(en)ylation Glutathione->Step1 Alkyl_Source Ethyl / Propyl Precursors Alkyl_Source->Step1 Intermediate1 γ-Glutamyl-S-Alkyl-Cysteine Step1->Intermediate1 GGT γ-Glutamyl Transpeptidase (GGT) Intermediate1->GGT Intermediate2 S-Alkyl-L-Cysteine GGT->Intermediate2 FMO Flavin-containing Monooxygenase (FMO) Intermediate2->FMO ACSO S-Ethyl-L-Cysteine Sulfoxide S-Propyl-L-Cysteine Sulfoxide FMO->ACSO

Caption: Proposed biosynthetic pathway of S-alk(en)yl-L-cysteine sulfoxides (ACSOs).

The Catalyst: Alliinase and the Initiation of Volatile Compound Formation

In intact plant cells, the ACSO precursors are physically separated from the enzyme that degrades them.[17] ACSOs reside in the cytoplasm of mesophyll cells, while the catalytic enzyme, alliinase (also known as alliin lyase, EC 4.4.1.4), is sequestered within the cell's vacuoles.[5][18] This compartmentalization is the key to the system's stability, preventing the premature formation of volatile compounds.

Alliinase is a homodimeric glycoprotein that depends on pyridoxal-5'-phosphate (PLP) as a cofactor to catalyze the cleavage of the carbon-sulfur bond in ACSOs.[17][19] When the plant tissue is crushed, chopped, or chewed, the vacuoles rupture, releasing alliinase into the cytoplasm where it immediately encounters its ACSO substrates.[9][19]

The enzymatic reaction is an alpha,beta-elimination that proceeds rapidly, converting each molecule of ACSO into one molecule of pyruvate, one molecule of ammonia, and one molecule of a highly unstable and reactive alk(en)yl sulfenic acid .[9][20][21]

  • S-ethyl-L-cysteine sulfoxide → Ethanesulfenic acid + Pyruvate + Ammonia

  • S-propyl-L-cysteine sulfoxide → Propanesulfenic acid + Pyruvate + Ammonia

This enzymatic step is the critical trigger, transforming stable, odorless precursors into the volatile and reactive building blocks of the final aroma compounds.

Post-Enzymatic Cascade: Formation of this compound

The formation of this compound from the sulfenic acid intermediates is a spontaneous, non-enzymatic chemical cascade.[7][9] The extreme reactivity of sulfenic acids drives them to condense with one another almost instantaneously.

  • Condensation to Thiosulfinates: Two molecules of sulfenic acid condense to form a molecule of an unstable thiosulfinate and water. To form an unsymmetrical disulfide, a molecule of ethanesulfenic acid must react with a molecule of propanesulfenic acid. This condensation yields an unsymmetrical thiosulfinate, S-ethyl propanethiosulfinate. Symmetrical condensations also occur, forming diethyl thiosulfinate and dipropyl thiosulfinate.[9][20]

  • Decomposition to Disulfides: Thiosulfinates are transient intermediates that readily decompose to form a variety of more stable organosulfur compounds.[10][22] The decomposition of S-ethyl propanethiosulfinate, along with subsequent thiol-thiosulfinate exchange reactions in the complex mixture, ultimately leads to the formation of three possible disulfides:

    • Diethyl disulfide (symmetrical)

    • Dipropyl disulfide (symmetrical)

    • This compound (unsymmetrical)

The relative abundance of each disulfide depends on the initial concentrations of the corresponding ACSO precursors in the plant tissue.

Disulfide_Formation cluster_enzymatic Enzymatic Step (Cell Disruption) cluster_spontaneous Spontaneous Chemical Cascade ACSOs S-Ethyl-L-Cysteine Sulfoxide S-Propyl-L-Cysteine Sulfoxide Alliinase Alliinase (EC 4.4.1.4) ACSOs->Alliinase Sulfenic_Acids Ethanesulfenic Acid Propanesulfenic Acid Alliinase->Sulfenic_Acids Thiosulfinates Unsymmetrical Thiosulfinate (S-Ethyl propanethiosulfinate) Sulfenic_Acids->Thiosulfinates Condensation Disulfides This compound + Symmetrical Disulfides Thiosulfinates->Disulfides Decomposition & Rearrangement

Caption: Enzymatic and spontaneous chemical cascade leading to disulfide formation.

Experimental Methodologies for Pathway Elucidation

The elucidation of this complex pathway has relied on a combination of biochemical and analytical techniques. The causality behind these experimental choices is to isolate and characterize each stage of the process, from precursor synthesis to the final volatile products.

Isotopic Labeling and Metabolomics
  • Objective: To trace the incorporation of primary metabolites into the final ACSO precursors, providing definitive evidence for the biosynthetic pathway.[23]

  • Causality: By "labeling" a suspected initial substrate (e.g., ³⁵S-sulfate, ¹³C-valine for the propyl group) and tracking the label's appearance in downstream intermediates and final products, a direct metabolic link can be established. This provides the most robust evidence for a proposed pathway.

  • Generalized Protocol:

    • Precursor Administration: Introduce an isotopically labeled precursor (e.g., ¹³C₅-valine) to the plant system (e.g., seedlings or tissue culture).[23]

    • Incubation: Allow the plant to metabolize the labeled compound over a defined time course.

    • Metabolite Extraction: Harvest the plant tissue and perform a polar extraction to isolate amino acids and ACSOs.

    • LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will detect metabolites that have incorporated the heavier isotope, confirming they are derived from the administered precursor.

    • Data Analysis: Identify labeled compounds and map their position within the proposed biosynthetic pathway.

Experimental_Workflow Hypothesis Hypothesize Pathway (e.g., Valine -> Propiin) Labeling Administer Isotope-Labeled Precursor (e.g., 13C-Valine) to Plant Hypothesis->Labeling Extraction Harvest Tissue & Perform Metabolite Extraction Labeling->Extraction Analysis LC-MS Analysis to Detect Labeled Compounds Extraction->Analysis Confirmation Confirm Incorporation of Label into Intermediates & Final ACSO Analysis->Confirmation Conclusion Validate Biosynthetic Link Confirmation->Conclusion

Caption: Workflow for pathway validation using isotopic labeling.

Alliinase Activity Assays
  • Objective: To quantify the enzymatic activity of alliinase and determine its substrate specificity.[12][24]

  • Causality: The alliinase reaction produces pyruvate in a 1:1 stoichiometric ratio with the sulfenic acid.[2] Pyruvate is a stable molecule that can be easily and reliably quantified using a spectrophotometric assay, making it an excellent proxy for enzyme activity. This provides a self-validating system where the measurement of a stable co-product reflects the rate of the primary reaction.

  • Generalized Protocol for Pyruvate-Based Assay:

    • Enzyme Extraction: Homogenize plant tissue in a suitable buffer to extract crude alliinase.

    • Reaction Initiation: Add a known concentration of an ACSO substrate (e.g., S-ethyl-L-cysteine sulfoxide) to the enzyme extract in a reaction buffer at optimal pH (typically ~6.5).[24]

    • Reaction Quenching: After a set time, stop the reaction by adding trichloroacetic acid, which denatures the enzyme.

    • Derivatization: Add 2,4-dinitrophenylhydrazine (DNPH) to the mixture. DNPH reacts with the pyruvate produced to form a colored phenylhydrazone derivative.

    • Spectrophotometry: Add NaOH to develop the color and measure the absorbance at a specific wavelength (e.g., 420 nm).

    • Quantification: Calculate the amount of pyruvate produced by comparing the absorbance to a standard curve generated with known concentrations of pyruvate.

Quantitative Data Summary

The efficiency of the alliinase enzyme varies depending on the structure of the S-alk(en)yl-L-cysteine sulfoxide substrate. This is often quantified by the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum. A lower Kₘ value indicates a higher affinity of the enzyme for that substrate.

SubstrateAlliinase Kₘ (mM)Plant Source (for Assay)Reference
S-Allyl-L-cysteine sulfoxide (Alliin)6Garlic (Allium sativum)[24]
S-Ethyl-L-cysteine sulfoxide (Ethiin)2.7 - 13Chinese Chive / Leek[18]
S-Propyl-L-cysteine sulfoxide (Propiin)---
S-Methyl-L-cysteine sulfoxide (Methiin)---
(Note: Specific Kₘ values for propiin are less commonly reported than for alliin or ethiin. The range for ethiin highlights variability across species.)

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of chemical defense and flavor generation, characterized by a clear separation of precursor synthesis, enzymatic activation, and spontaneous chemical transformation. The pathway begins with the multi-step synthesis of stable S-ethyl- and S-propyl-L-cysteine sulfoxides from primary metabolites, a process involving key enzymes like GGTs and FMOs.[15][16] Upon cellular injury, the vacuolar enzyme alliinase is released, rapidly cleaving these precursors into highly reactive sulfenic acids.[9][19] These intermediates then spontaneously condense and decompose to yield a mixture of volatile disulfides, including the unsymmetrical this compound.

While the overall framework is well-established, significant research opportunities remain. A primary goal is the complete identification and characterization of all enzymes in the initial stages of the ACSO biosynthetic pathway, particularly the enzymes responsible for the initial S-alk(en)ylation of glutathione.[7][16] Furthermore, exploring the diversity of disulfide-forming enzymes across different plant genera could reveal novel catalytic mechanisms.[25] A deeper molecular understanding will empower efforts in metabolic engineering, enabling the modulation of flavor profiles in crops or the enhanced production of specific sulfur-containing compounds for pharmaceutical applications.

References

Ethyl Isopropyl Disulfide: A Potential Food Biomarker for Allium Consumption - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of reliable biomarkers of food intake is a critical endeavor in nutritional science, clinical research, and drug development. Volatile sulfur compounds (VSCs) originating from dietary sources present a promising class of biomarkers due to their specificity to certain foods. This technical guide provides a comprehensive overview of ethyl isopropyl disulfide, a VSC found in Allium species, and evaluates its potential as a specific biomarker for the consumption of foods such as onions, leeks, and Welsh onions. We will delve into the biosynthesis of this compound, detail analytical methodologies for its detection, discuss the current challenges in its validation, and explore its potential applications in research and clinical settings.

Introduction: The Quest for Specific Dietary Biomarkers

The accurate assessment of dietary intake is fundamental to understanding the relationship between diet, health, and disease. Traditional methods, such as food frequency questionnaires and 24-hour dietary recalls, are often plagued by recall bias and inaccuracies. Objective biomarkers of food intake offer a more reliable alternative by providing a direct measure of consumption.[1][2][3] An ideal food biomarker is specific to a particular food or food group, exhibits a dose-dependent relationship with intake, and can be reliably and quantitatively measured in biological samples.[4]

Volatile sulfur compounds (VSCs) are largely responsible for the characteristic flavors and aromas of many foods, particularly those from the Allium genus (e.g., onions, garlic, leeks).[5][6] These compounds are formed from the enzymatic breakdown of non-volatile precursors upon tissue damage.[5][7][8] this compound is one such VSC that has been detected in several Allium species, including red onion, garden onion, and Welsh onions, making it a candidate biomarker for the consumption of these vegetables.[9] This guide will explore the scientific underpinnings of this compound as a potential dietary biomarker.

Chemical Profile of this compound

This compound is a dialkyldisulfide, an organic compound characterized by a disulfide bond (R-S-S-R') where R and R' are alkyl groups.[9]

PropertyValueSource
Molecular Formula C5H12S2[10]
Molecular Weight 136.3 g/mol [10]
IUPAC Name 2-(ethyldisulfanyl)propane[10]
CAS Number 53966-36-2[10]
Boiling Point (est.) 161.96 °C @ 760.00 mm Hg[11]
Flash Point (est.) 114.00 °F (45.70 °C)[11]
Water Solubility (est.) 139 mg/L @ 25 °C[11]
logP (o/w) (est.) 3.180[11]
Occurrence Onion juice[11][12]

Biosynthesis of this compound in Allium Species

The formation of this compound in Allium species is a multi-step process initiated by cellular disruption. The key components of this pathway are the non-volatile precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), and the enzyme alliinase, which are segregated in intact plant cells.[5][7][13]

The likely precursors for this compound are S-ethyl-L-cysteine sulfoxide (ethiin) and a propyl-containing cysteine sulfoxide, such as S-propyl-L-cysteine sulfoxide (propiin) or S-1-propenyl-l-cysteine sulfoxide (isoalliin).[14][15][16]

The biosynthetic pathway can be summarized as follows:

  • Enzymatic Cleavage: Upon tissue damage (e.g., cutting, chewing), alliinase comes into contact with the ACSO precursors, catalyzing their conversion into highly reactive and unstable sulfenic acids, pyruvate, and ammonia.[7][8][17]

  • Non-Enzymatic Reactions: The sulfenic acids then undergo spontaneous, non-enzymatic condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including thiosulfinates and disulfides. The formation of an asymmetrical disulfide like this compound occurs through the reaction of two different sulfenic acid molecules.

G cluster_0 Intact Allium Cell cluster_1 Cellular Disruption cluster_2 Volatile Compound Formation ACSO_ethyl S-ethyl-L-cysteine sulfoxide (Ethiin) Sulfenic_ethyl Ethylsulfenic Acid ACSO_ethyl->Sulfenic_ethyl Alliinase Pyruvate Pyruvate ACSO_ethyl->Pyruvate Ammonia Ammonia ACSO_ethyl->Ammonia ACSO_propyl S-propyl-L-cysteine sulfoxide (Propiin) Sulfenic_propyl Propylsulfenic Acid ACSO_propyl->Sulfenic_propyl Alliinase ACSO_propyl->Pyruvate ACSO_propyl->Ammonia Alliinase Alliinase (Enzyme) EID This compound Sulfenic_ethyl->EID Sulfenic_propyl->EID

Figure 1: Biosynthetic pathway of this compound in Allium species.

Analytical Methodology for Detection and Quantification

The analysis of volatile sulfur compounds like this compound from complex food matrices requires sensitive and specific analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.[6][18][19][20][21]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in food samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation:

  • Homogenize a known weight of the fresh food sample (e.g., onion, leek) in deionized water.

  • Transfer an aliquot of the homogenate to a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Equilibrate the sample at a specific temperature (e.g., 50-70°C) for a set time (e.g., 20 minutes) with agitation.

  • Expose a DVB/CAR/PDMS (divinylbenzene/carboxen/polydimethylsiloxane) SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-50 minutes) at the same temperature.[6]

3. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes.

  • Gas Chromatography:

    • Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification of unknown compounds and selected ion monitoring (SIM) mode for quantification of target analytes.

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic reference standard and/or a spectral library (e.g., NIST).

  • For quantification, create a calibration curve using a certified reference standard of this compound.

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Processing Homogenization Homogenization HeadspaceVial HeadspaceVial Homogenization->HeadspaceVial Transfer SaltAddition SaltAddition HeadspaceVial->SaltAddition Enhance Volatility Equilibration Equilibration SaltAddition->Equilibration Incubate Extraction Extraction Equilibration->Extraction Expose Fiber Desorption Desorption Extraction->Desorption Inject Separation Separation Desorption->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer Identification Identification Detection->Identification Spectral Matching Quantification Quantification Identification->Quantification Calibration Curve

Figure 2: Experimental workflow for the analysis of this compound.

Validation as a Food Biomarker: Current Status and Challenges

For a compound to be considered a validated food biomarker, it must meet several criteria, including plausibility, dose-response, robustness, and reliability.[4] While this compound shows promise, there are significant gaps in the research needed for its full validation.

Plausibility and Specificity

The presence of this compound in Allium species and its likely formation from specific precursors provide a strong basis for its plausibility as a biomarker for the consumption of these foods.[9] However, its specificity needs to be further investigated, as the potential for its presence in other food sources, though currently undocumented, cannot be entirely ruled out.

Quantitative Data and Dose-Response

A major challenge in the validation of this compound as a biomarker is the lack of quantitative data on its concentration in various Allium species. The current literature primarily reports its detection without quantification.[9] Establishing a clear dose-response relationship between the intake of Allium-containing foods and the levels of this compound in biological fluids (e.g., urine, plasma, breath) is a critical next step.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME properties of this compound in humans are currently unknown.[22][23][24][25] Understanding how this compound is absorbed, distributed throughout the body, metabolized, and excreted is essential for its validation as a biomarker. Studies on similar compounds, such as allyl methyl disulfide, suggest that dialkyldisulfides are likely metabolized through reduction, methylation, and oxidation.[26] The half-life of the parent compound and its metabolites will determine the time window over which it can serve as a reliable biomarker of intake.

Applications in Research and Drug Development

Despite the need for further validation, the potential applications of a specific biomarker for Allium consumption, such as this compound, are significant for researchers, scientists, and drug development professionals.

Nutritional Epidemiology and Clinical Trials

In nutritional epidemiology, a validated biomarker for Allium intake would allow for more accurate assessment of the association between the consumption of these vegetables and various health outcomes. In clinical trials investigating the effects of diets rich in Allium species, this biomarker could be used to:

  • Objectively monitor compliance with the dietary intervention.[1]

  • Correct for measurement errors in self-reported dietary intake.[2]

  • Investigate the dose-dependent effects of Allium consumption.

Drug Development

In the field of drug development, dietary biomarkers can play a crucial role in:

  • Patient Stratification: In clinical trials for new drugs, a biomarker for Allium consumption could be used to stratify patients based on their dietary habits, which may influence drug metabolism and efficacy.[27][28]

  • Drug-Nutrient Interaction Studies: Certain compounds in Allium vegetables are known to interact with drug-metabolizing enzymes. A biomarker like this compound could help in studying these interactions in a more controlled manner.

  • Personalized Medicine: Understanding an individual's dietary patterns through biomarkers can contribute to the development of personalized medicine approaches, where drug dosage and selection are tailored to the patient's lifestyle, including their diet.[27][28]

Conclusion and Future Directions

This compound presents a promising, yet currently unvalidated, biomarker for the consumption of Allium vegetables. Its specificity to this food group and the availability of sensitive analytical methods for its detection are significant advantages. However, substantial research is required to address the current knowledge gaps, particularly in the areas of quantification in foods, establishment of a dose-response relationship, and characterization of its ADME properties in humans.

Future research should focus on:

  • Developing and validating quantitative analytical methods for this compound in a wide range of Allium species and in human biological samples.

  • Conducting controlled human intervention studies to establish the dose-response relationship between Allium intake and biomarker levels.

  • Performing pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion of this compound.

The successful validation of this compound as a food biomarker would provide a valuable tool for researchers and clinicians, enabling more accurate dietary assessment and a deeper understanding of the role of Allium vegetables in health and disease.

References

An In-depth Technical Guide to Ethyl Isopropyl Disulfide: Synthesis, Analysis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Ethyl Isopropyl Disulfide

This compound is an organosulfur compound that belongs to the class of unsymmetrical dialkyldisulfides.[1][2] It is a volatile organic compound found naturally in some plants and contributes to their characteristic aromas. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, potential applications, and safety considerations.

Chemical Identity and Structure
  • Chemical Name: 2-(ethyldisulfanyl)propane[3]

  • Synonyms: Ethyl 1-methylethyl disulfide, 2-Methyl-3,4-dithiahexane[3][4][5]

  • CAS Number: 53966-36-2[3][5][6]

  • Molecular Formula: C₅H₁₂S₂[3][5][6]

  • Molecular Weight: 136.28 g/mol [5][6]

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
Boiling Point 162 °C at 760 mmHg[5]
Flash Point 45.7 °C[5]
Density 0.977 g/cm³[5]
Vapor Pressure 2.89 mmHg at 25°C[5]
Water Solubility 139 mg/L at 25 °C (estimated)[4]
logP 2.79610[5]
Natural Occurrence and Significance

This compound has been identified as a volatile component in various members of the Allium genus, including onions (Allium cepa) and Welsh onions (Allium fistulosum).[1][2] Its presence in these plants contributes to their complex and pungent flavor profiles. The study of such naturally occurring organosulfur compounds is of interest for food chemistry and for understanding their potential biological activities.

Part 2: Synthesis of this compound

The synthesis of unsymmetrical disulfides like this compound presents a unique challenge: the potential for the formation of symmetrical disulfides (diethyl disulfide and diisopropyl disulfide) as byproducts, which can complicate purification and reduce the yield of the desired product. Modern synthetic methods have been developed to overcome this challenge, offering high selectivity and efficiency.

Recommended Synthetic Approaches

The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Below are three effective methods for the synthesis of unsymmetrical disulfides.

This method provides a green and efficient route to unsymmetrical disulfides by avoiding harsh oxidizing agents.[7] The reaction proceeds through a benzotriazolated thiol intermediate, which then reacts with a second thiol to form the desired unsymmetrical disulfide.[7]

Protocol:

  • Dissolve ethanethiol in dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add a solution of 1-chlorobenzotriazole (BtCl) in DCM to the cooled thiol solution.

  • Stir the reaction mixture at -78 °C for 30 minutes to form the ethylsulfenyl benzotriazole intermediate.

  • In a separate flask, prepare a solution of isopropyl thiol in DCM.

  • Slowly add the isopropyl thiol solution to the reaction mixture containing the intermediate.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow_A thiol1 Ethanethiol in DCM at -78°C intermediate Formation of Ethylsulfenyl Benzotriazole Intermediate thiol1->intermediate btcl 1-Chlorobenzotriazole in DCM btcl->intermediate reaction Reaction and Warming to Room Temperature intermediate->reaction thiol2 Isopropyl Thiol in DCM thiol2->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the one-pot synthesis of this compound.

This method utilizes a specially designed sulfur(VI) fluoride exchange (SuFEx) reagent for the chemoselective synthesis of unsymmetrical disulfides.[8] The reagent reacts with a more acidic thiol to form a thiosulfonate intermediate, which then couples with a less acidic thiol.[8] This approach offers high yields and selectivity.[8]

Protocol:

  • To a solution of ethanethiol and the SuFEx reagent in a suitable solvent (e.g., acetonitrile), add a base such as sodium hydroxide.[8]

  • Stir the mixture at room temperature for 1-2 hours to form the thiosulfonate intermediate.

  • Add isopropyl thiol to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Monitor the reaction by GC or TLC.

  • Upon completion, perform an aqueous workup to remove the reagent and residual base.[8]

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Synthesis_Workflow_B thiol1_sufex Ethanethiol + SuFEx Reagent + Base intermediate Formation of Thiosulfonate Intermediate thiol1_sufex->intermediate thiol2 Addition of Isopropyl Thiol intermediate->thiol2 coupling Coupling Reaction thiol2->coupling workup Aqueous Workup coupling->workup product This compound workup->product

Caption: Workflow for SuFEx reagent-mediated synthesis.

This approach represents a green and practical method for synthesizing unsymmetrical disulfides using an alkali metal carbonate as a catalyst and oxygen from the air as the oxidant.[9]

Protocol:

  • Combine ethanethiol, isopropyl thiol, and a catalytic amount of potassium carbonate or cesium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction's progress by GC or TLC. The reaction time may vary depending on the specific thiols used.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to isolate the this compound.

Synthesis_Workflow_C reactants Ethanethiol + Isopropyl Thiol + K₂CO₃/Cs₂CO₃ in DMSO reaction Aerobic Oxidation (Stirring under Air) reactants->reaction workup Dilution with Water and Extraction reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Caption: Workflow for base-catalyzed aerobic oxidative coupling.

Part 3: Analytical Characterization

Accurate identification and quantification of this compound are crucial for quality control in its synthesis and for its detection in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture in the gas phase and then provides mass-to-charge ratio data for identification.

Expected Fragmentation Pattern:

In mass spectrometry, this compound (molecular weight 136.28 g/mol ) is expected to fragment through cleavage of the C-S and S-S bonds. Common fragments would include:

  • [CH₃CH₂S]⁺: m/z = 61

  • [(CH₃)₂CHS]⁺: m/z = 75

  • [CH₃CH₂SS]⁺: m/z = 93

  • [(CH₃)₂CHSS]⁺: m/z = 107

  • [M - CH₃]⁺: m/z = 121 (loss of a methyl group)

  • [M - C₂H₅]⁺: m/z = 107 (loss of an ethyl group)

  • [M - C₃H₇]⁺: m/z = 93 (loss of an isopropyl group)

The relative abundance of these fragments helps to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR:

  • Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Isopropyl group: A doublet for the two equivalent methyl protons (CH₃) and a septet for the methine proton (CH).

¹³C NMR:

Part 4: Applications and Research

Organosulfur compounds are a versatile class of molecules with applications in various fields.

Flavor and Fragrance Industry

Due to its natural occurrence in onions, this compound and related compounds are of interest to the flavor and fragrance industry for creating savory and alliaceous flavor profiles. The related compound, ethyl propyl disulfide, is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with FEMA number 4041.[10][11]

Potential in Drug Discovery and Development

Organosulfur compounds, particularly those derived from natural sources like garlic and onions, have garnered significant attention for their potential therapeutic properties.[12] These compounds have been investigated for their antioxidant, anti-inflammatory, anticancer, and cardiovascular-protective effects.[12][13] While specific research on the therapeutic applications of this compound is limited, its structural similarity to other bioactive disulfides suggests it could be a candidate for further investigation in drug discovery programs.[14][15][16]

Agricultural Applications

Disulfide compounds have been explored for their potential use in agriculture. A patent suggests that certain disulfide compounds can act as plant growth regulators, soil disinfectants, and synergists for agricultural chemicals.[17] This indicates a potential, though less explored, application for this compound in crop protection.[17]

Part 5: Toxicology and Safety

A thorough understanding of the toxicological profile and safe handling procedures is paramount for any chemical used in a research or industrial setting.

Overview of Dialkyl Disulfide Toxicity

Specific toxicological data for this compound is not extensively documented. However, information on related dialkyl disulfides can provide some insight. For instance, diallyl disulfide, another component of garlic, has been shown to be a skin irritant and an allergen.[18] In vivo studies on mixtures of dialkyl disulfides have been conducted to assess their acute toxicity.[19] Generally, volatile sulfur compounds can cause irritation to the eyes, skin, and respiratory system.

A safety data sheet for the related compound isopropyl disulfide indicates that it is a flammable liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[20] Similar precautions should be taken when handling this compound.

Handling and Safety Precautions

Given the likely properties of this compound as a volatile and potentially irritating sulfur compound, the following safety precautions are recommended:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[20]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Part 6: Conclusion and Future Perspectives

This compound is a naturally occurring organosulfur compound with established relevance in the flavor industry and potential for broader applications in medicinal chemistry and agriculture. While methods for its selective synthesis are available, a comprehensive understanding of its biological activity and toxicological profile remains an area for future research. Further studies are warranted to fully elucidate the therapeutic potential of this and other unsymmetrical disulfides and to establish clear safety guidelines for their use.

Part 7: References

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  • Li, S., et al. (2020). Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent. Organic Letters, 22(14), 5589–5593. --INVALID-LINK--

  • Chen, F., et al. (2016). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers, 3(8), 929-933. --INVALID-LINK--

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  • ResearchGate. (2021). Synthetic Applications of Organosulfur Compounds in Drug Design. --INVALID-LINK--

  • PubMed. (2014). Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators. --INVALID-LINK--

  • Frontiers Media. (2023). Exploring the Pharmacological Potential of Organosulfur Compounds. --INVALID-LINK--

  • Taylor & Francis Online. (2019). Organosulfur compounds – Knowledge and References. --INVALID-LINK--

  • PubMed. (2022). Therapeutic Uses of Dietary Organosulfur Compounds in Response to Viral (SARS-CoV-2)/Bacterial Infection, Inflammation, Cancer, Oxidative Stress, Cardiovascular Diseases, Obesity, and Diabetes. --INVALID-LINK--

  • PubChem. (n.d.). Ethyl propyl disulfide. --INVALID-LINK--

  • SciSpace. (2021). In vivo toxicity study of dialkyl disulphides. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • The Good Scents Company. (n.d.). isopropyl disulfide, 4253-89-8. --INVALID-LINK--

  • The Good Scents Company. (n.d.). This compound, 53966-36-2. --INVALID-LINK--

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. --INVALID-LINK--

  • PubChem. (n.d.). Ethyl isopropyl sulphide. --INVALID-LINK--

  • Wikipedia. (n.d.). Diallyl disulfide. --INVALID-LINK--

  • FlavScents. (n.d.). This compound. --INVALID-LINK--

  • LookChem. (n.d.). This compound. --INVALID-LINK--

  • The Good Scents Company. (n.d.). ethyl propyl disulfide, 30453-31-7. --INVALID-LINK--

  • Flavor and Extract Manufacturers Association. (n.d.). ETHYL PROPYL DISULFIDE. --INVALID-LINK--

  • Smolecule. (n.d.). Buy Ethyl isopropyl sulfide | 5145-99-3. --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diethyl disulfide. --INVALID-LINK--

  • PubMed Central. (2018). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. --INVALID-LINK--

  • Fisher Scientific. (2021). SAFETY DATA SHEET - Isopropyl disulfide. --INVALID-LINK--

  • ResearchGate. (2022). Investigation on Oral Toxicity of Diallyl Sulfide: A Principle Organosulfur Compound Derived from Allium Sativum (Garlic) in Mice. --INVALID-LINK--

  • FooDB. (n.d.). Showing Compound this compound (FDB011047). --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

  • Google Patents. (2009). CN101601385A - The application of disulfide compound on crop protection. --INVALID-LINK--

  • GovInfo. (1996). TOXICOLOGICAL PROFILE FOR CARBON DISULFIDE. --INVALID-LINK--

  • ChemicalBook. (n.d.). ETHYL ISOPROPYL SULFIDE(5145-99-3) 1H NMR spectrum. --INVALID-LINK--

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  • PubChemLite. (n.d.). This compound (C5H12S2). --INVALID-LINK--

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. --INVALID-LINK--

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References

An In-depth Technical Guide to the Olfactory Characteristics of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the olfactory characteristics, chemical properties, and analytical methodologies for ethyl isopropyl disulfide. As a key volatile sulfur compound found in Allium species, its distinct aroma profile is of significant interest to researchers, flavor chemists, and professionals in the drug development field who may encounter sulfur-containing molecules. This document synthesizes current knowledge, outlines detailed experimental protocols for characterization, and offers insights into the causality behind analytical choices, ensuring a blend of technical accuracy and practical application.

Introduction: The Role of Disulfides in Aroma Perception

Volatile sulfur compounds (VSCs) are pivotal in defining the characteristic flavors and off-flavors of a vast array of foods and beverages.[1] Among these, dialkyldisulfides, organic compounds with the structure R-SS-R', are known for their potent and often pungent aromas.[2] this compound (CAS 53966-36-2), a member of this class, is a naturally occurring volatile identified in onion juice (Allium cepa).[2][3] Its presence in such a globally significant culinary ingredient underscores its importance in the overall flavor profile of many savory products. Understanding the specific olfactory contribution of this compound is crucial for recreating authentic onion and other alliaceous flavors, as well as for identifying potential off-notes in various matrices.

This guide will delve into the specific chemical and sensory properties of this compound, providing a foundation for its analysis and application in flavor science and related fields.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective analysis and application.

PropertyValueSource
Molecular Formula C5H12S2[4]
Molecular Weight 136.28 g/mol [1]
Boiling Point 161.96 °C @ 760.00 mm Hg (estimated)[1]
Flash Point 114.00 °F (45.70 °C) (estimated)[3]
Vapor Pressure 2.893000 mmHg @ 25.00 °C (estimated)[1]
logP (o/w) 3.180 (estimated)[3]
Solubility Soluble in water at 139 mg/L @ 25 °C (estimated)[3]
Synonyms 2-(ethyldisulfanyl)propane, disulfide, ethyl 1-methylethyl[3][4]

Olfactory Profile: A Synthesis of Available Data

Direct and comprehensive sensory panel data for pure this compound is not extensively published. However, by examining its natural occurrence and the olfactory characteristics of structurally similar compounds, a well-supported, inferred profile can be constructed.

This compound is a known volatile component of onion juice.[2][3] The characteristic aroma of onions is a complex interplay of various sulfur compounds, with disulfides playing a prominent role.[5][6] The olfactory profile of the closely related isopropyl disulfide is described as sulfurous, vegetable-like, and reminiscent of garlic. This provides a strong indication of the likely sensory attributes of this compound.

Based on this information, the inferred olfactory profile of this compound is:

  • Primary Notes: Sulfurous, Alliaecous (garlic, onion)

  • Secondary Notes: Green, Vegetable-like, potentially with savory or meaty undertones.

It is crucial to note that the perceived aroma can be significantly influenced by the concentration of the compound. At high concentrations, sulfur compounds can be perceived as pungent and even unpleasant, while at lower, near-threshold levels, they can impart desirable savory and complex notes.

Analytical Methodologies for Characterization

The analysis of volatile sulfur compounds like this compound presents a challenge due to their low concentrations in natural products and their potential for reactivity.[1] A multi-faceted approach combining robust extraction techniques with sensitive and selective detection is required.

Sample Preparation and Volatile Extraction

The choice of extraction method is critical to obtaining a representative sample of the volatile profile without introducing artifacts.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used technique for the analysis of volatile and semi-volatile compounds in food and beverages.[5][7] It is a solvent-free method that concentrates analytes on a coated fiber, which is then thermally desorbed into the gas chromatograph.

    • Rationale: HS-SPME is preferred for its simplicity, sensitivity, and the minimal sample manipulation required, which reduces the risk of analyte degradation. The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is crucial for effectively trapping a broad range of volatile compounds, including sulfur-containing molecules.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8] This allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.

  • Column: A non-polar column, such as a DB-5 or equivalent, is typically used for the separation of volatile sulfur compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A programmed temperature ramp is used to separate the volatile compounds based on their boiling points and affinities for the stationary phase. A typical program might start at 40°C and ramp up to 250°C.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each odor detected.

  • Data Analysis: The retention times of the odor events are matched with the peaks on the FID chromatogram. The identity of the odor-active compounds is then confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC_O_Workflow cluster_Extraction Sample Preparation cluster_GC Gas Chromatography cluster_Detection Detection cluster_Analysis Data Analysis Sample Sample containing This compound HS_SPME HS-SPME Extraction Sample->HS_SPME Injector GC Injector HS_SPME->Injector Column Chromatographic Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram Chromatogram (FID Data) FID->Chromatogram Human Human Assessor ODP->Human Olfactogram Olfactogram (Sensory Data) Human->Olfactogram Correlation Data Correlation and Compound Identification Chromatogram->Correlation Olfactogram->Correlation

Caption: Workflow for GC-O analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the definitive identification of this compound, GC-MS is the gold standard.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Ionization: Electron impact (EI) ionization at 70 eV is standard for creating reproducible mass spectra.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Analysis: The resulting mass spectrum of the chromatographic peak corresponding to this compound is compared to a reference library (e.g., NIST) for positive identification. The fragmentation pattern will be characteristic of the molecule.

Selective Detectors for Sulfur Compounds

To enhance the detection of sulfur compounds in complex matrices, sulfur-selective detectors can be employed.

  • Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur-containing compounds.

  • Pulsed Flame Photometric Detector (PFPD): Another highly selective detector for sulfur and phosphorus compounds.

The use of these detectors can significantly improve the signal-to-noise ratio for trace-level sulfur compounds, aiding in their quantification.

Synthesis of this compound

For research purposes and the creation of flavor standards, a reliable synthesis method is necessary. A common approach for the synthesis of unsymmetrical disulfides is through the reaction of a thiol with a sulfenyl halide, or via the oxidation of a mixture of thiols. A plausible route for the synthesis of this compound is from ethylthio(isopropylthio)methane.[9]

Synthesis_Pathway Reactant Ethylthio(isopropylthio)methane Product This compound Reactant->Product Synthetic Transformation

Caption: A potential synthetic route to this compound.

Applications and Implications in Flavor Chemistry

The characteristic sulfurous and alliaceous notes of this compound make it a valuable component in the development of savory flavors. Its potential applications include:

  • Recreation of Onion and Garlic Flavors: As a key component of natural onion volatiles, it can be used to impart an authentic and fresh onion character to processed foods.

  • Enhancement of Savory Flavors: In low concentrations, it can add complexity and depth to meat, soup, and snack food flavorings.

  • Off-Note Identification: Understanding its sensory properties is crucial for identifying and mitigating potential off-notes in products where its presence is undesirable.

Conclusion

This compound is a significant contributor to the flavor profile of onions and other related foods. While detailed sensory data for the pure compound is limited, its olfactory characteristics can be confidently inferred from its natural occurrence and the properties of structurally similar molecules. The analytical techniques outlined in this guide, particularly the combination of HS-SPME with GC-O and GC-MS, provide a robust framework for its identification and characterization. A deeper understanding of the sensory properties of this compound will continue to be a valuable asset for flavor chemists and researchers working to create authentic and appealing food products.

References

A Comprehensive Technical Guide to the Health and Safety of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Therefore, this guide employs a scientifically rigorous and conservative approach by extrapolating data from structurally analogous compounds, including ethyl disulfide, isopropyl disulfide, and ethyl isopropyl sulfide. This methodology allows for a robust hazard assessment and the formulation of safe handling protocols. This document is intended for researchers, chemists, and drug development professionals who may handle this substance. The core recommendation is to treat ethyl isopropyl disulfide as a flammable liquid that poses a risk of serious skin, eye, and respiratory irritation. Adherence to the protocols outlined herein is critical for ensuring laboratory safety.

Section 1: Chemical Identification and Physicochemical Properties

A thorough understanding of a chemical's physical properties is foundational to its safe handling, as these characteristics dictate its behavior under various laboratory conditions.

PropertyValueSource
IUPAC Name 2-(ethyldisulfanyl)propane[3]
Synonyms Ethyl 1-methylethyl disulfide, 2-Methyl-3,4-dithiahexane[1][3][4]
CAS Number 53966-36-2[1][3][4]
Molecular Formula C₅H₁₂S₂[3]
Molecular Weight 136.3 g/mol [3]
Appearance Colorless to pale yellow liquid (presumed)N/A
Boiling Point 162 °C (@ 760 mmHg)[1][4]
Flash Point 45.7 °C (114 °F) [TCC][1][4]
Density 0.977 g/cm³ (estimate)[4]
Vapor Pressure 2.89 mmHg (@ 25 °C) (estimate)[1]
Water Solubility 139 mg/L (@ 25 °C) (estimate)[1]

Section 2: Hazard Identification and Classification

Direct GHS classification for this compound is not available.[1] To establish a reliable safety profile, a comparative analysis of closely related disulfide and sulfide compounds is necessary. This approach ensures that the recommended precautions are appropriately conservative.

Comparative Hazard Analysis:

CompoundCAS NumberGHS Classification
Ethyl Disulfide 110-81-6Flammable Liquid 3 (H226), Skin Irritation 2 (H315), Eye Irritation 2A (H319), STOT SE 3 (H335)
Isopropyl Disulfide 4253-89-8Highly Flammable (R11), Irritating to eyes, respiratory system, and skin (R36/37/38)[5]
Ethyl Isopropyl Sulfide 5145-99-3Highly Flammable Liquid 2 (H225), Skin Irritation 2 (H315), Serious Eye Irritation 2 (H319)[6][7]

Derived Classification for this compound:

Based on the consistent hazard profile of its analogs, this compound should be handled as a substance with the following GHS classifications:

  • Flammable Liquid, Category 3 (H226): Combustible liquid with a flash point of 45.7 °C. Vapors can form explosive mixtures with air.[8]

  • Skin Irritation, Category 2 (H315): Expected to cause skin irritation upon direct contact.

  • Serious Eye Irritation, Category 2A (H319): Expected to cause serious irritation, pain, and redness upon contact with eyes.

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.

GHS Label Elements:

  • Pictograms:

    • 🔥 (Flame)

    • ❗ (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements (H-Statements):

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-Statements):

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9]

    • P261: Avoid breathing mist, vapors, or spray.

    • P280: Wear protective gloves, protective clothing, and eye/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P403+P235: Store in a well-ventilated place. Keep cool.[7]

Section 3: Toxicological Profile

While specific toxicological studies on this compound are not published, the following effects can be anticipated based on its chemical class and the properties of analogous compounds.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors, direct skin contact, and eye contact. Ingestion is a less common but possible route.

  • Acute Effects:

    • Inhalation: Inhalation of vapors may cause irritation to the nose, throat, and respiratory tract. High concentrations of similar organosulfur compounds can lead to symptoms like headache, dizziness, and nausea.

    • Skin Contact: Direct contact is likely to cause redness, itching, and irritation. Prolonged or repeated exposure may lead to dermatitis.

    • Eye Contact: The substance is expected to be a serious irritant, causing pain, watering, and redness. Prompt rinsing is essential to prevent potential damage.

    • Ingestion: May be harmful if swallowed. Can cause gastrointestinal irritation.

  • Chronic Effects: The long-term toxicological properties have not been investigated. No data is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.

Section 4: Exposure Control and Personal Protection

Ensuring safety requires a multi-layered approach, best described by the Hierarchy of Controls. The most effective measures involve engineering solutions to eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[10][11]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.

  • Safety Stations: Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[10]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash-prone operations.[10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.

    • Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, chemically resistant aprons or coveralls should be considered.[11]

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not required.[10] In case of ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges should be used.

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Remove and launder contaminated clothing before reuse.

Section 5: Safe Handling and Storage

Handling Protocol:

  • Preparation: Before handling, confirm that all engineering controls are operational and required PPE is available.

  • Grounding: When transferring between metal containers, ground and bond both the source and receiving vessels to prevent static electricity buildup, which can ignite flammable vapors.[7]

  • Tools: Use only non-sparking tools made of materials like brass or bronze.[7][11]

  • Environment: Keep the work area clear of all ignition sources, including open flames, hot plates, and spark-producing equipment.[9]

  • Closure: Keep containers tightly closed when not in use to minimize vapor release.[9][11]

Storage Protocol:

  • Store in a tightly closed, properly labeled container.[9][11]

  • The storage area must be cool, dry, and well-ventilated.[10][11] A dedicated flammables safety cabinet is the recommended storage solution.[12]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[10][13]

Section 6: Fire and Explosion Hazards

  • Flammability: This compound is a flammable liquid. Its vapor is heavier than air and can travel a considerable distance to an ignition source and "flash back".[8]

  • Explosion Risk: Vapors can form explosive mixtures with air, particularly within the flammable limits and at temperatures at or above the flash point.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

  • Firefighting Procedures: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10] Use water spray to cool fire-exposed containers and prevent pressure buildup or rupture.[8]

Section 7: Accidental Release Measures

A swift and systematic response is crucial to mitigating the risks associated with a chemical spill.

Spill_Response_Workflow cluster_1 Emergency Response Workflow: Chemical Spill Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Isolate Isolate & Ventilate Remove Ignition Sources Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Dispose Package for Hazardous Disposal Collect->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate

Caption: A systematic workflow for responding to an this compound spill.

Spill Cleanup Protocol:

  • Immediate Actions: Immediately alert others in the area. Evacuate all non-essential personnel.[14]

  • Eliminate Ignition Sources: Turn off all flames, hot plates, and spark-producing equipment.[10][11][13]

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Before approaching the spill, don the full required PPE: chemical goggles, face shield, chemical-resistant gloves, and a lab coat.

  • Containment: For small spills, cover the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[8][10] Prevent the spill from entering drains or sewers.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.

Section 8: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of injury from chemical exposure. Always seek medical attention after providing first aid.

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11][15]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[10][11][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11][16]

Section 9: Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions. However, reactions with incompatible materials can be vigorous.[14]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[10]

  • Conditions to Avoid: Heat, flames, sparks, static discharge, and exposure to incompatible materials.

  • Incompatible Materials: Reacts vigorously with strong oxidizing agents, strong acids, and strong reducing agents.[10][13][14]

  • Hazardous Decomposition Products: Combustion will produce toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[10]

Section 10: Ecological Information

Specific ecotoxicity data for this compound is not available. As a general principle for organosulfur compounds, discharge into the environment must be avoided.[11] Do not allow the material to enter drains, surface water, or soil.

Section 11: Disposal Considerations

Waste material must be disposed of as hazardous waste. All disposal practices must be in compliance with federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult with environmental health and safety professionals to ensure proper disposal.

References

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Spectroscopic Signature of Ethyl Isopropyl Disulfide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound, a compound of interest in various chemical and pharmaceutical research domains. By elucidating its structural features through spectroscopic techniques, this document aims to equip researchers with the foundational knowledge necessary for its identification, characterization, and utilization in further scientific endeavors.

Introduction: The Significance of Asymmetrical Disulfides

This compound, systematically named 2-(ethyldisulfanyl)propane, is an asymmetrical disulfide with the molecular formula C₅H₁₂S₂.[1] Asymmetrical disulfides are a class of organosulfur compounds that play a crucial role in various biological processes and have emerged as important structural motifs in medicinal chemistry and materials science. The disulfide bond (S-S) is a key functional group that can influence molecular conformation and reactivity. Understanding the precise spectral signature of molecules like this compound is paramount for quality control, reaction monitoring, and structural elucidation in research and development.

Synthesis and Sample Preparation

The synthesis of asymmetrical disulfides such as this compound can be achieved through several methods, including the reaction of a thiol with a sulfenyl derivative or through thiol-disulfide exchange reactions.[2][3] One common approach involves the reaction of ethanethiol with an isopropylsulfenyl halide or a related activated species.

For spectroscopic analysis, this compound, a liquid at room temperature, requires minimal sample preparation.

  • NMR Spectroscopy: The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid interference from protonated solvent signals.[4] The choice of solvent can slightly influence the chemical shifts of the analyte.

  • FTIR Spectroscopy: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5][6][7] Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy allows for the direct analysis of a small drop of the liquid on the ATR crystal.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally acquired spectra in public databases, the following analysis is based on predicted spectral data, which provides a reliable estimation of the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.30Triplet3H-S-S-CH₂-CH₃
~1.35Doublet6H-S-S-CH(CH₃ )₂
~2.70Quartet2H-S-S-CH₂ -CH₃
~3.00Septet1H-S-S-CH (CH₃)₂

Causality Behind the Predicted Chemical Shifts and Multiplicities:

  • The triplet at approximately 1.30 ppm is assigned to the methyl protons of the ethyl group. These protons are coupled to the adjacent methylene protons, resulting in a triplet according to the n+1 rule (2+1=3).

  • The doublet at around 1.35 ppm corresponds to the six equivalent methyl protons of the isopropyl group. These protons are coupled to the single methine proton, leading to a doublet (1+1=2).

  • The quartet at approximately 2.70 ppm is attributed to the methylene protons of the ethyl group. These protons are deshielded by the adjacent sulfur atom and are split into a quartet by the neighboring methyl protons (3+1=4).

  • The septet at roughly 3.00 ppm represents the methine proton of the isopropyl group. This proton experiences the most significant deshielding due to the sulfur atom and its splitting into a septet is a result of coupling with the six equivalent methyl protons (6+1=7).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound is predicted to show four signals, one for each of the chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~14-S-S-CH₂-CH₃
~23-S-S-CH(CH₃ )₂
~38-S-S-CH₂ -CH₃
~45-S-S-CH (CH₃)₂

Interpretation of the Predicted Chemical Shifts:

  • The carbon atoms directly attached to the sulfur atoms (-C H₂- and -C H-) are expected to be the most deshielded (further downfield) due to the electronegativity of sulfur.

  • The methyl carbons of the isopropyl group are equivalent due to the molecule's symmetry and therefore give rise to a single peak.

  • The chemical shifts are in the typical aliphatic region, consistent with the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2960-2850StrongC-H stretching (sp³ C-H)
~1450MediumC-H bending (CH₂ and CH₃)
~1380-1365MediumC-H bending (gem-dimethyl of isopropyl)
~700-600Weak to MediumC-S stretching
~500-400WeakS-S stretching

Analysis of Key Vibrational Frequencies:

  • C-H Stretching: The strong absorption bands in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of sp³ hybridized carbon-hydrogen bonds in the ethyl and isopropyl groups.

  • C-H Bending: The absorptions around 1450 cm⁻¹ and 1380-1365 cm⁻¹ are due to the bending vibrations of the C-H bonds. The band in the 1380-1365 cm⁻¹ region is often a doublet, characteristic of the gem-dimethyl group of the isopropyl moiety.

  • C-S Stretching: The carbon-sulfur bond stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 600 cm⁻¹. These bands are often of weak to medium intensity.

  • S-S Stretching: The disulfide bond (S-S) stretching vibration is notoriously weak in the infrared spectrum and can be difficult to observe. It is predicted to appear in the 500-400 cm⁻¹ region. Its weakness is due to the small change in dipole moment during the vibration of this symmetrical bond.

Structural Representation and Spectral Correlation

The following diagram illustrates the structure of this compound and the correlation of its atoms with the predicted NMR and IR spectral data.

Caption: Molecular structure of this compound with key NMR and IR spectral correlations.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound provide a detailed and consistent picture of its molecular structure. The analysis of chemical shifts, coupling constants, and vibrational frequencies offers a robust framework for the identification and characterization of this asymmetrical disulfide. This technical guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectral data of this compound and related compounds in their scientific pursuits.

References

An In-depth Technical Guide to the Discovery and History of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isopropyl disulfide, a volatile organosulfur compound, is a key contributor to the characteristic flavor and aroma of various Allium species, most notably the onion (Allium cepa). While its presence is now well-documented, its discovery is intrinsically linked to the advent of modern analytical techniques that allowed for the separation and identification of complex volatile mixtures. This guide provides a comprehensive overview of the history of this compound, from its initial identification in natural products to its chemical synthesis and characterization. We will delve into the pioneering research that first brought this molecule to light, detail its physicochemical properties, and provide established protocols for its synthesis and analysis, offering a valuable resource for researchers in flavor chemistry, natural products, and drug development.

The Discovery of this compound: A Story of Flavor Chemistry and Analytical Innovation

The history of this compound is not one of a singular, isolated discovery but rather a chapter in the broader scientific endeavor to understand the chemical basis of taste and smell. The pungent and characteristic aroma of onions has been a subject of fascination for centuries, but it was not until the mid-20th century that scientists began to unravel the complex mixture of volatile sulfur compounds responsible for this sensory experience.

The breakthrough came with the development and application of gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique that could separate individual volatile compounds from a complex mixture and provide detailed information about their molecular structure. Early research into onion volatiles laid the groundwork for identifying a plethora of sulfur-containing molecules.

While earlier studies in the 1960s began to scratch the surface of onion chemistry, a landmark 1971 paper by Mans Boelens and his colleagues is widely recognized as one of the first comprehensive studies to identify a wide array of volatile flavor compounds from onions. It is within the context of this and similar research from that era that this compound was first identified as a natural product.[1] The FooDB database entry for this compound indicates its detection in a variety of onions, including red onion, garden onion, and Welsh onions (Allium fistulosum).[2]

The discovery of this compound and other similar unsymmetrical disulfides highlighted the enzymatic complexity within Allium species. When the cells of an onion are damaged, enzymes like alliinase are released, which act on sulfur-containing precursors to produce a cascade of reactive intermediates that then rearrange to form the diverse array of disulfides, trisulfides, and other volatile compounds that constitute the onion's aroma.[3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, isolation, and analysis.

PropertyValueSource
Molecular Formula C₅H₁₂S₂[4][5]
Molecular Weight 136.28 g/mol [5]
CAS Number 53966-36-2[4]
Appearance Colorless liquid (presumed)
Boiling Point 161.96 °C (estimated)
Flash Point 45.70 °C (estimated)
Water Solubility 139 mg/L @ 25 °C (estimated)
logP (o/w) 3.180 (estimated)

Synthesis of this compound

The synthesis of unsymmetrical disulfides like this compound can be approached through several methodologies. Historically, methods involving the reaction of a thiol with a sulfenyl chloride were common.[6] More contemporary and efficient one-pot syntheses have also been developed to avoid the isolation of unstable intermediates.[7]

A direct and reliable method for the laboratory synthesis of this compound involves the iodine-mediated cross-coupling of ethanethiol and 2-propanethiol.

Reaction Principle

The synthesis proceeds via the oxidative coupling of two different thiols. Iodine acts as a mild oxidizing agent, facilitating the formation of the disulfide bond. The use of a base, such as sodium hydroxide, is crucial for the deprotonation of the thiols to form the more reactive thiolate anions.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Oxidative Coupling Ethanethiol CH3CH2SH Ethanethiolate CH3CH2S- Na+ Ethanethiol->Ethanethiolate + NaOH 2-Propanethiol (CH3)2CHSH Isopropanethiolate (CH3)2CHS- Na+ 2-Propanethiol->Isopropanethiolate + NaOH NaOH NaOH H2O H2O I2 I2 This compound CH3CH2-S-S-CH(CH3)2 Ethanethiolate->this compound + (CH3)2CHS- Na+ NaI 2NaI I2->NaI Oxidation

Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Iodine-Mediated Synthesis

This protocol is based on established methods for the oxidative coupling of thiols.

Materials:

  • Ethanethiol

  • 2-Propanethiol

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Potassium iodide (KI) (optional, to aid iodine solubility)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Preparation of Thiolate Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve an equimolar amount of sodium hydroxide in a minimal amount of distilled water.

    • Cool the solution in an ice bath.

    • Slowly add a mixture of equimolar amounts of ethanethiol and 2-propanethiol to the cooled NaOH solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

    • Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full formation of the thiolate anions.

  • Oxidative Coupling:

    • Prepare a solution of iodine (1 equivalent based on the total amount of thiols) in a suitable solvent. A small amount of potassium iodide can be added to the water to increase the solubility of iodine.

    • Slowly add the iodine solution to the stirred thiolate mixture. The dark color of the iodine should disappear as it is consumed.

    • Continue stirring for 1-2 hours at room temperature, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiols are consumed.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to extract the organic products.

    • Wash the organic layer with water, followed by a wash with saturated brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Analytical Characterization

The identification and quantification of this compound, particularly in complex matrices like food samples, are primarily achieved through gas chromatography-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds.[8] The sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its identification.

Typical GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or TG-5MS, is typically used for the separation of sulfur compounds.[8]

  • Injection: Split or splitless injection can be used depending on the concentration of the analyte.

  • Oven Program: A temperature gradient is employed to ensure good separation of compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[8]

  • Carrier Gas: Helium is commonly used as the carrier gas.[8]

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-500 amu).[8]

The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of ethyl and isopropyl groups. The NIST WebBook provides a reference mass spectrum for this compound.[4]

G Sample Sample Injector GC Injector Sample->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Separation by m/z) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Spectrum & Chromatogram) Detector->Data_System

Figure 2: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of synthesized this compound. The spectra will show characteristic signals for the ethyl and isopropyl groups, with chemical shifts influenced by the adjacent sulfur atoms. PubChem provides some spectral data for this compound.[9]

Conclusion

The discovery and history of this compound are a testament to the advancements in analytical chemistry that have allowed us to explore the intricate world of natural flavors. From its initial identification as a volatile component of onions to its well-characterized synthesis and analysis, this molecule serves as a prime example of the interplay between natural product chemistry and synthetic organic chemistry. The methodologies and data presented in this guide offer a solid foundation for researchers working with this and other related organosulfur compounds, whether their focus is on food science, the development of new flavorings, or the exploration of the biological activities of these fascinating molecules.

References

Ethyl Isopropyl Disulfide: A Technical Monograph on its Role and Analysis in Volatile Sulfur Compound Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isopropyl disulfide (C₅H₁₂S₂) is an unsymmetrical dialkyldisulfide that, while not extensively studied individually, represents a significant class of volatile sulfur compounds (VSCs). VSCs are pivotal in diverse fields, contributing to the characteristic aromas and off-flavors in food and beverages, serving as important markers and contaminants in the petroleum industry, and playing roles in biological systems.[1] Their high volatility, chemical lability, and potent sensory impact at trace concentrations present unique challenges for analysis and characterization.[1] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, its function within complex VSC matrices, and the advanced analytical methodologies required for its precise detection and quantification. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles to support professionals in research and development.

Physicochemical Characteristics and Structure

This compound, with the IUPAC name 2-(ethyldisulfanyl)propane, is an organic disulfide characterized by a disulfide bond (S-S) flanked by an ethyl group and an isopropyl group.[2] This asymmetry distinguishes it from more common symmetrical disulfides and influences its synthesis and reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 53966-36-2 [2][3]
Molecular Formula C₅H₁₂S₂ [2]
Molecular Weight 136.28 g/mol [2][4]
Boiling Point ~162°C at 760 mmHg (estimated) [3][4]
Flash Point ~45.7°C (114°F) (estimated) [3][4]
Density ~0.977 g/cm³ (estimated) [3]
Vapor Pressure ~2.89 mmHg at 25°C (estimated) [3][4]
logP (o/w) ~2.1 - 3.18 (estimated) [3][4]

| Synonyms | 2-(Ethyldisulfanyl)propane, Ethyl 1-methylethyl disulfide, 2-Methyl-3,4-dithiahexane |[2][3] |

Synthesis and Natural Formation

The synthesis of unsymmetrical disulfides like this compound is inherently challenging. The primary obstacle is the propensity for disproportionation, where the desired unsymmetrical disulfide can cleave and recombine to form more stable symmetrical disulfides (e.g., diethyl disulfide and diisopropyl disulfide).[5] This necessitates carefully controlled synthetic strategies to achieve high yields and purity.

Synthetic Methodologies

Several approaches have been developed to favor the formation of unsymmetrical disulfides:

  • Thiol-Disulfide Exchange: This common method involves the reaction of a thiol (R¹-SH) with a sulfide compound containing a good leaving group (R²-S-X). The thiol nucleophilically attacks the sulfur atom, displacing the leaving group to form the desired R¹-S-S-R² bond.[5]

  • Oxidative Coupling of Thiols: Co-oxidation of two different thiols (e.g., ethanethiol and propane-2-thiol) can produce a mixture of symmetrical and unsymmetrical disulfides. Modern methods employ catalysts and specific conditions, such as base-catalyzed aerobic oxidation, to improve the selectivity for the unsymmetrical product.[6]

  • Mediated Electrosynthesis: This "green" approach uses redox mediators to facilitate the oxidative coupling of thiols or promote thiol-disulfide exchange, leading to high yields of the heterodimeric product under electrochemical conditions.[5]

  • One-Pot Synthesis using Activating Agents: Reagents like 1-chlorobenzotriazole can react with one thiol to form a reactive intermediate, which then reacts with a second, different thiol in a one-pot sequence.[7][8] This method avoids harsh oxidizing agents and minimizes the formation of symmetrical byproducts.[7]

The choice of synthetic route depends on the desired scale, purity requirements, and the functional groups present on the thiol precursors. For research applications, methods offering high selectivity and mild reaction conditions are generally preferred.

Natural Occurrence

This compound has been identified as a natural volatile component in certain foods, most notably in onion (Allium cepa) juice.[4][9][10] In plants of the Allium genus, these VSCs are formed via enzymatic action on sulfur-containing precursors when the plant's cells are damaged (e.g., by cutting or chewing). This contributes to the complex and pungent aroma profile for which these foods are known.[9] Its presence can serve as a potential biomarker for the consumption of these foods.[9]

Role in Complex Volatile Sulfur Compound (VSC) Mixtures

The significance of this compound lies in its contribution to the overall chemical signature of a VSC mixture. VSCs as a class are known for their extremely low odor detection thresholds, meaning they can impart significant sensory character even at parts-per-trillion concentrations.[1][11]

  • In Food and Beverages: In foods like onions, welsh onions, and other Allium vegetables, this compound is part of a complex bouquet of sulfides, disulfides, and trisulfides that create the characteristic "alliaceous" aroma.[9] The specific ratio of these different VSCs determines the final flavor profile. Understanding the formation and concentration of individual compounds like this compound is crucial for flavor chemistry and food product development.

  • In Petroleum and Industrial Processes: In the petroleum industry, VSCs including mercaptans and disulfides are common contaminants in crude oil and natural gas.[12] Non-extractive processes used to remove mercaptans often convert them into disulfide oils, which remain in the product.[12][13] These compounds are undesirable as they can affect the fuel's value and require removal through hydrotreating, a process that converts them to H₂S.[13] The analysis of specific disulfides in complex hydrocarbon matrices is therefore essential for process optimization and quality control in refineries.[14][15]

Analytical Methodologies for Detection and Quantification

The analysis of this compound in complex matrices is a non-trivial task due to its volatility, potential for thermal degradation, and typically low concentration amidst a multitude of other compounds. A robust analytical workflow is essential for accurate and reliable results.

Core Principles of VSC Analysis

The primary challenge is to effectively isolate the target VSCs from the sample matrix (e.g., food, beverage, or hydrocarbon stream) and introduce them into an analytical instrument without loss or alteration. The analytical system must then provide sufficient resolving power to separate the target analyte from interferences and a detector with high sensitivity and selectivity for sulfur compounds.

// Styling SCD [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCxGC [fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: General workflow for the analysis of volatile sulfur compounds.

Recommended Analytical Protocol: Headspace SPME-GC-SCD/MS

This protocol is a robust, self-validating system for the quantification and identification of this compound in liquid or solid matrices. The use of a sulfur-selective detector (SCD) for quantification, coupled with a mass spectrometer (MS) for confirmation, provides a high degree of confidence.

Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is chosen for its solvent-free nature, simplicity, and ability to concentrate volatile and semi-volatile analytes from the headspace above a sample, minimizing matrix interference.[1][16] Gas chromatography is the gold standard for separating volatile compounds.[17] The dual SCD/MS detection system provides both selective quantification (SCD) and unambiguous identification (MS).[18]

Materials:

  • Gas Chromatograph (GC) with a split/splitless injector and effluent splitter for dual detection.

  • Sulfur Chemiluminescence Detector (SCD).

  • Mass Spectrometer (MS) Detector.

  • SPME Autosampler and SPME fibers (e.g., 75 µm Carboxen/PDMS).[16]

  • 20 mL headspace vials with magnetic screw caps and septa.

  • Certified standard of this compound.

  • Internal standard (e.g., 3-chlorothiophene or other sulfur compound not present in the sample).[14]

  • Sample matrix.

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh or pipette a defined amount of the sample (e.g., 5 g of homogenized food matrix or 5 mL of liquid hydrocarbon) into a 20 mL headspace vial.

    • Spike the sample with a known concentration of the internal standard. This is critical for accurate quantification as it corrects for variations in extraction efficiency and injection volume.

    • Prepare a set of calibration standards in a matrix that closely mimics the sample. This involves adding known amounts of this compound and the internal standard to a "blank" or VSC-free version of the sample matrix.

    • Immediately seal all vials after preparation to prevent loss of volatiles.

  • HS-SPME Extraction:

    • Place the vials in the autosampler tray.

    • Set the incubation/equilibration temperature and time (e.g., 60°C for 15 minutes). This step allows the volatile compounds to partition from the sample into the headspace. The temperature should be high enough to promote volatilization but low enough to prevent thermal degradation.

    • Expose the SPME fiber to the vial headspace for a defined period (e.g., 20 minutes).[16] This adsorption time must be kept consistent across all samples and standards for reproducibility.

  • GC Separation:

    • The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes onto the analytical column.

    • Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms or a more polar column like a BPX50) to separate the analytes.[14]

    • Program the GC oven temperature to ramp from a low temperature (e.g., 40°C) to a high temperature (e.g., 280°C) to elute compounds based on their boiling points.

  • Detection and Analysis:

    • The column effluent is split between the SCD and MS detectors.

    • SCD: The SCD combusts the effluent in a hydrogen-rich flame and measures the chemiluminescence produced by the reaction of sulfur monoxide (SO) with ozone. It provides a linear and equimolar response to sulfur, making it ideal for quantification without needing a unique response factor for every compound.[14][15]

    • MS: The MS ionizes the eluting compounds and separates the ions by their mass-to-charge ratio, generating a mass spectrum that serves as a chemical fingerprint for identification.

    • Quantify this compound by creating a calibration curve of the peak area ratio (analyte/internal standard) from the SCD versus concentration.

    • Confirm the identity of the peak in the SCD chromatogram by matching its retention time and mass spectrum from the MS detector with that of the certified standard.

Advanced Technique: Comprehensive 2D GC (GCxGC)

For exceptionally complex matrices, such as crude oil or intricate natural flavor extracts, one-dimensional GC may not provide sufficient separation. GCxGC employs two different columns and a modulator to subject the sample to two independent separation mechanisms.[18] This results in a dramatic increase in peak capacity and resolving power, allowing for the separation of trace VSCs from overwhelming matrix components.[14][15][18] When coupled with an SCD, GCxGC is one of the most powerful techniques available for VSC analysis.[14][15][18]

Toxicology and Safe Handling

Specific toxicological data for this compound is not thoroughly documented in public databases. Therefore, safety precautions must be based on the properties of related volatile sulfur compounds and general laboratory safety principles.

  • Hazards: Like many dialkyldisulfides, it should be treated as a flammable liquid.[19] Vapors may cause respiratory irritation, and direct contact can cause skin and eye irritation.[19] Inhalation of high concentrations of similar volatile organic compounds can lead to central nervous system effects like dizziness and headache.[19]

  • Handling Procedures:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[19]

    • Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Handle in accordance with good industrial hygiene and safety practices.[19]

Conclusion and Future Outlook

This compound serves as an important representative of the unsymmetrical disulfides that contribute significantly to the chemical profiles of various natural and industrial products. While its individual properties are not as extensively cataloged as some other VSCs, the principles governing its formation, role in complex mixtures, and analysis are well-understood. The primary challenge for researchers remains its detection and quantification at trace levels within complex matrices. Advances in analytical instrumentation, particularly high-resolution GCxGC coupled with selective detectors like the SCD, continue to lower detection limits and improve our understanding of these potent and pervasive compounds. Future research will likely focus on elucidating its specific sensory impact, its role in biochemical pathways, and developing even more sensitive and field-deployable analytical methods.

References

Methodological & Application

Application Note & Protocol: A Guide to the Selective Synthesis of Unsymmetrical Disulfides, Featuring Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Disulfide Bond

The disulfide bond (S-S) is a pivotal functional group in a multitude of scientific disciplines, from the intricate folding of proteins and cellular redox homeostasis to the development of novel pharmaceuticals and advanced materials.[1] While the synthesis of symmetrical disulfides is often straightforward, the selective formation of unsymmetrical disulfides (RS-SR'), such as ethyl isopropyl disulfide, presents a significant synthetic challenge.[2] The primary obstacle lies in controlling the reaction to prevent the formation of a statistical mixture of symmetrical (RS-SR and R'S-SR') and the desired unsymmetrical products, which are often difficult to separate.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective and selective synthesis of unsymmetrical disulfides. We will delve into the mechanistic principles behind various synthetic strategies and provide detailed, field-proven protocols. The synthesis of this compound will be used as a representative example to illustrate these methodologies.

Strategic Approaches to Unsymmetrical Disulfide Synthesis

The successful synthesis of an unsymmetrical disulfide hinges on the controlled and sequential formation of the S-S bond. Several strategies have been developed to achieve this, each with its own set of advantages and limitations. The choice of method often depends on the nature of the starting thiols, desired purity, and scalability. The most prevalent and effective methods include:

  • Thiol-Disulfide Exchange: A thermodynamically controlled process where a thiol reacts with a symmetrical disulfide to form an unsymmetrical disulfide.[5][6][7]

  • Controlled Co-oxidation of Thiols: The simultaneous oxidation of two different thiols under conditions that favor the formation of the unsymmetrical product.[8][9][10]

  • Reaction with Electrophilic Sulfur Reagents: A versatile approach where one thiol is converted into an electrophilic species that then reacts with a second thiol.[11][12]

This guide will focus on providing detailed protocols for the latter two strategies, which offer excellent control and high yields for a broad range of substrates.

Methodology 1: One-Pot Synthesis via an Activated Thiol Intermediate

This method, adapted from the work of Hunter et al. (2006), utilizes 1-chlorobenzotriazole (BtCl) as an efficient activating agent.[11][12] The key to this approach is the in situ formation of a benzotriazolated thiol intermediate (RS-Bt), which is stable enough to prevent significant symmetrical disulfide formation but reactive enough to couple with a second, different thiol. This one-pot procedure is environmentally benign as it avoids harsh oxidizing agents and the benzotriazole byproduct can be recycled.[11]

Reaction Rationale and Causality

The success of this method lies in the sequential addition of the two different thiols. The first thiol (R¹SH) reacts with BtCl at low temperature to form the R¹S-Bt intermediate. This intermediate is less prone to self-coupling compared to other activated thiol species. The subsequent addition of the second thiol (R²SH) leads to a nucleophilic attack on the sulfur atom of the R¹S-Bt intermediate, displacing the benzotriazole anion to furnish the desired unsymmetrical disulfide (R¹S-SR²). The order of thiol addition can be crucial and may require optimization depending on the specific thiols used.[11]

Visualizing the Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Thiol1 Ethanethiol (R¹SH) Intermediate Ethylsulfenylbenzotriazole (R¹S-Bt) Thiol1->Intermediate -78 °C, DCM BtCl 1-Chlorobenzotriazole (BtCl) BtCl->Intermediate Product This compound (R¹S-SR²) Intermediate->Product Thiol2 Isopropylthiol (R²SH) Thiol2->Product Room Temp Byproduct Benzotriazole (BtH) Product->Byproduct

Figure 1: Workflow for the one-pot synthesis of this compound using 1-chlorobenzotriazole.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethanethiol (EtSH)

  • Isopropylthiol (iPrSH)

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-chlorobenzotriazole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Intermediate: While stirring, slowly add a solution of ethanethiol (1.0 eq) in anhydrous DCM to the cooled BtCl solution. Stir the reaction mixture at -78 °C for 30 minutes.

  • Coupling Reaction: To the reaction mixture, add a solution of isopropylthiol (1.1 eq) in anhydrous DCM dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneInert solvent that solubilizes reactants and is suitable for low-temperature reactions.
Temperature -78 °C for activation, RT for couplingLow temperature for controlled formation of the intermediate, preventing side reactions. Room temperature for the coupling step.
Stoichiometry 1:1:1.1 (EtSH:BtCl:iPrSH)A slight excess of the second thiol ensures complete consumption of the intermediate.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of thiols.

Methodology 2: Base-Catalyzed Aerobic Oxidative Cross-Coupling

A greener and more atom-economical approach involves the direct cross-dehydrogenative coupling of two different thiols using an inexpensive base as a catalyst and air (O₂) as the terminal oxidant.[9][10] This method, reported by Jiao and coworkers, demonstrates high efficiency and a broad substrate scope under mild conditions.[10]

Reaction Rationale and Causality

This reaction is predicated on the base-catalyzed formation of thiolate anions from the thiols. These thiolates are then aerobically oxidized. The selectivity for the unsymmetrical disulfide is achieved by carefully controlling the reaction conditions and leveraging the different oxidation potentials and reactivities of the two thiols. While the precise mechanism can be complex, it is proposed to involve the formation of a sulfenic acid intermediate from one thiol, which then reacts with the other thiol to form the unsymmetrical disulfide.

Visualizing the Reaction Pathway

G Thiol1 Ethanethiol (R¹SH) Product This compound (R¹S-SR²) Thiol1->Product Thiol2 Isopropylthiol (R²SH) Thiol2->Product Base K₂CO₃ or Cs₂CO₃ Base->Product Catalyst O2 Air (O₂) O2->Product Oxidant H2O H₂O Product->H2O

Figure 2: Conceptual diagram of the base-catalyzed aerobic cross-coupling of thiols.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethanethiol (EtSH)

  • Isopropylthiol (iPrSH)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Air supply (via a needle or balloon)

Procedure:

  • Reaction Setup: In a round-bottom flask or a sealed tube equipped with a magnetic stir bar, combine ethanethiol (1.0 eq), isopropylthiol (1.2 eq), and potassium carbonate (or cesium carbonate, 20 mol%).

  • Reaction Execution: Add dimethyl sulfoxide (DMSO) as the solvent. The flask is then fitted with a balloon filled with air, or a gentle stream of air is passed through the reaction mixture via a needle.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water (to remove DMSO) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst K₂CO₃ or Cs₂CO₃ (20 mol%)Inexpensive and readily available base to facilitate thiolate formation.
Oxidant Air (O₂)A green and readily available oxidant.
Solvent DMSOA polar aprotic solvent that facilitates the aerobic oxidation.
Temperature 40-60 °CMild heating to promote the reaction without significant byproduct formation.
Stoichiometry 1:1.2 (EtSH:iPrSH)A slight excess of one thiol can favor the formation of the unsymmetrical product.

Conclusion and Best Practices

The synthesis of unsymmetrical disulfides like this compound can be achieved with high selectivity and yield through carefully chosen methodologies. The one-pot method using 1-chlorobenzotriazole offers excellent control through the formation of a stable intermediate, while the base-catalyzed aerobic oxidation provides a greener and more atom-economical alternative.

For both methods, careful control of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired unsymmetrical disulfide and minimizing the formation of symmetrical byproducts. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific pair of thiols. Purification by column chromatography is often necessary to obtain the final product in high purity.

References

Laboratory preparation of ethyl isopropyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the laboratory synthesis of the unsymmetrical disulfide, ethyl isopropyl disulfide. The protocol is designed for research and development settings, emphasizing scientific integrity, safety, and reproducibility. We detail a robust synthetic strategy involving the reaction of a sulfenyl chloride intermediate with a thiol, a classic and reliable method for constructing unsymmetrical disulfide bonds.[1][2] The narrative explains the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. Furthermore, this guide addresses the critical safety and handling procedures required when working with volatile and malodorous sulfur compounds.

Introduction: The Significance of Unsymmetrical Disulfides

Disulfide bonds (R-S-S-R') are pivotal structural motifs in chemistry and biology. While symmetrical disulfides are common, unsymmetrical disulfides, where the two organic substituents differ, offer unique properties and functionalities. These compounds are integral to pharmaceuticals, agrochemicals, and materials science.[1][3] this compound (C₅H₁₂S₂) is a dialkyldisulfide that serves as a valuable model compound for studying the behavior of unsymmetrical disulfides and as a potential building block in organic synthesis.[4]

The synthesis of unsymmetrical disulfides presents a distinct challenge: the facile thiol-disulfide exchange can lead to a statistical mixture of symmetrical and unsymmetrical products, complicating purification and reducing yields.[1] Therefore, selective and high-yielding synthetic methods are of paramount importance. Numerous strategies have been developed, including the oxidation of mixed thiols, and more controlled approaches involving pre-activated sulfur reagents like sulfenyl chlorides, N-sulfenylphthalimides, or thiosulfonates.[1][5]

This guide focuses on a highly selective and widely applicable method: the reaction of an alkylsulfenyl chloride with a thiol or its corresponding thiolate. This approach prevents the formation of undesired symmetrical byproducts by controlling the sequential introduction of the two different alkylthio groups.

Mechanistic Principles and Strategy Selection

The chosen synthetic strategy proceeds in two main stages, as depicted in the reaction scheme below. This method offers excellent control over the formation of the unsymmetrical disulfide bond.

Reaction Scheme: Stage 1: Formation of Isopropylsulfenyl Chloride (CH₃)₂CHSH + SO₂Cl₂ → (CH₃)₂CH-S-Cl + SO₂ + HCl Isopropyl Mercaptan + Sulfuryl Chloride → Isopropylsulfenyl Chloride + Sulfur Dioxide + Hydrogen Chloride

Stage 2: Formation of this compound (CH₃)₂CH-S-Cl + CH₃CH₂SNa → (CH₃)₂CH-S-S-CH₂CH₃ + NaCl Isopropylsulfenyl Chloride + Sodium Ethanethiolate → this compound + Sodium Chloride

Rationale for this Approach (Expertise & Experience):
  • Selectivity: The core of this method's success lies in the formation of the electrophilic isopropylsulfenyl chloride intermediate. This reactive species readily undergoes nucleophilic attack by the ethanethiolate anion. Because the ethanethiolate is introduced only after the sulfenyl chloride is formed, the competing reaction to form diethyl disulfide is effectively suppressed.

  • Reaction Conditions: The reactions are typically run at low temperatures (-78 °C to 0 °C) to control the reactivity of the intermediates and minimize side reactions. Sulfuryl chloride is a potent chlorinating and oxidizing agent; low temperatures are crucial to prevent over-oxidation of the thiol to sulfonyl chlorides or other species.[6][7]

  • Causality in Reagent Choice:

    • Sulfuryl Chloride (SO₂Cl₂): Chosen as the chlorinating agent for its efficacy in converting thiols to sulfenyl chlorides under controlled conditions.[8] Alternative reagents like N-chlorosuccinimide (NCS) could also be used.

    • Sodium Ethanethiolate (CH₃CH₂SNa): Using the pre-formed sodium salt of ethanethiol provides a highly nucleophilic sulfur species, ensuring a rapid and efficient reaction with the sulfenyl chloride.[9] It is prepared by deprotonating ethanethiol with a strong base like sodium hydroxide or sodium hydride.[9]

Detailed Experimental Protocol

This protocol provides a self-validating system through clear steps and checkpoints. All operations involving thiols or sulfuryl chloride must be performed in a certified chemical fume hood.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Propanethiol (Isopropyl mercaptan)≥98%Sigma-Aldrich75-33-2Malodorous, handle with care.
Ethanethiol≥98%Sigma-Aldrich75-08-1Malodorous, handle with care.
Sulfuryl chloride (SO₂Cl₂)≥99%Sigma-Aldrich7791-25-5Corrosive and moisture-sensitive.
Sodium hydroxide (NaOH)Reagent GradeFisher Scientific1310-73-2
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics75-09-2Use from a solvent purification system or over molecular sieves.
Diethyl ether, anhydrous≥99.7%J.T. Baker60-29-7
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab-preparedN/AFor work-up.
Brine (Saturated NaCl)Aqueous solutionLab-preparedN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR7487-88-9For drying.
Equipment Setup
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

  • Low-temperature thermometer.

  • Pressure-equalizing dropping funnel.

  • Nitrogen/Argon gas inlet and bubbler.

  • A bleach trap connected to the gas outlet to neutralize odorous off-gases.[11]

  • Dry ice/acetone bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Glassware for column chromatography or a distillation apparatus.

Synthesis Procedure

Part A: Preparation of Sodium Ethanethiolate Solution (This can be prepared in a separate flask while the main reaction vessel is cooling)

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.0 g, 50 mmol) in 40 mL of deionized water and cool the solution in an ice bath.

  • Slowly add ethanethiol (3.1 g, 4.2 mL, 50 mmol) to the cold NaOH solution with stirring.

  • Stir the mixture for 15 minutes in the ice bath. The resulting aqueous solution of sodium ethanethiolate will be used in Part C.

Part B: Synthesis of Isopropylsulfenyl Chloride

  • Assemble the 250 mL three-neck flask, equip it with a stir bar, thermometer, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Add anhydrous dichloromethane (100 mL) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add 2-propanethiol (3.8 g, 4.5 mL, 50 mmol) to the cold DCM.

  • In the dropping funnel, place a solution of sulfuryl chloride (6.75 g, 4.0 mL, 50 mmol) in 20 mL of anhydrous DCM.

  • Add the sulfuryl chloride solution dropwise to the stirred thiol solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional 30 minutes. The solution now contains the isopropylsulfenyl chloride intermediate.

Part C: Formation and Isolation of this compound

  • Slowly add the pre-prepared cold aqueous solution of sodium ethanethiolate (from Part A) to the reaction mixture at -78 °C via cannula or dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours with continuous stirring.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

  • Flash Column Chromatography: Use silica gel with a non-polar eluent such as hexanes or a 99:1 hexanes:ethyl acetate mixture. Disulfides are typically non-polar.

  • Vacuum Distillation: this compound has a boiling point of 162 °C at atmospheric pressure.[12] Distillation under reduced pressure is recommended to avoid decomposition. A previously reported procedure for a similar disulfide, sec-butyl isopropyl disulfide, used distillation at 44.5–45 °C (1.25 mm Hg).[13]

Characterization of this compound

The final product should be a colorless to pale yellow liquid with a characteristic odor.

PropertyExpected ValueSource
Molecular FormulaC₅H₁₂S₂[14]
Molecular Weight136.28 g/mol [14]
Boiling Point162 °C at 760 mmHg[12]
Density~0.977 g/cm³[12]
¹H NMR (CDCl₃, 400 MHz) δ 2.95 (septet, 1H, -S-CH(CH₃)₂), δ 2.70 (q, 2H, -S-CH₂CH₃), δ 1.35 (d, 6H, -S-CH(CH₃)₂), δ 1.30 (t, 3H, -S-CH₂CH₃)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ 48.0 (-S-CH(CH₃)₂), δ 35.0 (-S-CH₂CH₃), δ 23.0 (-S-CH(CH₃)₂), δ 14.5 (-S-CH₂CH₃)Predicted
GC-MS (EI) m/z (%): 136 (M⁺), 93, 75, 61, 47, 43Predicted based on fragmentation patterns of similar disulfides.[4]

Safety and Waste Disposal

Trustworthiness through Safety: Adherence to safety protocols is non-negotiable for reproducible and safe science.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is acceptable for incidental contact).

  • Fume Hood: All manipulations of thiols, sulfuryl chloride, and the reaction mixture must be conducted within a certified chemical fume hood to prevent inhalation of malodorous and toxic vapors.[10] Thiols have an extremely low odor threshold and can cause nuisance complaints even at non-toxic concentrations.[15][16]

  • Bleach Scrubber/Trap: Vent the reaction apparatus through a bubbler containing commercial bleach (sodium hypochlorite solution) to oxidize volatile thiols before they are exhausted from the hood.[11]

  • Waste Disposal and Glassware Decontamination:

    • Quench all aqueous waste and solutions used for washing with an excess of bleach for several hours before neutralizing and disposing of down the drain with copious amounts of water.

    • All glassware that has come into contact with thiols should be immediately submerged in a dedicated bleach bath within the fume hood and allowed to soak overnight to oxidize residual odors.[10][11][15]

    • Contaminated solid waste (e.g., silica gel, filter paper) should be treated with bleach, then sealed in a labeled hazardous waste container.

Process Workflow Visualization

The following diagram outlines the complete workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification Thiol1 2-Propanethiol in Anhydrous DCM ReactionVessel Reaction Flask (-78 °C) Thiol1->ReactionVessel SOCl2 Sulfuryl Chloride in Anhydrous DCM SOCl2->ReactionVessel Dropwise Addition Thiol2_Na Sodium Ethanethiolate (Aqueous Solution) Thiol2_Na->ReactionVessel Slow Addition Formation_SCl Formation of Isopropylsulfenyl Chloride Workup Aqueous Wash & Extraction ReactionVessel->Workup Warm to RT Formation_Disulfide Formation of This compound Drying Drying (MgSO₄) & Solvent Removal Workup->Drying Purification Purification (Chromatography or Distillation) Drying->Purification Product Pure Ethyl Isopropyl Disulfide Purification->Product

References

Application Note: A Robust GC-MS Method for the Quantitative and Qualitative Analysis of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of ethyl isopropyl disulfide (C₅H₁₂S₂). This compound is a volatile organosulfur compound (VOSC) of significant interest in the pharmaceutical industry as a potential process impurity or degradant, and in the food and beverage sector as a characteristic aroma component.[1][2] The protocol herein utilizes a Headspace Solid-Phase Microextraction (HS-SPME) technique for sample preparation, followed by separation and detection using GC-MS. This method provides the high sensitivity and specificity required for both the identification and quantification of this compound at trace levels.[3] We provide comprehensive instrument parameters, a step-by-step protocol, method validation guidelines, and an analysis of the compound's mass fragmentation pathway.

Introduction

This compound (CAS: 53966-36-2) is an organic disulfide with the molecular formula C₅H₁₂S₂ and a molecular weight of 136.28 g/mol .[4][5] Its presence, even at minute concentrations, can be critical. In pharmaceutical development, volatile impurities like disulfides must be monitored as they can impact the stability, efficacy, and safety of active pharmaceutical ingredients (APIs).[1] Conversely, in the food industry, this compound contributes to the flavor profile of vegetables like onions.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for such applications. Its ability to separate volatile compounds in complex matrices and provide definitive identification through mass spectral data makes it an indispensable tool.[3] This guide offers a robust and reproducible workflow, from sample preparation to data analysis, designed for researchers, scientists, and quality control analysts.

Overall Experimental Workflow

The analytical process follows a logical sequence designed to ensure maximum recovery of the volatile analyte and produce high-quality, reproducible data. The workflow is visualized below.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (Liquid or Solid in Vial) MatrixMod 2. Matrix Modification (e.g., NaCl Addition) Sample->MatrixMod Equil 3. Equilibration (Heating & Agitation) MatrixMod->Equil Extract 4. SPME Fiber Exposure (Headspace Extraction) Equil->Extract Desorb 5. Thermal Desorption (GC Injector) Extract->Desorb GC 6. GC Separation (Capillary Column) Desorb->GC MS 7. MS Detection (EI, Scan/SIM) GC->MS Qual 8. Qualitative Analysis (Library Match, R.T.) MS->Qual Quant 9. Quantitative Analysis (Calibration Curve) MS->Quant Report 10. Reporting Qual->Report Quant->Report

Caption: High-level workflow for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Standard: this compound (≥98% purity)

  • Solvent: Methanol or Carbon Disulfide (GC or HPLC grade) for stock solutions.[6]

  • Reagents: Sodium Chloride (NaCl, analytical grade)

  • Gases: Helium (99.999% purity or higher)

  • Vials: 20 mL headspace vials with PTFE/silicone septa screw caps.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile sulfur compounds.[7][8]

Protocol 1: Standard and Sample Preparation (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for concentrating volatile analytes from a sample matrix prior to GC injection.[3][8]

  • Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol. Store at 4°C. Subsequent calibration standards are prepared by diluting this stock solution.

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[3]

  • Matrix Modification: Add approximately 1 g of NaCl to each vial (for aqueous samples).

    • Causality: The addition of salt increases the ionic strength of the aqueous solution, which decreases the solubility of nonpolar organic compounds like this compound and promotes their partitioning into the headspace, thereby enhancing extraction efficiency and sensitivity.[3][8]

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Equilibration: Place the vial in a heating block or water bath set to 60°C for 15 minutes.[3][7]

    • Causality: Heating the sample facilitates the volatilization of the analyte, allowing it to reach equilibrium between the sample phase and the headspace. This ensures consistent and reproducible extraction onto the SPME fiber.

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace (do not touch the sample) for 30 minutes at 60°C.[3][8]

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Protocol 2: GC-MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Justification
Gas Chromatograph (GC)
ColumnDB-624 or equivalent (e.g., 60 m x 0.32 mm, 1.8 µm film thickness).[9]A mid-polar column provides good selectivity for a wide range of volatile and semi-volatile compounds, including organosulfur species.
Carrier GasHelium at a constant flow of 1.5 mL/min.[9]Inert carrier gas providing good chromatographic efficiency. Constant flow mode is recommended for reproducible retention times with temperature programming.
InjectorSplit/Splitless, operated in Splitless mode for 1 min.Splitless mode maximizes the transfer of the analyte from the SPME fiber to the column, which is essential for trace-level analysis.
Injector Temperature250°CEnsures rapid and complete thermal desorption of the analyte from the SPME fiber without causing thermal degradation.[10]
Oven ProgramInitial: 50°C, hold for 2 min. Ramp: 15°C/min to 220°C, hold for 5 min.[11]The initial hold allows for chromatographic focusing at the head of the column. The temperature ramp effectively separates analytes based on their boiling points and column interactions.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[2]
Ion Source Temp.230°CA hot source minimizes analyte condensation and contamination.
Transfer Line Temp.240°CPrevents cold spots and ensures efficient transfer of the analyte from the GC column to the MS ion source.[6]
Acquisition Mode
QualitativeFull Scan: m/z 40-200Acquires the complete mass spectrum, allowing for definitive identification of the target compound and any unknown impurities by library searching.
QuantitativeSelected Ion Monitoring (SIM): m/z 136, 93, 61, 43Monitors only specific ions characteristic of the analyte, significantly increasing signal-to-noise ratio and providing superior sensitivity for quantification.[3]

Data Analysis and Interpretation

Qualitative Identification

Identification of this compound is confirmed by a two-factor authentication:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match that of a known standard analyzed under identical conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match (>85%) to the reference spectrum from a library like the NIST database or a laboratory-generated standard.[4]

Mass Fragmentation Pathway

Under 70 eV electron ionization, this compound (Molecular Ion, M⁺ at m/z 136) undergoes predictable fragmentation. The primary cleavage occurs at the S-S bond and adjacent C-S bonds.

Fragmentation cluster_M cluster_frags M [CH3CH2-S-S-CH(CH3)2]˙⁺ This compound m/z = 136 (M⁺) F1 [CH3CH2-S]⁺ Ethylthio Cation m/z = 61 M->F1 α-cleavage F2 [(CH3)2CH-S-S]⁺ Isopropyl Disulfanyl Cation m/z = 107 M->F2 S-C cleavage F3 [(CH3)2CH-S]⁺ Isopropylthio Cation m/z = 75 M->F3 α-cleavage F4 [CH3CH2-S-S]⁺ Ethyl Disulfanyl Cation m/z = 93 M->F4 S-C cleavage F5 [(CH3)2CH]⁺ Isopropyl Cation m/z = 43 M->F5 S-C cleavage

Caption: Proposed mass fragmentation pathway for this compound.

Quantitative Analysis

For quantification, the method should be operated in SIM mode. A calibration curve is constructed by analyzing a series of standards at different concentrations (e.g., 5-6 levels spanning the expected sample concentration range). The peak area of the primary quantifying ion (e.g., m/z 93) is plotted against concentration.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[9]

Parameter Typical Acceptance Criteria
Specificity The analyte peak is well-resolved from other components in the matrix (e.g., placebo, other impurities), and the blank shows no interference at the analyte's retention time.[12]
Linearity A linear relationship between concentration and response is demonstrated. The correlation coefficient (R²) should be ≥ 0.99.[12]
Accuracy (Recovery) Determined by spiking the sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). Recovery should typically be within 95-105%.[12]
Precision (%RSD)Repeatability (Intra-day): %RSD ≤ 5% for multiple preparations. Intermediate Precision (Inter-day): %RSD ≤ 10% across different days/analysts.[12][13]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3:1.[12]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10:1. The LOQ must be precise and accurate.[12]
Robustness The method's performance remains unaffected by small, deliberate variations in parameters like oven temperature ramp rate or carrier gas flow.[12]

Summary of Analytical Parameters

The table below summarizes the key identifiers for this compound using the described method.

Parameter Value
Compound NameThis compound
Molecular FormulaC₅H₁₂S₂[14]
Molecular Weight136.3 g/mol [14]
CAS Number53966-36-2[14]
Typical Retention TimeHighly dependent on the specific GC column and conditions, but can be estimated using Kovats Retention Indices (e.g., ~970 on a standard non-polar column).[14] Experimental determination is required.
Key Mass Fragments (m/z)
Molecular Ion (M⁺)136[4]
Quantifying/Qualifying Ions93, 61, 43, 75[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using HS-SPME GC-MS. The detailed steps for sample preparation, instrument configuration, and data analysis establish a self-validating system for achieving accurate and reliable results. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this method is suitable for implementation in both research and regulated quality control environments. Proper method validation is essential to ensure the data's integrity for its intended purpose.

References

Application Notes and Protocols for the Investigation of Ethyl Isopropyl Disulfide as a Flavor Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the flavor and drug development industries on the synthesis, characterization, and evaluation of ethyl isopropyl disulfide (CAS 53966-36-2). This compound is a naturally occurring volatile sulfur compound found in Allium species, such as onions.[1] While structurally similar compounds like dipropyl disulfide are utilized to impart savory, onion-like, and meaty notes in food products, this compound is not currently established as a standard flavoring agent.[2][3][4] This guide, therefore, presents a series of detailed protocols to facilitate the investigation of its potential as a novel flavor standard. The protocols herein cover the chemical synthesis of high-purity this compound, its analytical quantification via Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), and its sensory characterization through established evaluation methodologies.

Introduction and Scientific Rationale

Volatile sulfur compounds (VSCs) are pivotal to the aroma profiles of many foods and beverages, often contributing potent and characteristic notes even at trace concentrations.[5] Dialkyldisulfides, such as dipropyl disulfide and diallyl disulfide, are well-known for their significant contribution to the savory and alliaceous flavors of cooked vegetables and meats.[3][6][7] this compound, an unsymmetrical dialkyldisulfide, has been identified in onion juice but remains largely uncharacterized in terms of its specific sensory properties and potential applications in the flavor industry.[1][8]

The lack of comprehensive data and standardized protocols for this compound presents an opportunity for research and development. The ability to synthesize this compound in a pure form and to accurately quantify and characterize its sensory profile is the first step toward determining its viability as a flavor standard. A flavor standard serves as a crucial reference point in quality control, product development, and research for creating consistent and authentic flavor profiles.

This document provides the necessary foundational protocols to explore this potential. The methodologies are designed to be self-validating, incorporating purification and characterization checkpoints to ensure the integrity of the synthesized standard, and robust analytical and sensory procedures for its reliable evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and analysis.

PropertyValueSource
IUPAC Name 2-(ethyldisulfanyl)propane[9]
Synonyms Ethyl 1-methylethyl disulfide, 2-Methyl-3,4-dithiahexane[9]
CAS Number 53966-36-2[9][10]
Molecular Formula C₅H₁₂S₂[8][9][10]
Molecular Weight 136.28 g/mol [8][10]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~162 °C at 760 mmHg (estimated)[11]
Density ~0.977 g/cm³ (estimated)[11]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[12]
Vapor Pressure ~2.89 mmHg at 25°C (estimated)[11]

Synthesis, Purification, and Characterization

The synthesis of unsymmetrical disulfides like this compound can be challenging due to the potential for the formation of symmetrical disulfide byproducts (diethyl disulfide and diisopropyl disulfide).[13] The following protocol is adapted from established methods for the base-catalyzed aerobic oxidative coupling of two different thiols, which offers a high-atom-economy approach.[14][15]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Characterization Ethanethiol Ethanethiol (R1-SH) ReactionVessel Reaction in Acetonitrile (MeCN) 30°C, under Air Ethanethiol->ReactionVessel Isopropylthiol Isopropylthiol (R2-SH) Isopropylthiol->ReactionVessel Cs2CO3 Cesium Carbonate (Cs₂CO₃) Catalyst Cs2CO3->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Crude Product Product This compound (R1-S-S-R2) Chromatography->Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Verify Structure MS Mass Spectrometry (GC-MS) Product->MS Confirm Mass & Purity

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocol

Causality: This protocol utilizes a base catalyst (Cesium Carbonate) to facilitate the aerobic oxidation of two distinct thiols (ethanethiol and isopropylthiol). Cesium carbonate is effective in promoting the selective cross-coupling, minimizing the formation of symmetrical byproducts.[15] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction conditions.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanethiol (1.0 eq) and 2-propanethiol (isopropylthiol) (1.0 eq) in acetonitrile (100 mL).

  • Catalyst Addition: Add cesium carbonate (Cs₂CO₃, 0.1 eq) to the solution.

  • Reaction: Stir the mixture vigorously at 30°C under an air atmosphere (using a balloon or by leaving the flask open to the air). Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots. The reaction is typically complete within 1-2 hours.[15]

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of acetonitrile.

  • Purification:

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from any unreacted thiols and symmetrical disulfide byproducts.

  • Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure. The final product should be a clear, colorless to pale yellow oil. Store under an inert atmosphere (nitrogen or argon) at 4°C to prevent degradation.

Structural Characterization

Causality: It is critical to confirm the identity and purity of the synthesized compound before using it as a standard. NMR spectroscopy provides detailed information about the chemical structure and connectivity of the molecule, while GC-MS confirms the molecular weight and purity.[2][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet) and the isopropyl group (a doublet and a septet). The chemical shifts of the protons adjacent to the sulfur atoms will be downfield.

    • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should show three distinct signals corresponding to the five carbon atoms in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analysis by GC-MS should show a single major peak corresponding to the product.

    • The mass spectrum should display the correct molecular ion peak (M⁺) at m/z = 136, corresponding to the molecular weight of C₅H₁₂S₂.[9] Characteristic fragmentation patterns for dialkyldisulfides should also be observed.

Analytical Protocol for Quantification

This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for the quantification of this compound in a food matrix.

Causality: HS-SPME is a solvent-free, sensitive, and robust technique for extracting volatile and semi-volatile compounds from complex matrices.[17][18] The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended as it is effective for a broad range of volatiles, including sulfur compounds.[15][17] The addition of salt (NaCl) to the sample increases the ionic strength of the aqueous phase, which promotes the partitioning of volatile analytes into the headspace, thereby increasing sensitivity.[17]

Analytical Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Vial Aliquot Sample/Standard into Headspace Vial Sample->Vial Standard Prepare Calibration Standards (1-100 ppb) Standard->Vial NaCl Add NaCl & Internal Std. Vial->NaCl Equilibrate Equilibrate Vial at 40°C NaCl->Equilibrate Expose Expose DVB/CAR/PDMS Fiber to Headspace (30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (250°C, 5 min) Expose->Desorb SPME Fiber Separate Chromatographic Separation (DB-WAX column) Desorb->Separate Detect Mass Spectrometry Detection (Scan or SIM mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Sensory_Workflow cluster_panel Panelist Selection & Training cluster_testing Sensory Testing cluster_analysis Data Analysis & Interpretation Screening Screen Panelists for Sensory Acuity Training Train Panel on Sulfur/Savory Aromas Screening->Training TriangleTest Triangle Test (Detection Threshold) Training->TriangleTest DescriptiveTest Quantitative Descriptive Analysis (QDA) Training->DescriptiveTest Stats Statistical Analysis (e.g., ANOVA) TriangleTest->Stats Difference Data DescriptiveTest->Stats Intensity Data Profile Generate Flavor Profile (Spider Web Plot) Stats->Profile

References

Application Note: High-Sensitivity Profiling of Ethyl Isopropyl Disulfide in Foodomics using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Volatile sulfur compounds (VSCs) are pivotal to the sensory profile of numerous foods, acting as character-impact compounds even at trace concentrations due to their exceptionally low odor thresholds.[1][2][3] Ethyl isopropyl disulfide, a dialkyldisulfide identified in vegetables like onions, serves as an important marker for the characteristic sharp and savory notes associated with the Allium genus.[4] Within the expansive field of foodomics, which seeks a holistic understanding of food composition and its physiological effects, the precise analysis of such key volatiles is crucial.[5] This guide provides an in-depth application protocol for the extraction, identification, and semi-quantification of this compound from a complex food matrix. We detail a robust, solvent-free methodology employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for food flavor and safety analysis.[6][7] This document is intended for researchers and scientists aiming to integrate targeted volatile analysis into broader foodomics studies for applications in quality control, authenticity verification, and flavor profile characterization.

Part 1: Foundational Principles

The Analyte: this compound

This compound (C₅H₁₂S₂) is an organic disulfide that contributes to the complex aroma profile of certain foods.[8] Disulfides and other VSCs are formed through enzymatic or thermal degradation of precursors, such as sulfur-containing amino acids.[2][9] Their analysis is challenging due to their reactivity, volatility, and typically low concentration in food matrices.[10]

PropertyValueSource(s)
IUPAC Name 2-(ethyldisulfanyl)propane[8]
Molecular Formula C₅H₁₂S₂[8]
Molecular Weight 136.28 g/mol [11]
CAS Number 53966-36-2[8]
Boiling Point ~162-166 °C @ 760 mmHg[12][13]
Known Food Sources Onions (Allium cepa), Welsh onions (Allium fistulosum)[4]
Compound Class Dialkyldisulfide[4]
The Analytical Challenge: Complex Food Matrices

Food samples are inherently complex, containing a vast array of compounds (proteins, fats, carbohydrates, etc.) that can interfere with the analysis of trace-level volatiles.[6] The primary goal of sample preparation is to isolate and concentrate the analytes of interest while minimizing these matrix effects.[14] Traditional methods like solvent extraction can be time-consuming and may introduce artifacts.

The Core Technology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the analysis of volatile and semi-volatile compounds.[15]

  • Gas Chromatography (GC) separates compounds from a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the oven temperature increases, compounds elute from the column at characteristic times, known as retention times.

  • Mass Spectrometry (MS) acts as a highly specific detector. Eluted compounds are ionized and fragmented, creating a unique mass spectrum that serves as a chemical "fingerprint," allowing for confident identification by comparing it to spectral libraries.[7]

The Extraction Solution: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, equilibrium-based sample preparation technique that is ideal for foodomics.[16][17] It integrates sampling, extraction, and concentration into a single, solvent-free step.[14]

Causality of Method Choice:

  • Why Headspace? By sampling the vapor phase (headspace) above the sample, non-volatile matrix components like sugars and proteins are left behind, providing a very clean extract and protecting the GC-MS system.[14]

  • Why SPME? The SPME fiber, coated with a specific sorbent, is exposed to the headspace. Volatile analytes partition from the gas phase onto the fiber, effectively concentrating them. This equilibrium-driven process is non-exhaustive but highly reproducible, making it suitable for quantitative analysis.[16][18] It eliminates the need for solvents, aligning with green chemistry principles, and is easily automated for high-throughput analysis.[19]

Part 2: Experimental Protocol & Workflow

Objective: To develop a robust method for the identification and relative quantification of this compound in onion samples as a model for foodomics analysis.

Apparatus & Consumables:

  • Gas Chromatograph with a Mass Selective Detector (GC-MSD)

  • SPME Autosampler and Fiber Holder

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL Headspace Vials with Magnetic Screw Caps and PTFE/Silicone Septa

  • Analytical Balance

  • Blender/Homogenizer

  • Gas-tight Syringe

Reagents & Standards:

  • Deionized Water

  • Sodium Chloride (NaCl), analytical grade

  • Internal Standard (IS): 2-Methyl-3-heptanone or other suitable compound not present in the sample.

Experimental Workflow

The overall process from sample receipt to data interpretation is outlined below.

Caption: HS-SPME-GC-MS workflow for volatile compound analysis.

Step-by-Step Procedure
  • Sample Preparation:

    • Homogenize fresh onion tissue using a blender to ensure a representative sample.

    • Accurately weigh 2.0 ± 0.1 g of the homogenized onion into a 20 mL headspace vial.

    • Add 5 mL of a saturated aqueous NaCl solution. Rationale: The "salting-out" effect reduces the solubility of organic volatiles in the aqueous phase, increasing their concentration in the headspace and enhancing extraction efficiency.

    • Spike the sample with 10 µL of the internal standard solution (e.g., 10 ppm 2-methyl-3-heptanone in methanol).

    • Immediately seal the vial with the magnetic cap. Prepare a blank vial containing only saturated NaCl and the internal standard.

  • HS-SPME Extraction:

    • The following parameters are a validated starting point and should be optimized for specific instrumentation.[16]

ParameterRecommended SettingRationale
SPME Fiber 50/30µm DVB/CAR/PDMSThis tri-phase fiber provides a broad extraction range for volatiles of varying polarity and molecular weight, making it ideal for untargeted foodomics profiling.
Incubation Temp. 60 °CBalances the need to increase analyte volatility without inducing thermal degradation or creating unwanted artifacts.
Incubation Time 15 minAllows the sample to reach thermal equilibrium and for the headspace concentration to stabilize before extraction begins.
Agitation 250 rpmContinuous agitation facilitates the mass transfer of analytes from the sample matrix into the headspace.
Extraction Time 30 minSufficient time for the analytes to approach equilibrium between the headspace and the fiber coating.
  • GC-MS Analysis:

    • The SPME fiber is automatically injected into the GC inlet for thermal desorption of the captured analytes.

ParameterRecommended Setting
GC Inlet Splitless mode, 250 °C
Desorption Time 2 min
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 40 °C (hold 2 min), ramp to 250 °C @ 8 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35 - 350 amu

Part 3: Data Processing and Interpretation

Compound Identification

A two-tiered approach ensures confident identification:

  • Kovats Retention Index (RI): The retention time of the peak is compared to those of an n-alkane series run under identical conditions. This normalizes for slight variations in flow or temperature.

  • Mass Spectrum Matching: The experimental mass spectrum is compared against a reference library (e.g., NIST, Wiley). A high match factor (>800/1000) provides strong evidence of the compound's identity.[8]

Example Data for this compound:

Parameter Observed Value
Retention Time (RT) Instrument-dependent (~10-15 min)
Key Mass Ions (m/z) 136 (M+), 93, 61, 45, 43
Kovats RI (non-polar) ~985

| NIST Library Match | >900 |

Semi-Quantification

Absolute quantification requires a multi-point calibration curve. However, for many foodomics applications, relative quantification is sufficient to compare samples. This is achieved by normalizing the peak area of the target analyte to the peak area of the known, constant concentration of the internal standard (IS).

Relative Response = (Peak Area of Analyte) / (Peak Area of IS)

This ratio can be compared across different samples (e.g., different onion varieties, different processing times) to determine relative changes in concentration.

Part 4: Application in a Broader Foodomics Context

The targeted analysis of a single marker compound like this compound is a powerful tool that integrates into larger foodomics investigations.

G cluster_foodomics Integrated Foodomics & Flavoromics Goals Targeted_Analysis Targeted Analysis of this compound HS-SPME-GC-MS Data Authenticity Authenticity & Origin Is this a 'Walla Walla' or 'Spanish' onion? Targeted_Analysis->Authenticity Provides Chemical Fingerprint Data Processing Processing Effects How does frying vs. boiling change the flavor profile? Targeted_Analysis->Processing Tracks Changes in Key Volatiles Sensory Sensory Correlation Does higher concentration correlate with 'pungent' sensory scores? Targeted_Analysis->Sensory Links Chemical Data to Human Perception Spoilage Shelf-Life & Spoilage Does this compound degrade over time? Targeted_Analysis->Spoilage Acts as a Potential Quality Marker

Caption: Integrating targeted analysis into foodomics objectives.

  • Authenticity and Provenance: The unique profile of VSCs, including this compound, can serve as a chemical fingerprint to differentiate between crop varieties or geographical origins.[20] This is vital for preventing food fraud.

  • Processing and Formulation: Monitoring this compound during processing (e.g., heating, drying, fermentation) reveals how different methods impact the final flavor.[2] This data guides product development to achieve desired sensory outcomes.

  • Flavoromics and Sensory Science: By correlating instrumental data with results from a trained sensory panel, researchers can build models that link specific molecules to perceived flavors (e.g., "sulfurous," "sweet," "green").[21][22] This helps decode the chemical basis of taste and aroma.

Part 5: Trustworthiness & Troubleshooting

A protocol's trustworthiness relies on a self-validating system incorporating rigorous quality control.

  • Method Blank: A vial containing only water/NaCl and the internal standard should be run with every batch to check for system contamination or carryover.

  • Replicates: Each sample should be prepared and analyzed in triplicate to assess the method's precision.

  • Quality Control (QC) Sample: A well-characterized reference material or a bulked sample can be run periodically to monitor instrument performance over time.

Common Troubleshooting Scenarios:

Issue Potential Cause(s) Recommended Solution(s)
No/Low Analyte Peak Incorrect SPME fiber choice; Insufficient extraction time/temp; Analyte not present. Verify fiber type. Optimize extraction parameters using a standard. Confirm presence in a concentrated extract if possible.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; Column contamination. Replace the inlet liner and septum. Bake the column according to manufacturer's instructions.
High Background Noise Contaminated carrier gas; Septum bleed; Column bleed. Use high-purity gas with filters. Use a high-quality, low-bleed septum. Ensure oven temperature does not exceed column limits.

| Poor Reproducibility | Inconsistent sample matrix; Leaky vials; Inconsistent SPME fiber positioning. | Ensure thorough sample homogenization. Check vial seals. Verify autosampler precision and alignment. |

Conclusion

The detailed protocol for the analysis of this compound via HS-SPME-GC-MS provides a sensitive, robust, and high-throughput method for foodomics research. By understanding the causality behind each step—from salting out analytes to selecting the appropriate SPME fiber—researchers can confidently apply this targeted approach. Integrating this molecular-level data into broader studies of food authenticity, processing, and sensory science empowers the development of higher-quality, safer, and more flavorful food products.

References

Application Note: Quantitative Analysis of Ethyl Isopropyl Disulfide in Onion Extracts by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the extraction and quantification of ethyl isopropyl disulfide, a key volatile sulfur compound, from onion (Allium cepa) extracts. The methodology leverages the sensitivity and solvent-free nature of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by robust separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, food scientists, and analytical chemists, providing not only a step-by-step procedure but also the scientific rationale behind critical experimental choices to ensure accuracy, reproducibility, and trustworthiness in the analysis of complex volatile profiles in botanical matrices.

Introduction: The Chemistry of Onion Aroma

The characteristic and pungent aroma of onions is not present in the intact vegetable. It is the result of a rapid enzymatic cascade initiated by tissue damage, such as cutting or crushing.[1][2] In intact cells, non-volatile S-alk(en)yl cysteine S-oxides (ACSOs), located in the cytoplasm, are physically separated from the enzyme alliinase, which is stored in the vacuole.[3] Mechanical damage ruptures these compartments, allowing alliinase to hydrolyze the ACSOs into highly reactive sulfenic acids. These intermediates then undergo spontaneous rearrangement and condensation reactions to form a complex mixture of volatile organosulfur compounds, including thiosulfinates, disulfides, trisulfides, and cepaenes.[3][4]

This compound is one of the many dialkyldisulfides that contribute to this complex aroma profile.[5] Accurate quantification of such compounds is crucial for quality control in the food industry, understanding the biochemical pathways in Allium species, and for drug development professionals exploring the potential therapeutic properties of these organosulfur compounds. This protocol provides a robust framework for this analytical challenge.

Principle of the Method: HS-SPME-GC-MS

The chosen methodology combines a modern sample preparation technique with a gold-standard analytical technique for the analysis of volatile and semi-volatile compounds.[6]

  • Headspace Solid-Phase Microextraction (HS-SPME): SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample. For volatile compounds in a complex matrix like onion, Headspace SPME (HS-SPME) is ideal. The fiber is exposed to the vapor phase (headspace) above the sample, allowing volatile analytes to partition onto the fiber coating while leaving non-volatile matrix components behind. This approach minimizes matrix interference, enhances sensitivity by concentrating the analytes, and is easily automated.[7] The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its broad-spectrum affinity for volatile compounds of varying polarities and molecular weights, making it highly effective for profiling complex aroma mixtures.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for separating and identifying volatile organic compounds.[10] The extracted analytes are desorbed from the SPME fiber in the hot GC inlet and separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and quantification.[11]

This combination provides the necessary selectivity and sensitivity to accurately measure specific disulfides within the intricate chemical landscape of an onion extract.

Experimental Workflow Overview

The entire analytical process can be visualized as a sequence of distinct stages, from initial sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Fresh Onion Bulb Homogenize Homogenize/Juice Onion Sample->Homogenize Vial Transfer to Headspace Vial (with salt solution) Homogenize->Vial Incubate Incubate and Agitate Vial->Incubate SPME Expose SPME Fiber to Headspace Incubate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb GC GC Separation Desorb->GC MS MS Detection GC->MS Identify Peak Identification (Mass Spectra Library) MS->Identify Quantify Quantification (Internal Standard) Identify->Quantify Report Report Results Quantify->Report

Caption: High-level experimental workflow for onion volatile analysis.

Materials, Reagents, and Instrumentation

4.1. Reagents and Standards

  • Fresh Onions (Allium cepa L.), sourced from a local provider.

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Diallyl disulfide (DADS) or other suitable non-endogenous sulfur compound.[11][12][13]

  • Ammonium Sulfate ((NH₄)₂SO₄), analytical grade.

  • Deionized Water (18 MΩ·cm).

  • Methanol or Dichloromethane (HPLC grade, for stock solutions).

4.2. Equipment and Consumables

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[8][9]

  • SPME Manual Holder or Autosampler.

  • 20 mL glass headspace vials with PTFE/silicone septa.

  • Food processor or homogenizer.

  • Analytical balance.

  • Micropipettes and tips.

  • Vortex mixer.

  • Centrifuge.

  • Heater-stirrer block for incubation.

Detailed Experimental Protocol

5.1. Preparation of Standards

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of this compound and the internal standard (e.g., Diallyl Disulfide) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in methanol. A typical concentration range might be 0.5-20 µg/mL.[14][15] Each calibration standard must be spiked with the internal standard at a constant concentration (e.g., 5 µg/mL).

5.2. Sample Preparation Causality Note: The formation of volatile compounds is time-dependent after tissue disruption.[4] To ensure reproducibility, all samples should be processed with consistent timing from homogenization to analysis.

  • Homogenization: Wash and peel a fresh onion. Weigh approximately 10 g of the onion bulb and place it in a food processor.

  • Juicing: Homogenize the onion tissue. For consistency, a standardized method such as juicing and then sieving to remove solid parts is recommended.[16]

  • Salting Out: Prepare a saturated ammonium sulfate solution (e.g., 0.5 g/mL). Adding a salt solution to the vial increases the ionic strength of the aqueous phase, which decreases the solubility of organic volatiles and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[1][2][16]

  • Vial Preparation: Into a 20 mL headspace vial, add 500 µL of the ammonium sulfate solution.

  • Sample Aliquoting: Immediately after juicing, add 990 µL of the fresh onion juice to the vial.[1]

  • Spiking: Add 10 µL of the internal standard working solution to the vial.

  • Sealing: Immediately cap the vial tightly with a PTFE/silicone septum and vortex for 30 seconds.

5.3. HS-SPME Procedure Causality Note: The extraction time, temperature, and agitation are critical parameters that control the equilibrium of analytes between the sample and the fiber coating. These must be optimized and kept constant for all samples and standards to ensure quantitative accuracy. The parameters below are based on established methods for onion volatiles.[2][16]

  • Incubation: Place the vial in a heater-stirrer block set to 60°C. Allow the sample to equilibrate for 15 minutes with constant agitation (e.g., 700 rpm).

  • Extraction: Introduce the SPME fiber assembly through the vial septum and expose the DVB/CAR/PDMS fiber to the headspace above the sample.

  • Adsorption: Allow the fiber to adsorb the volatile compounds for a fixed time, for example, 75 minutes at 60°C with agitation.[2][16]

  • Desorption: After extraction, immediately retract the fiber and transfer the assembly to the GC injection port for thermal desorption.

5.4. GC-MS Analysis Causality Note: The GC temperature program is designed to separate compounds based on their volatility. The initial low temperature traps analytes at the head of the column, while the gradual ramp separates them effectively before they enter the mass spectrometer.

Parameter Condition Rationale
GC System Agilent GC-MS or equivalentStandard instrument for volatile analysis.
Injection Port 250°C, Splitless Mode (for 2 min)Ensures rapid and complete thermal desorption of analytes from the SPME fiber.
Carrier Gas Helium, Constant Flow Rate 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Column TG-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column, excellent for general-purpose volatile analysis.[11]
Oven Program 50°C (hold 3 min), ramp 3°C/min to 150°C, ramp 25°C/min to 250°C (hold 5 min)Adapted from published methods for onion organosulfides to ensure separation of target analytes from other matrix components.[11]
MS System Quadrupole or Ion TrapStandard MS detectors for this application.
Ion Source Temp. 200°CStandard temperature to promote efficient ionization.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Captures the relevant mass fragments for this compound and other common onion volatiles.[11]

Data Analysis and Quantification

  • Identification: Identify the chromatographic peaks for this compound and the internal standard by comparing their retention times and mass spectra with those of the pure standards and reference libraries (e.g., NIST/Wiley).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Calculate the concentration of this compound in the onion juice sample using the linear regression equation derived from the calibration curve.

  • Method Validation: For robust results, the method should be validated for linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ). Published methods for similar disulfides report LODs in the sub-µg/mL range, demonstrating the sensitivity of the technique.[14][15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in onion extracts. By combining the efficiency of HS-SPME with the analytical power of GC-MS, this method offers high sensitivity, selectivity, and reproducibility. The detailed explanation of the causality behind each procedural step equips researchers with the understanding needed to implement and adapt this protocol for the analysis of a wide range of volatile compounds in complex food and botanical matrices, ensuring data of the highest integrity and trustworthiness.

References

Topic: Solid Phase Microextraction (SPME) Fiber Selection for Disulfide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed guide for the selection and application of Solid Phase Microextraction (SPME) fibers for the analysis of disulfides. Disulfides, a critical class of volatile and semi-volatile sulfur compounds, present unique analytical challenges due to their reactivity, low concentrations in various matrices, and potential for thermal degradation. This document elucidates the fundamental principles of SPME, offers a systematic approach to fiber selection based on analyte properties and fiber chemistry, and provides a robust, step-by-step protocol for Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it addresses critical aspects of method development, optimization, and validation, ensuring readers can implement a reliable and self-validating analytical system.

Introduction: The Analytical Challenge of Disulfides

Disulfide bonds (-S-S-) are pivotal in the structure and function of proteins and are significant contributors to the aroma and off-flavors in food, beverages, and environmental samples.[1][2] Their analysis is crucial in fields ranging from pharmaceutical development, where they stabilize protein therapeutics, to environmental monitoring and food science.[1][3] However, the analysis of disulfides and other volatile sulfur compounds (VSCs) is notoriously difficult due to their high volatility, reactivity, tendency for oxidation, and often trace-level concentrations.[3][4]

Solid Phase Microextraction (SPME) emerges as a powerful, solvent-free sample preparation technique that addresses many of these challenges.[5][6] SPME integrates sampling, extraction, and concentration into a single, efficient step, minimizing sample handling and enhancing sensitivity.[3] The technique utilizes a fused silica fiber coated with a stationary phase. When this fiber is exposed to a sample, either through direct immersion or via the headspace, analytes partition from the sample matrix onto the fiber coating.[3][5] The fiber is subsequently transferred to a gas chromatograph's injection port for thermal desorption and analysis.[7] This guide focuses on providing the expertise required to select the appropriate SPME fiber and optimize the analytical method for reliable disulfide quantification.

The Core Directive: A Logic-Based Approach to SPME Fiber Selection

The efficacy of an SPME method hinges on the selection of the appropriate fiber. This choice is not arbitrary; it is a reasoned decision based on the physicochemical properties of the target analytes (disulfides) and the chemistry of the fiber coating. The interaction between the analyte and the fiber is governed by principles of absorption and adsorption.[8]

  • Absorption: In this process, analytes partition into a liquid-like polymer coating, similar to a solvent extraction. The thickness of the coating is a key parameter. Polydimethylsiloxane (PDMS) is a common absorption-type phase.[8]

  • Adsorption: Here, analytes adhere to the surface of a solid, porous particle. The total surface area and pore size of the adsorbent are critical. Divinylbenzene (DVB) and Carboxen® (a carbon molecular sieve) are examples of adsorbent materials.[8][9]

For the analysis of volatile and semi-volatile disulfides, fibers that combine these mechanisms often provide the broadest applicability and highest sensitivity.

Characterizing SPME Fiber Coatings for Disulfide Analysis

The choice of fiber coating dictates the selectivity and efficiency of the extraction. Disulfides range from volatile (e.g., dimethyl disulfide) to semi-volatile and can possess varying polarities. Therefore, a careful consideration of the fiber's properties is essential.

  • Polydimethylsiloxane (PDMS): A non-polar, liquid-like phase ideal for extracting non-polar, volatile, and semi-volatile compounds.[10] While it can extract disulfides, its efficiency for very volatile sulfur compounds may be limited compared to adsorbent phases.

  • Polyacrylate (PA): A more polar fiber suitable for extracting polar analytes like phenols and some acids. Its utility for the typically less polar disulfides may be limited but could be considered for more complex, functionalized disulfide molecules.

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is a mixed-phase fiber combining the absorptive properties of PDMS with the adsorptive characteristics of DVB porous particles.[6][11] It is a general-purpose fiber effective for a wide range of analytes, including volatile compounds, amines, and nitro-aromatics. It is a strong candidate for a broad spectrum of disulfides.

  • Carboxen®/Polydimethylsiloxane (CAR/PDMS): This fiber contains Carboxen®, a carbon molecular sieve with very small pores, making it exceptionally effective at retaining very small, volatile molecules (Molecular Weight 30-225).[12][13] This makes it a prime choice for analyzing highly volatile disulfides like dimethyl disulfide and carbon disulfide.[4][14]

  • Divinylbenzene/Carboxen®/PDMS (DVB/CAR/PDMS): This is a tri-phasic fiber that offers the most comprehensive extraction range.[15] The DVB layer captures larger analytes while the Carboxen® layer retains the very small volatiles, all suspended in a PDMS binder. For complex samples containing a wide range of VSCs, including various disulfides, this fiber is often the optimal choice, providing the best sensitivity.[16][17]

Data-Driven Fiber Selection

To facilitate an informed decision, the following table summarizes the characteristics and primary applications of commonly used SPME fibers relevant to disulfide analysis.

Fiber CoatingPhase TypePolarityPrimary InteractionRecommended For
100 µm PDMSLiquidNon-polarAbsorptionGeneral purpose for non-polar volatiles & semi-volatiles (MW 60-275).
65 µm PDMS/DVBMixedBipolarAbsorption/AdsorptionVolatiles and semi-volatiles (MW 50-300).[11] Good for a broad range of disulfides.
75 µm CAR/PDMSMixedBipolarAdsorption/AbsorptionHighly volatile compounds and gases (MW 30-225).[12][13] Excellent for small disulfides.
50/30 µm DVB/CAR/PDMSMixedBipolarAdsorption/AbsorptionBroadest range of volatiles and semi-volatiles (C3-C20).[15][16] Often the best choice for complex VSC profiles.

Experimental Protocol: HS-SPME-GC-MS for Disulfides

This section provides a self-validating, step-by-step protocol for the analysis of volatile disulfides in a liquid matrix using Headspace SPME. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment
  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • SPME fiber assembly and manual holder or autosampler. Recommended fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad applicability.[16]

  • 20 mL headspace vials with PTFE-lined septa.

  • Heating block or autosampler incubator with agitation capabilities.

  • Sodium chloride (NaCl), analytical grade.

  • Deionized water for blanks and standards.

  • Target disulfide standards.

Step-by-Step Methodology

Step 1: Fiber Conditioning (Crucial for Accuracy)

  • Action: Before first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a temperature slightly above the intended desorption temperature for 30-60 minutes.

  • Causality: Conditioning removes contaminants from the fiber coating that could interfere with the analysis and ensures a clean baseline, which is fundamental for achieving low detection limits.

Step 2: Sample Preparation

  • Action: Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, use a precisely weighed amount (e.g., 1 g).

  • Causality: Consistent sample volume is critical for reproducible headspace equilibrium and, therefore, quantitative accuracy.[18]

Step 3: Matrix Modification (Enhancing Sensitivity)

  • Action: Add 1 g of NaCl to the vial.

  • Causality: Adding salt increases the ionic strength of the aqueous sample matrix. This "salting-out" effect decreases the solubility of volatile organic compounds like disulfides, promoting their partitioning into the headspace and thereby increasing the concentration available for extraction by the SPME fiber.[16]

Step 4: Equilibration and Extraction

  • Action: Seal the vial and place it in the heating block set to 50-60°C. Allow the sample to equilibrate for 10 minutes with agitation. After equilibration, expose the conditioned SPME fiber to the headspace for 30 minutes.[7][16]

  • Causality: Heating and agitation accelerate the mass transfer of analytes from the sample into the headspace, helping to reach equilibrium faster.[7][19] The extraction time is a critical parameter that must be optimized to ensure sufficient and reproducible analyte absorption/adsorption onto the fiber.

Step 5: Thermal Desorption and GC-MS Analysis

  • Action: Retract the fiber into its needle, remove it from the vial, and immediately insert it into the GC inlet, which is heated to 250°C. Desorb for 5 minutes.

  • Causality: The high temperature of the GC inlet causes the rapid thermal desorption of the trapped analytes from the SPME fiber directly into the carrier gas stream. This ensures a sharp injection band, which is necessary for good chromatographic peak shape. The desorption time must be sufficient to ensure complete transfer of analytes to prevent carryover.[20]

Step 6: Data Acquisition

  • Action: Begin GC-MS data acquisition simultaneously with the desorption process. Use a suitable GC column (e.g., a mid-polarity column like a DB-624) and a temperature program that effectively separates the target disulfides.

  • Causality: The mass spectrometer provides both quantification and identification of the separated compounds based on their mass spectra, offering high selectivity and confidence in the results.

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Place Sample in Vial Salt 2. Add NaCl (Matrix Modification) Sample->Salt Seal 3. Seal Vial Salt->Seal Equilibrate 4. Incubate & Equilibrate (e.g., 60°C, 10 min) Seal->Equilibrate Extract 5. Expose Fiber to Headspace Equilibrate->Extract Desorb 6. Thermal Desorption in GC Inlet Extract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. MS Detection & Identification Separate->Detect Data Data Processing & Quantification Detect->Data

Caption: HS-SPME-GC-MS workflow for disulfide analysis.

Method Development and Optimization

Achieving a robust and reliable method requires the systematic optimization of key experimental parameters. The goal is to maximize extraction efficiency while minimizing degradation and interferences.

  • Extraction Temperature: Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace.[21] However, excessively high temperatures can decrease the partitioning of analytes onto the fiber (an exothermic process) and risk thermal degradation of labile disulfides.[19][22] A typical range to investigate is 40-70°C.[7]

  • Extraction Time: The time required to reach equilibrium between the sample, headspace, and fiber varies. While reaching full equilibrium provides the most robust results, it can be time-consuming. Operating at a fixed, pre-equilibrium time is acceptable, provided the timing is kept consistent across all samples and standards for precise quantification.[21] A time course experiment (e.g., 15, 30, 45, 60 min) is essential to determine the optimal extraction time.[16]

  • Desorption Conditions: The temperature and time must be sufficient for complete analyte transfer from the fiber to the GC column. Incomplete desorption leads to carryover and poor precision. Check for carryover by running a blank analysis immediately after a high-concentration sample.

  • Matrix Effects: Beyond salting out, the sample pH can influence the volatility of certain compounds. While most simple disulfides are neutral, this can be a factor in complex matrices or for functionalized molecules.

Optimization Logic Diagram

Caption: Decision workflow for SPME method optimization.

Advanced Topics & Troubleshooting

The Challenge of Thermal Degradation

Disulfides can be thermally labile, potentially decomposing in a hot GC inlet to form thiols or other sulfur species.[22][23] This is a critical consideration for quantitative accuracy.

  • Mitigation: Use the lowest possible inlet temperature that still ensures efficient desorption. Test for degradation by comparing the results from a direct liquid injection of a standard at a low temperature with the SPME result. The appearance of degradation products (e.g., corresponding thiols) can indicate a problem.[24]

Competitive Adsorption

On adsorbent fibers (like those containing DVB or Carboxen), analytes compete for a finite number of active sites. If a sample contains a very high concentration of one volatile compound, it can displace other, less-abundant analytes from the fiber, leading to an underestimation of the trace components.[25]

  • Mitigation: If competitive effects are suspected, sample dilution may be necessary. Method validation should include testing recovery at different concentration levels to identify such issues.[25]

Derivatization: An Alternative for Less Volatile Disulfides

For larger, less volatile molecules containing disulfide bonds (e.g., in peptides), direct GC analysis is not feasible. In these cases, a chemical derivatization strategy is required. This typically involves:

  • Reduction: The disulfide bond is first cleaved using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to yield two thiol (-SH) groups.[26][27]

  • Derivatization: The resulting thiols are then derivatized, for example, through silylation, to block the polar -SH group, increase volatility, and make the molecule amenable to GC analysis.[28][29]

This approach transforms the analytical problem from detecting the disulfide to detecting the resulting derivatized thiol.[30]

Method Validation: Ensuring Trustworthiness

A fully developed method must be validated to ensure it is fit for purpose.[18] The validation process should assess the following parameters according to established guidelines:[31]

  • Linearity and Range: Establish a calibration curve over the expected concentration range of the samples.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[32]

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as relative standard deviation (RSD).[32]

  • Accuracy/Recovery: Perform spike-recovery experiments by adding a known amount of disulfide standard to a real sample matrix to determine the percentage of analyte recovered.[31]

By systematically optimizing and validating the SPME method, researchers can generate highly reliable and defensible data for disulfide analysis.

References

Application Notes and Protocols for the Analysis of Ethyl Isopropyl Disulfide in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance and Analytical Challenges of Ethyl Isopropyl Disulfide

This compound, a volatile organosulfur compound (VOSC), is an emerging subject of interest in environmental analysis. While naturally occurring in some foods like onions, its presence in environmental matrices such as water, soil, and air can indicate specific industrial or waste-related contamination.[1][2] Organosulfur compounds are known for their significant impact on environmental chemistry, contributing to atmospheric sulfur cycles and often being associated with malodors from industrial and waste-processing sites.[3][4] The analysis of asymmetrical disulfides like this compound presents unique challenges due to their volatility, reactivity, and often low concentrations in complex environmental samples.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and environmental monitoring professionals on the robust analysis of this compound. It details field-proven protocols for sample collection, preparation, and instrumental analysis using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to ensure high sensitivity, selectivity, and reproducibility, addressing the inherent difficulties in analyzing trace-level, reactive sulfur compounds.

I. Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C5H12S2[6]
Molecular Weight 136.28 g/mol [6]
Boiling Point 162 °C at 760 mmHg[7]
Vapor Pressure 2.89 mmHg at 25°C[7]
Water Solubility 139 mg/L @ 25 °C (estimated)[8]
LogP (o/w) 2.79610[7]

The moderate volatility and water solubility of this compound influence the choice of sampling and extraction techniques. Its nonpolar nature, indicated by the LogP value, makes it amenable to extraction by nonpolar and mixed-polarity sorbents.

II. Analytical Workflow: From Sample Collection to Data Interpretation

A meticulously planned workflow is crucial for the accurate and reliable quantification of this compound in environmental samples. The following sections detail each stage of the process, from initial sample collection to final data analysis, emphasizing the rationale behind each procedural step.

Analytical_Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & QA/QC SampleCollection 1. Sample Collection (Water, Soil, Air) Preservation 2. Preservation (e.g., Acidification, Chilling) SampleCollection->Preservation Minimize Volatilization & Degradation SPME 3. Headspace SPME (Extraction & Concentration) Preservation->SPME Transfer to Lab GCMS 4. GC-MS Analysis (Separation & Detection) SPME->GCMS Thermal Desorption DataAnalysis 5. Data Analysis (Quantification) GCMS->DataAnalysis Acquire Data QAQC 6. Quality Assurance/ Quality Control DataAnalysis->QAQC Validation caption Figure 1: Overall analytical workflow for this compound.

Caption: Figure 1: Overall analytical workflow for this compound.

A. Sample Collection and Preservation: The First Line of Defense Against Analyte Loss

The volatile nature of this compound necessitates stringent collection and preservation protocols to prevent analyte loss.

Water Samples:

  • Collect samples in amber glass vials with PTFE-lined septa to minimize photodegradation and analyte sorption.

  • Fill vials completely to eliminate headspace, which can lead to partitioning of the analyte into the gas phase.

  • Preserve samples by acidifying to a pH < 2 with hydrochloric acid to inhibit microbial activity that could degrade the disulfide.[9]

  • Store samples at 4°C and analyze as soon as possible.

Soil and Sediment Samples:

  • Collect samples using a coring device to obtain an undisturbed sample.

  • Immediately place the sample into a pre-weighed vial containing a preservative.[9]

  • For low-level analysis, use vials containing sodium bisulfate to reduce the pH and inhibit microbial degradation.[10]

  • For higher concentrations, methanol can be used as a preservation and extraction solvent.[10]

  • Store samples at 4°C.

Air Samples:

  • Collect whole air samples in Tedlar® bags or fused silica-lined (FSL) canisters.

  • Protect Tedlar® bags from light and heat to prevent degradation of the sample.

  • Analyze air samples promptly to minimize storage-related losses.

B. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for extracting and concentrating volatile and semi-volatile organic compounds from various matrices.[11]

Rationale for HS-SPME:

  • Sensitivity: By concentrating analytes from the headspace onto the fiber, HS-SPME significantly enhances detection limits, which is crucial for trace environmental analysis.[12]

  • Matrix Effect Mitigation: Analyzing the headspace rather than the bulk sample reduces interference from non-volatile matrix components.[13]

  • Solvent-Free: This "green" analytical technique eliminates the need for organic solvents, reducing waste and potential for contamination.[14]

Optimized HS-SPME Protocol for this compound in Water:

  • Vial Preparation: Transfer a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Matrix Modification: Add 3 g of sodium chloride to the sample. The "salting-out" effect increases the ionic strength of the sample, which decreases the solubility of nonpolar analytes like this compound and promotes their partitioning into the headspace.[15]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a similar disulfide) for accurate quantification. Isotope dilution mass spectrometry (IDMS) is the gold standard for correcting for matrix effects and variations in extraction efficiency.[14][16]

  • Equilibration: Seal the vial and place it in a heating block or autosampler agitator at 60°C for 15 minutes. This allows the analyte to reach equilibrium between the aqueous phase and the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C. This fiber is recommended for its ability to effectively trap a broad range of volatile and semi-volatile compounds, including sulfur compounds.[11][15]

  • Desorption: Immediately transfer the fiber to the GC injection port for thermal desorption.

HS-SPME_Process cluster_0 Sample Vial cluster_1 SPME Fiber cluster_2 GC Inlet Sample Aqueous Sample + NaCl + Internal Standard Headspace Headspace with Volatilized Analytes Sample->Headspace Equilibration (60°C) Fiber DVB/CAR/PDMS Fiber Headspace->Fiber Extraction (30 min) GC_Inlet Hot GC Inlet (Thermal Desorption) Fiber->GC_Inlet Analyte Transfer caption Figure 2: Headspace Solid-Phase Microextraction (HS-SPME) process.

Caption: Figure 2: Headspace Solid-Phase Microextraction (HS-SPME) process.

III. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for the separation and detection of volatile organic compounds due to its high resolving power and sensitive, specific detection capabilities.

Optimized GC-MS Parameters:

ParameterSettingRationale
GC System Gas chromatograph with a split/splitless injectorStandard for capillary GC analysis.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA nonpolar column providing good separation for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with MS detection.
Oven Program Initial temp: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minProvides good separation of volatile sulfur compounds from other potential contaminants.
Injector Temp 250°CEnsures efficient thermal desorption of the analyte from the SPME fiber.
MS System Quadrupole or Ion Trap Mass SpectrometerProvides good sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity and quantification of target analytes.
Transfer Line Temp 280°CPrevents condensation of the analytes.
Ion Source Temp 230°CStandard temperature for EI sources.

Selected Ion Monitoring (SIM) for Enhanced Sensitivity:

For trace-level quantification, SIM mode is highly recommended. By monitoring only specific ions characteristic of this compound, the signal-to-noise ratio is significantly improved.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 136 (M+)93 ([M-C3H7]+)75 ([C2H5S2]+)

IV. Data Analysis, Quantification, and Quality Control

Quantification: Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The response factor (RF) is calculated for each calibration level:

RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

The concentration of the analyte in the sample is then calculated using the average RF from the calibration curve.

Method Validation and Quality Control: A robust analytical method requires rigorous validation and ongoing quality control to ensure the reliability of the data.

QC ParameterAcceptance CriteriaFrequency
Method Blank Below the Limit of Detection (LOD)One per analytical batch
Laboratory Control Sample (LCS) 80-120% recoveryOne per analytical batch
Matrix Spike/Matrix Spike Duplicate (MS/MSD) 70-130% recovery, RPD < 20%One per 20 samples
Calibration Verification ±15% of the true valueBeginning and end of each analytical run
Internal Standard Response Within 50-200% of the average response in the calibrationEvery sample

V. Addressing Analytical Challenges: Field-Proven Insights

Challenge 1: Matrix Effects Complex environmental matrices can significantly impact the accuracy of HS-SPME analysis.[17] Components in the sample can compete with the analyte for adsorption sites on the fiber or alter the partitioning equilibrium.

  • Solution: The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects. Since the internal standard has nearly identical physicochemical properties to the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction.[14] Standard addition is another effective, albeit more labor-intensive, method to overcome matrix effects.[12]

Challenge 2: Reactivity and Instability of Sulfur Compounds Volatile sulfur compounds are notoriously reactive and can be lost through oxidation or adsorption to active sites in the analytical system.

  • Solution: Proper sample preservation is critical. Acidification and refrigeration minimize microbial degradation. Silanizing the GC inlet liner and using a high-quality, low-bleed column can reduce active sites and prevent analyte loss during analysis. Prompt analysis after collection is always recommended.

Challenge 3: Isomeric Interferences The presence of isomers can complicate chromatographic separation and quantification.

  • Solution: High-resolution capillary GC columns and optimized temperature programs are essential for separating isomers. In cases of co-elution, the unique fragmentation patterns obtained by MS can often be used to differentiate and quantify isomeric compounds.

VI. Conclusion

The analysis of this compound in environmental samples requires a meticulous and well-validated analytical approach. The HS-SPME-GC-MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this emerging environmental contaminant. By understanding the physicochemical properties of the analyte, implementing a rigorous workflow, and being cognizant of the potential analytical challenges, researchers can generate high-quality, defensible data. This information is crucial for assessing the extent of environmental contamination, identifying pollution sources, and ultimately protecting environmental and human health.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of unsymmetrical disulfides (R¹-S-S-R²). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the selective formation of these crucial chemical linkages. Disulfide bonds are vital in pharmaceuticals, biological systems, and materials science, yet their synthesis is often complicated by the formation of undesired symmetrical byproducts.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yields a statistical mixture of my desired unsymmetrical disulfide (R¹SSR²) and two symmetrical disulfides (R¹SSR¹ and R²SSR²). How can I improve selectivity?

A1: This is the most common challenge in unsymmetrical disulfide synthesis.[3][4] A statistical distribution arises when two different thiols (R¹SH and R²SH) are simply oxidized together. The system equilibrates to a mixture of all possible disulfide products.

Core Problem: Lack of selective activation of one thiol species over the other.

Solutions & Scientific Rationale:

  • Sequential Addition & Pre-activation: Avoid mixing the two thiols directly under oxidative conditions. The most robust strategy is to "pre-activate" one thiol to create a reactive electrophilic sulfur intermediate, which then cleanly reacts with the second, nucleophilic thiol.[2][4][5]

    • Mechanism: One thiol (R¹SH) is converted into an electrophilic species (e.g., a sulfenyl halide, R¹S-X, or a thiosulfonate, R¹S-SO₂R). This intermediate is then exposed to the second thiol (R²SH), which acts as a nucleophile to form the desired R¹SSR² bond. This directed approach prevents the random coupling of like thiols.

    • Experimental Protocol (Example using 1-chlorobenzotriazole):

      • Dissolve the first thiol (R¹SH) in a suitable solvent like dichloromethane (DCM).

      • Cool the solution to a low temperature (e.g., -78 °C) to control reactivity.

      • Add a solution of 1-chlorobenzotriazole (BtCl) dropwise. This forms the reactive intermediate R¹S-Bt.[5][6]

      • After a short reaction time, add the second thiol (R²SH) to the mixture.

      • Allow the reaction to warm to room temperature and proceed to completion.

      • This one-pot sequence avoids the need for harsh oxidizing agents and minimizes symmetrical byproduct formation.[5][6]

  • Umpolung (Reversal of Polarity) Approach: This strategy involves converting the typically nucleophilic sulfur of one thiol into an electrophilic sulfenium ion (RS⁺).[3]

    • Causality: By generating a stable sulfenium ion from an electron-rich thiol, you create a selective electrophile that will preferentially react with an electron-deficient thiol.[3] This is particularly effective when the electronic properties of your two thiols are distinct.

  • Use of Specialized Reagents: Modern methods employ reagents designed for high selectivity.

    • SuFEx Reagents: Certain sulfonyl fluoride-based reagents react selectively with the more acidic of two thiols to form a thiosulfonate intermediate. This intermediate then couples with the less acidic thiol, yielding the unsymmetrical disulfide in high purity.[2][7][8] This method is advantageous as the reagent byproducts are often easily removed by a simple aqueous workup.[2][7][8]

    • Bromodimethylsulfonium Bromide (BDMS): This reagent allows for the rapid oxidation of the first thiol. By adding the two thiols sequentially, the homo-coupling reaction is effectively suppressed.[4]

Q2: My primary product is the desired unsymmetrical disulfide, but I am struggling with purification to remove residual symmetrical disulfides and other byproducts.

A2: Purification can be challenging due to the similar physical properties of the desired product and the symmetrical byproducts.

Solutions & Scientific Rationale:

  • Optimize the Reaction: The best purification strategy is to minimize the formation of byproducts in the first place. Employing highly selective modern synthesis methods can yield products pure enough to not require extensive purification.[1]

  • Chromatography Considerations:

    • Column Chromatography: Standard silica gel chromatography is often the default. However, the non-polar nature of many disulfides can make separation difficult. Fine-tuning your solvent system (e.g., using hexanes/ethyl acetate or hexanes/DCM gradients) is critical.

    • Reverse-Phase Chromatography (HPLC): For more polar or complex molecules, especially in peptide and drug development, reverse-phase HPLC is the method of choice. It offers superior resolution for separating closely related disulfide species.

  • Solvent-Free Synthesis: Recent studies have shown that conducting the reaction under solvent-free conditions can prevent disproportionation side reactions.[9] In solution, unreacted nucleophilic thiols can attack the desired unsymmetrical disulfide product, leading to an equilibrium mixture (scrambling).[9] By restricting molecular motion in a solvent-free environment, this side reaction is suppressed, leading to higher purity.[9]

Q3: In my peptide synthesis, I need to form a specific disulfide bridge between two cysteines, but I am getting incorrect pairings or oligomerization.

A3: This is a classic challenge in peptide chemistry that requires a carefully planned protecting group strategy. The nucleophilic thiol side chain of cysteine must be protected during synthesis to prevent unwanted side reactions.[10][11]

Solutions & Scientific Rationale:

  • Orthogonal Protecting Groups: The core principle is "orthogonality," which allows for the selective removal of one protecting group without affecting others.[10][12]

    • Causality: To form a specific disulfide bond, the two target cysteine residues are protected with one type of group (e.g., Trityl), while other cysteines are protected with an orthogonal group (e.g., Acm - Acetamidomethyl).

    • Workflow:

      • Synthesize the full peptide chain with orthogonally protected cysteines.

      • Selectively remove the first pair of protecting groups (e.g., remove the Trt groups with dilute acid, which leaves the Acm groups intact).[10]

      • Perform the first disulfide bond formation via oxidation (e.g., air oxidation, iodine).

      • Purify the single-bridged peptide.

      • Remove the second pair of protecting groups (e.g., remove Acm groups with mercury(II) acetate or iodine).[10]

      • Form the second disulfide bond.

    Table 1: Common Orthogonal Protecting Groups for Cysteine

    Protecting Group Abbreviation Cleavage Condition Orthogonal To
    Trityl Trt Mild Acid (e.g., TFA) Acm, tBu
    Methoxytrityl Mmt Very Mild Acid (1-2% TFA) Trt, Acm
    Acetamidomethyl Acm Iodine, Mercury(II) Acetate Trt, Mmt

    | t-Butyl | tBu | Mercury(II) Acetate | Trt, Mmt |

    This table summarizes key protecting groups and their selective removal conditions, which is fundamental to achieving regioselective disulfide bond formation.[10]

Part 2: Frequently Asked Questions (FAQs)

Q: What is thiol-disulfide exchange and why is it a problem? A: Thiol-disulfide exchange is a reaction where a free thiol (or thiolate anion) attacks a disulfide bond, breaking it and forming a new disulfide bond.[13][14][15] This process is reversible and can lead to "scrambling" of your desired unsymmetrical disulfide, especially during workup or purification if free thiols are present.[9] It is a key mechanism in protein folding but a common side reaction in synthesis.[16]

Q: How do I choose which thiol to pre-activate? A: The choice often depends on the specific method and the properties of the thiols.

  • Electronic Effects: For methods that generate sulfenium ions, it is often easier to generate the ion from an electron-rich thiol.[3]

  • Acidity: For methods using SuFEx reagents, the reagent reacts preferentially with the more acidic thiol.[2][8]

  • Steric Hindrance: A less sterically hindered thiol may react faster during the activation step. It is often preferable to activate the more precious or complex thiol first and then react it with a simpler, more readily available thiol.

Q: What are the best analytical techniques to confirm the formation of my unsymmetrical disulfide? A: A combination of techniques is recommended:

  • Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the product. Liquid chromatography-mass spectrometry (LC-MS) is powerful for separating the product from byproducts and confirming the mass of each species.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and can be used to assess purity by identifying signals from symmetrical byproducts.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and separate the unsymmetrical product from the two symmetrical starting materials/byproducts.

Part 3: Visualization of Key Workflows

Diagram 1: General Strategy for Selective Synthesis

This diagram illustrates the core principle of avoiding a statistical mixture by pre-activating one thiol before introducing the second.

G cluster_0 Problem: Direct Oxidation cluster_1 Solution: Pre-activation Pathway R1SH Thiol 1 (R¹SH) Oxidant Oxidant R1SH->Oxidant R2SH Thiol 2 (R²SH) R2SH->Oxidant Mixture Statistical Mixture: R¹SSR¹ R¹SSR² R²SSR² Oxidant->Mixture Thiol1 Thiol 1 (R¹SH) Activator Activating Reagent Thiol1->Activator Intermediate Reactive Intermediate (e.g., R¹S-X) Activator->Intermediate Step 1: Activation Thiol2 Thiol 2 (R²SH) Intermediate->Thiol2 Product Pure Unsymmetrical Disulfide (R¹SSR²) Thiol2->Product Step 2: Coupling

Caption: General workflow comparing direct oxidation vs. a selective pre-activation strategy.

Diagram 2: Orthogonal Protection in Peptide Synthesis

This workflow shows the logic for forming a specific disulfide bridge in a multi-cysteine peptide.

G start Linear Peptide Cys(A)-SH | Cys(B)-SH Cys(A)-SH | Cys(B)-SH protect Protect Cysteines Cys(Trt) | Cys(Acm) Cys(Trt) | Cys(Acm) start->protect SPPS deprotect1 Selective Deprotection 1 (e.g., mild TFA) protect->deprotect1 oxidize1 Oxidation 1 (1st Disulfide Bond) deprotect1->oxidize1 Removes Trt intermediate Single-Bridge Peptide S-S | Cys(Acm)      | Cys(Acm) oxidize1->intermediate deprotect2 Deprotection 2 (e.g., Iodine) intermediate->deprotect2 oxidize2 Oxidation 2 (2nd Disulfide Bond) deprotect2->oxidize2 Removes Acm final Final Double-Bridge Peptide oxidize2->final

Caption: Workflow for regioselective disulfide bond formation using orthogonal protecting groups.

References

Technical Support Center: Synthesis of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl isopropyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this unsymmetrical disulfide. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic protocols, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction yields a mixture of three products instead of just this compound. What is happening and how can I prevent this?

Q: I've attempted to synthesize this compound by oxidizing a mixture of ethanethiol and 2-propanethiol, but my analysis shows the presence of diethyl disulfide and diisopropyl disulfide alongside my target compound. What causes this lack of selectivity?

A: This is the most common challenge in the synthesis of unsymmetrical disulfides. The formation of a statistical mixture of symmetrical (diethyl disulfide, diisopropyl disulfide) and unsymmetrical (this compound) products is due to two primary competing reactions: direct oxidation of both thiols and thiol-disulfide exchange.

Root Cause Analysis:

  • Direct Oxidation of Both Thiols: When an oxidizing agent is introduced to a mixture of ethanethiol and 2-propanethiol, it can indiscriminately oxidize both species, leading to the formation of the corresponding symmetrical disulfides.

  • Thiol-Disulfide Exchange (Scrambling): Even if the desired this compound is formed, it can undergo a process called thiol-disulfide exchange, or "scrambling," in the presence of unreacted thiols.[1][2] This is an equilibrium-driven process where a thiolate anion attacks the disulfide bond, leading to the formation of new disulfide and thiolate species.[3] This ultimately results in a mixture of all three possible disulfides.[4]

Troubleshooting & Optimization:

To favor the formation of the unsymmetrical this compound, a strategic approach that avoids the simultaneous presence of both thiols in their reactive forms is necessary.

  • Sequential Addition/One-Pot Synthesis: A highly effective method is to activate one thiol first before introducing the second.[5][6][7] A common approach involves reacting one of the thiols (e.g., ethanethiol) with a reagent like 1-chlorobenzotriazole (BtCl) at low temperatures to form a sulfenylating intermediate.[5][6][7] This intermediate is then reacted with the second thiol (2-propanethiol) to form the desired unsymmetrical disulfide.[5][6][7] This method prevents the formation of symmetrical disulfides by ensuring that only one type of thiol is in an activated state at any given time.[5][6][7]

  • "Umpolung" Approach: This strategy involves reversing the polarity of one of the sulfur atoms.[4] Typically, the sulfur in a thiol is nucleophilic. In an umpolung approach, one thiol is converted into an electrophilic species (a sulfenium ion).[4] This can be achieved using a catalyst like iodine in the presence of a promoter.[4] The more electron-rich thiol is preferentially converted to the sulfenium ion, which then selectively reacts with the more electron-deficient thiol.[4]

  • Use of Sulfenylating Agents: Instead of starting with two thiols, you can use a sulfenylating agent derived from one of the thiols. For example, you could prepare ethylsulfenyl chloride (EtSCl) and then react it with 2-propanethiol. This method provides a direct route to the unsymmetrical disulfide.

Below is a diagram illustrating the desired reaction pathway versus the competing side reactions.

G cluster_desired Desired Pathway: Sequential Activation cluster_side Side Reactions: Direct Oxidation & Scrambling ethanethiol Ethanethiol (EtSH) intermediate Activated Intermediate (EtS-X) ethanethiol->intermediate Activation activator Activating Agent (e.g., BtCl) product This compound (EtS-SiPr) intermediate->product Nucleophilic Attack isopropanethiol 2-Propanethiol (iPrSH) isopropanethiol->product thiol_mixture Mixture of EtSH and iPrSH diethyl_disulfide Diethyl Disulfide (EtS-SEt) thiol_mixture->diethyl_disulfide Oxidation diisopropyl_disulfide Diisopropyl Disulfide (iPrS-SiPr) thiol_mixture->diisopropyl_disulfide Oxidation product_side This compound (EtS-SiPr) thiol_mixture->product_side Oxidation oxidant Oxidizing Agent scrambling Thiol-Disulfide Exchange (Scrambling) diethyl_disulfide->scrambling diisopropyl_disulfide->scrambling product_side->scrambling

Caption: Desired vs. side reaction pathways in this compound synthesis.

Issue 2: My yield of this compound is low, even when I try to control the reaction conditions. What other factors could be at play?

Q: I'm using a one-pot method, but my yields are still not optimal. Are there subtle experimental parameters I might be overlooking?

A: Low yields can be frustrating, but often, fine-tuning the reaction conditions can lead to significant improvements. Here are some key parameters to consider:

Troubleshooting & Optimization:

  • Reaction Temperature: Disulfide bond formation and thiol-disulfide exchange are temperature-dependent. For methods involving sensitive intermediates, such as the 1-chlorobenzotriazole method, maintaining a low temperature (e.g., -78 °C) during the activation step is crucial to prevent premature side reactions.[5][6][7]

  • Order of Reagent Addition: In sequential addition methods, the order in which the thiols are added can be critical. It is often advantageous to activate the less sterically hindered thiol first. In the case of ethanethiol (a primary thiol) and 2-propanethiol (a secondary thiol), activating ethanethiol first may lead to a cleaner reaction.[8]

  • pH of the Reaction Medium: The rate of disulfide formation is influenced by pH. The reaction proceeds through the thiolate anion, which is more prevalent at a pH above its pKa (the pKa of ethanethiol is ~10.6, and for 2-propanethiol it is ~11.0).[9][10] However, a very high pH can also promote side reactions. A slightly basic pH is often optimal.

  • Choice of Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Dichloromethane is commonly used for the 1-chlorobenzotriazole method.[5][6][7] For other methods, a solvent that is inert to the reactants and reaction conditions should be chosen.

  • Purity of Starting Materials: The presence of impurities in the starting thiols can lead to unexpected side reactions and lower yields. Ensure that your ethanethiol and 2-propanethiol are of high purity.

Data Summary Table: Reaction Parameter Optimization

ParameterSub-optimal ConditionRecommended ConditionRationale
Temperature Room temperature for activation-78 °C for activation, then gradual warmingMinimizes premature decomposition of the activated intermediate and side reactions.[5][6][7]
Reagent Addition Simultaneous addition of thiolsSequential addition: activate one thiol before adding the secondPrevents the formation of symmetrical disulfides.[5][6][7]
pH Strongly acidic or strongly basicNeutral to slightly basic (pH 7-9)Facilitates thiolate formation without promoting excessive side reactions.
Solvent Protic solvents for sensitive intermediatesAprotic, inert solvents (e.g., Dichloromethane)Prevents unwanted reactions with the solvent.
Issue 3: I have a mixture of disulfides. How can I purify my this compound and confirm its identity?

Q: My reaction produced a mixture of this compound, diethyl disulfide, and diisopropyl disulfide. What is the best way to isolate the desired product and be sure of its purity?

A: The separation of unsymmetrical disulfides from their symmetrical counterparts can be challenging due to their similar physical properties. However, with the right techniques, a high degree of purity can be achieved.

Purification Strategy:

  • Fractional Distillation: Since the boiling points of the three disulfides are different (though potentially close), fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

    • Diethyl disulfide: ~153-154 °C

    • This compound: ~162 °C[11]

    • Diisopropyl disulfide: ~175-177 °C[12]

  • Preparative Gas Chromatography (Prep-GC): For smaller quantities, preparative GC is an excellent method for obtaining highly pure this compound.

  • Column Chromatography: While more challenging due to the nonpolar nature of these compounds, column chromatography on silica gel with a nonpolar eluent system (e.g., hexanes) may provide some separation.

Analytical Confirmation:

Once purified, it is essential to confirm the identity and purity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this analysis.[13][14] The three disulfides will have different retention times on the GC column, allowing for their separation and quantification. The mass spectrum of each compound will show a distinct molecular ion peak and fragmentation pattern.

    • This compound (C₅H₁₂S₂): Molecular Weight: 136.28 g/mol [15]

    • Diethyl Disulfide (C₄H₁₀S₂): Molecular Weight: 122.25 g/mol [16]

    • Diisopropyl Disulfide (C₆H₁₄S₂): Molecular Weight: 150.31 g/mol [17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide unambiguous structural confirmation. The unsymmetrical nature of this compound will result in a unique set of signals that are distinct from the symmetrical disulfides.

    • ¹H NMR of this compound: Expect to see a triplet and a quartet for the ethyl group, and a doublet and a septet for the isopropyl group.

    • ¹³C NMR of this compound: Expect to see five distinct carbon signals.[18]

Below is a workflow for the purification and analysis of this compound.

G cluster_workflow Purification and Analysis Workflow crude_product Crude Reaction Mixture (EtS-SiPr, EtS-SEt, iPrS-SiPr) purification Purification crude_product->purification distillation Fractional Distillation purification->distillation prep_gc Preparative GC purification->prep_gc column_chrom Column Chromatography purification->column_chrom purified_product Purified this compound distillation->purified_product prep_gc->purified_product column_chrom->purified_product analysis Analysis purified_product->analysis gc_ms GC-MS analysis->gc_ms nmr ¹H and ¹³C NMR analysis->nmr final_confirmation Confirmed Pure Product gc_ms->final_confirmation nmr->final_confirmation

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound using 1-Chlorobenzotriazole

This protocol is adapted from the method described by Hunter et al. and is designed to minimize the formation of symmetrical disulfides.[5][6][7]

Materials:

  • Ethanethiol (EtSH)

  • 2-Propanethiol (iPrSH)

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Dissolve 1-chlorobenzotriazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethanethiol (1.0 eq) in anhydrous dichloromethane to the cooled BtCl solution via the dropping funnel over 15 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes to allow for the formation of the ethylsulfenyl benzotriazole intermediate.

  • Slowly add a solution of 2-propanethiol (1.0 eq) in anhydrous dichloromethane to the reaction mixture over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or preparative GC.

References

Technical Support Center: Synthesis of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of ethyl isopropyl disulfide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the yield and purity of this unsymmetrical disulfide. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only execute the synthesis but also to troubleshoot and adapt the procedure to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of unsymmetrical disulfides like this compound primarily revolves around the controlled cross-coupling of two different thiols. The main strategies include:

  • Thiol-Disulfide Exchange: This is a classic and widely used method where a thiol (or thiolate) reacts with a symmetrical disulfide or an activated thiol derivative. To favor the formation of the unsymmetrical product, one of the thiols is often activated.

  • Oxidative Cross-Coupling: Co-oxidation of a mixture of ethanethiol and isopropyl thiol can be employed. However, this method often leads to a statistical mixture of three products: diethyl disulfide, diisopropyl disulfide, and the desired this compound, making purification challenging.

  • One-Pot Synthesis using Activating Agents: Modern methods utilize activating agents like 1-chlorobenzotriazole to first form a reactive intermediate with one thiol, which is then reacted with the second thiol.[1] This approach offers high yields and selectivity.

Q2: Why is the formation of symmetrical disulfides (diethyl disulfide and diisopropyl disulfide) a major issue?

A2: The formation of symmetrical disulfides is a common challenge due to two main reasons:

  • Statistical Distribution in Co-oxidation: If you simply oxidize a mixture of ethanethiol and isopropyl thiol, the reaction will likely produce a mixture of diethyl disulfide, diisopropyl disulfide, and this compound in a ratio approaching 1:1:2, assuming equal reactivity.

  • Disproportionation: Unsymmetrical disulfides can undergo a process called disproportionation or scrambling, especially in the presence of nucleophiles (like residual thiolate), bases, or even upon heating, to form the thermodynamically more stable symmetrical disulfides.[2]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): If the starting thiols and the disulfide products have different polarities, TLC can be a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for monitoring the reaction, as it can separate and identify the starting thiols, the desired unsymmetrical disulfide, and the two symmetrical disulfide byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can show the disappearance of the thiol protons and the appearance of the characteristic signals for the ethyl and isopropyl groups in the disulfide product.

Synthesis Protocol: A Reliable Method for this compound

This protocol is adapted from a well-established procedure for the synthesis of unsymmetrical dialkyl disulfides published in Organic Syntheses, a highly reputable source for reliable and reproducible chemical preparations.[3] This method involves the preparation of a sodium thiosulfate derivative of one thiol, which is then reacted with the second thiol to form the unsymmetrical disulfide. This approach minimizes the formation of symmetrical byproducts.

Experimental Workflow Diagram

G cluster_0 Step A: Formation of Sodium Isopropyl Thiosulfate cluster_1 Step B: Preparation of Sodium Ethanethiolate cluster_2 Step C: Disulfide Formation & Workup cluster_3 Final Purification A1 2-Bromopropane + Sodium Thiosulfate A2 Reflux in Methanol/Water A1->A2 A3 Sodium Isopropyl Thiosulfate Solution A2->A3 C1 Mix Solutions A3 and B3 A3->C1 B1 Ethanethiol + Sodium Hydroxide B2 Stir in Water under Inert Atmosphere B1->B2 B3 Sodium Ethanethiolate Solution B2->B3 B3->C1 C2 Reaction at 0-5°C C1->C2 C3 Crude this compound C2->C3 C4 Workup (Extraction, Washing, Drying) C3->C4 C5 Purified Crude Product C4->C5 P1 Fractional Distillation C5->P1

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Step A: Preparation of Sodium Isopropyl Thiosulfate

  • In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 61.5 g (0.5 mol) of 2-bromopropane to 600 mL of methanol.

  • Slowly add water with stirring until a slight turbidity persists.

  • Heat the mixture to reflux.

  • In a separate beaker, dissolve 155 g (0.625 mol) of sodium thiosulfate pentahydrate in 125 mL of water.

  • Add the sodium thiosulfate solution to the refluxing 2-bromopropane solution over 30 minutes.

  • Continue refluxing for an additional 4 hours.

  • Allow the mixture to cool to room temperature. The resulting solution contains sodium isopropyl thiosulfate and will be used directly in Step C.

Step B: Preparation of Sodium Ethanethiolate

  • In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen or argon inlet, dissolve 20 g (0.5 mol) of sodium hydroxide in 50 mL of water.

  • Under an inert atmosphere, add 31 g (0.5 mol) of ethanethiol dropwise over 1 hour with vigorous stirring at room temperature.

  • Cool the resulting sodium ethanethiolate solution to 0°C in an ice bath.

Step C: Synthesis of this compound

  • To the sodium isopropyl thiosulfate solution from Step A, add the cold sodium ethanethiolate solution from Step B rapidly with vigorous stirring.

  • Stir the mixture for 3 minutes, then add 100 mL of saturated aqueous sodium chloride solution.

  • Allow the mixture to warm to 5°C and continue stirring for 10 minutes.

  • Stop stirring and allow the layers to separate. The crude this compound will form an oily upper layer.

  • Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Combine the organic layer and the ether extracts. Wash twice with 75 mL portions of water, then with 75 mL of brine.

  • Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Product Yield Incomplete reaction in Step A or C.Ensure the reflux time in Step A is sufficient. Check the quality of the 2-bromopropane and sodium thiosulfate. In Step C, ensure rapid mixing of the reagents at the correct temperature.
Poor quality of ethanethiol.Use freshly distilled ethanethiol. Thiols can oxidize on storage.
Reaction performed in the presence of air.The formation of the thiolate in Step B and the disulfide formation in Step C should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
Product is contaminated with symmetrical disulfides Disproportionation of the product.This can happen during the reaction or workup, especially if the temperature is too high or if there is excess base. Perform the reaction at the recommended low temperature and ensure the workup is done promptly.
Non-selective reaction.The thiosulfate method is designed to be selective. If symmetrical byproducts are still a major issue, consider alternative one-pot methods using activating agents like 1-chlorobenzotriazole.[1]
Difficulty in separating the product from byproducts Similar boiling points of the disulfide products.Careful fractional distillation is required. See the purification section below for details on the boiling points and recommended procedure.
Emulsion formation during workup.Add saturated brine during the extraction to help break up emulsions.

Purification and Purity Assessment

Purification by Fractional Distillation

The primary impurities in this synthesis are the symmetrical disulfides: diethyl disulfide and diisopropyl disulfide. Fortunately, their boiling points are sufficiently different from the desired product to allow for separation by fractional distillation.[4][5][6][7][8]

Compound Boiling Point (°C at 760 mmHg)
Diethyl disulfide152-153[9][10][11][12][13]
This compound ~162 [14]
Diisopropyl disulfide175-177[1][15][16][17]

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Heat the crude product gently.

  • Collect the first fraction, which will be enriched in the lower-boiling diethyl disulfide. The temperature at the still head should be close to 152°C.

  • As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound at around 162°C.

  • The temperature will then rise again towards the boiling point of diisopropyl disulfide. Stop the distillation to avoid contamination of the main product with this higher-boiling impurity.

Purity Assessment

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for assessing the purity of the final product. The gas chromatogram will show the separation of the three disulfides, and the mass spectrometer will confirm their identity.

2. 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful tool for confirming the structure of the product and identifying any remaining impurities. The expected chemical shifts for this compound are:

  • Ethyl group: A triplet at ~1.3 ppm (CH3) and a quartet at ~2.7 ppm (CH2).

  • Isopropyl group: A doublet at ~1.3 ppm (two CH3 groups) and a septet at ~3.0 ppm (CH).

The presence of significant signals corresponding to diethyl disulfide (a triplet at ~1.3 ppm and a quartet at ~2.7 ppm) or diisopropyl disulfide (a doublet at ~1.3 ppm and a septet at ~3.0 ppm) would indicate incomplete purification.

Logical Diagram for Purity Assessment

G cluster_0 Purity Analysis cluster_1 GC-MS Results cluster_2 NMR Results Start Distilled Product GCMS GC-MS Analysis Start->GCMS NMR 1H NMR Analysis Start->NMR GC_Pure Single major peak with correct m/z GCMS->GC_Pure GC_Impure Multiple disulfide peaks GCMS->GC_Impure NMR_Pure Clean spectrum matching expected shifts NMR->NMR_Pure NMR_Impure Signals from symmetrical disulfides present NMR->NMR_Impure End_Pure Product is Pure GC_Pure->End_Pure End_Impure Further Purification Required GC_Impure->End_Impure NMR_Pure->End_Pure NMR_Impure->End_Impure

Caption: Decision workflow for assessing the purity of synthesized this compound.

References

Stability of ethyl isopropyl disulfide under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for ethyl isopropyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this asymmetric disulfide in their experiments. The stability of this compound is critical for the reproducibility and accuracy of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter regarding its storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a decrease in the purity of my this compound sample over time. What are the likely causes?

A decrease in purity is often indicative of degradation. Several factors can contribute to the instability of this compound. The primary degradation pathways for disulfides include reductive cleavage, oxidation, and disproportionation (dismutation).

  • Reductive Cleavage: The disulfide bond is susceptible to reduction, which breaks the S-S bond to form the corresponding thiols (ethanethiol and isopropanethiol). This can be initiated by trace amounts of reducing agents in your solvents or reagents.

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the sulfur atoms, forming thiosulfinates and ultimately thiosulfonates.

  • Disproportionation/Dismutation: As an unsymmetrical disulfide, this compound can undergo disproportionation to form the symmetrical disulfides: diethyl disulfide and diisopropyl disulfide. This process can be catalyzed by light, heat, or the presence of free thiols.

Troubleshooting Steps:

  • Re-evaluate your storage conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.

  • Check solvent purity: Use high-purity, degassed solvents for your experiments to minimize exposure to oxygen and potential contaminants.

  • Analyze for degradation products: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products like the corresponding thiols or symmetrical disulfides.[1]

Q2: What are the optimal storage conditions for neat this compound?

For long-term stability of neat this compound, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°CLower temperatures slow down the rate of potential degradation reactions, including thermal decomposition and disproportionation.[2] For many small molecules, storage at -20°C can ensure stability for up to 3 years.[2]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation of the disulfide bond by displacing oxygen.
Light Amber vial or stored in the darkProtects the compound from photolytic degradation. Organic disulfides can be cleaved into free radicals upon photoirradiation.[3]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to moisture and air.
Q3: My experiment is conducted at room temperature. How stable is this compound under these conditions?

While storage at -20°C is recommended for long-term stability, this compound can be handled at room temperature for the duration of most experiments. However, prolonged exposure to ambient conditions can lead to gradual degradation. The rate of degradation will depend on factors such as light exposure, the presence of oxygen, and the purity of the sample. For extended experiments, it is advisable to prepare fresh solutions and minimize the time the compound is kept at room temperature.

Q4: I am dissolving this compound in a solvent for my assay. Which solvents are recommended and are there any I should avoid?

The choice of solvent can significantly impact the stability of this compound.

Recommended Solvents:

  • Aprotic organic solvents: Solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally good choices as they are less likely to participate in degradation reactions. Ensure the solvents are of high purity and degassed. The use of acetonitrile in water has been shown to be effective for disulfide bond formation in peptides, suggesting it is a compatible solvent.[4]

  • Dimethyl sulfoxide (DMSO): If required for solubility, high-purity, anhydrous DMSO can be used. However, stock solutions in DMSO should be stored at -20°C or below and used within a month.[2]

Solvents and Conditions to Avoid:

  • Protic solvents with extreme pH: Disulfide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions. Thiol-disulfide exchange is inhibited at low pH (typically below 8) because the protonated thiol form is less reactive.[5]

  • Solvents containing reactive impurities: Peroxides in ethers (like THF) can promote oxidation. Always use freshly distilled or inhibitor-free solvents.

Q5: I suspect my sample has degraded. What analytical techniques can I use to assess its purity and identify degradation products?

Several analytical methods can be employed to evaluate the stability of this compound:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for separating and quantifying volatile sulfur compounds.[6][7] It can be used to determine the purity of this compound and identify volatile degradation products such as ethanethiol, isopropanethiol, diethyl disulfide, and diisopropyl disulfide.

  • Mass Spectrometry (MS): GC-MS is particularly powerful for identifying unknown degradation products by their mass spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of this compound and detect major impurities.

Q6: Can I expect this compound to be stable in an aqueous buffer?

The stability of this compound in aqueous buffers will be highly dependent on the pH, temperature, and the presence of other components in the buffer.

  • pH: As a general rule, neutral to slightly acidic pH (around 6-7) is preferable for maintaining disulfide bond integrity. Alkaline conditions can promote thiol-disulfide exchange if any free thiols are present.

  • Presence of Thiols: If your buffer contains other thiol-containing molecules (e.g., dithiothreitol (DTT), β-mercaptoethanol, glutathione), rapid thiol-disulfide exchange will occur, leading to the cleavage of this compound.

  • Oxygen Content: Degassing the buffer is recommended to minimize oxidation.

It is advisable to prepare aqueous solutions of this compound fresh for each experiment and to monitor their stability over the course of the experiment if possible.

Experimental Workflows

Workflow for Assessing the Purity of this compound by GC-MS

This workflow outlines the general steps for determining the purity of an this compound sample and identifying potential degradation products.

Caption: Workflow for purity assessment of this compound by GC-MS.

Degradation Pathways of this compound

The following diagram illustrates the primary degradation pathways that this compound may undergo.

G EID This compound (CH3CH2-S-S-CH(CH3)2) Thiol1 Ethanethiol (CH3CH2-SH) EID->Thiol1 Reduction (e.g., + 2H+ + 2e-) Thiol2 Isopropanethiol ((CH3)2CH-SH) EID->Thiol2 Reduction (e.g., + 2H+ + 2e-) DED Diethyl Disulfide (CH3CH2-S-S-CH2CH3) EID->DED Disproportionation (Light, Heat, Thiols) DID Diisopropyl Disulfide ((CH3)2CH-S-S-CH(CH3)2) EID->DID Disproportionation (Light, Heat, Thiols) Oxidized Oxidized Products (Thiosulfinates, Thiosulfonates) EID->Oxidized Oxidation (O2, Peroxides)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Degradation Products of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for ethyl isopropyl disulfide. This document is designed for researchers, scientists, and drug development professionals who utilize this asymmetric disulfide in their work. As a compound with a reactive disulfide bond, its stability is a critical parameter that can influence experimental outcomes, product purity, and shelf-life. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its degradation.

FAQ 1: Fundamental Properties & Stability
Q: What is this compound and what are its key chemical properties?

This compound (CAS No: 53966-36-2) is an organic compound characterized by a disulfide bond (S-S) linking an ethyl group and an isopropyl group.[1][2] This asymmetric structure is central to its reactivity. The disulfide bond itself is the most reactive site in the molecule, having a lower bond dissociation energy compared to the surrounding C-S and C-C bonds. This makes it susceptible to cleavage under various conditions.[3] Understanding its fundamental properties is the first step in troubleshooting stability issues.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₂S₂ [1]
Molecular Weight 136.3 g/mol [1]
Boiling Point 162-166 °C at 760 mmHg [4][5]
Appearance Yellowish clear liquid [6]
Solubility Insoluble in water; soluble in ethanol and oils [6][7]

| Key Feature | Asymmetric R-S-S-R' structure |[7] |

FAQ 2: Common Degradation Pathways
Q: What are the primary mechanisms by which this compound can degrade?

Degradation typically initiates at the disulfide bond and can proceed through several mechanisms, often influenced by environmental factors such as heat, light, and the presence of oxidizing agents or other reactive species like free thiols.

The primary degradation pathways include:

  • Disproportionation (or Disulfide Scrambling): This is a common issue for asymmetric disulfides. In the presence of catalysts (like trace thiols) or upon energy input, two molecules of this compound can rearrange to form the two corresponding symmetric disulfides: diethyl disulfide and diisopropyl disulfide. This is a thermodynamically driven process that seeks a statistical distribution of products.[8][9]

  • Oxidation: The sulfur atoms in the disulfide bond are susceptible to oxidation. Exposure to oxidizing agents, or even air over prolonged periods, can lead to the formation of thiosulfinates (R-S(O)-S-R') and subsequently thiosulfonates (R-S(O)₂-S-R'). These oxidized species are more polar and will have different chromatographic behavior.[10]

  • Thermal Cleavage: At elevated temperatures, the S-S bond can undergo homolytic cleavage to generate two different thiyl radicals: an ethylthiyl radical (CH₃CH₂S•) and an isopropylthiyl radical ((CH₃)₂CHS•).[11] These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction or recombination.

  • Photodegradation: Exposure to UV or even visible light can provide the energy needed to cleave the S-S bond, forming thiyl radicals, similar to thermal cleavage.[12][13] This is a critical consideration for sample storage and handling during experiments.

  • Reduction: In the presence of reducing agents (e.g., dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)), the disulfide bond will be cleaved to yield the corresponding thiols: ethanethiol and isopropanethiol.[14] While often a deliberate experimental step, unintentional reduction can occur if samples are contaminated with reducing species.

Caption: Primary degradation pathways of this compound.

FAQ 3: Troubleshooting Unexpected Analytical Results
Q: My chromatogram shows extra peaks besides my main this compound peak. What are the likely degradation products?

This is a classic sign of sample degradation. The identity of the peaks depends on the degradation mechanism at play. The most common culprits are the products of disproportionation.

  • Causality: Because disproportionation results in two new, less-volatile symmetric disulfides, you should look for two additional peaks, likely eluting later than the parent compound in a typical reversed-phase HPLC or temperature-programmed GC analysis.

Table 2: Potential Degradation Products and Analytical Signatures

Degradation Product Formula Expected Chromatographic Behavior (GC) Mass Spectrometry (EI-MS) Key Fragments (m/z)
Diethyl Disulfide C₄H₁₀S₂ Elutes after this compound. 122 (M+), 94, 66, 61, 29
Diisopropyl Disulfide C₆H₁₄S₂ Elutes after diethyl disulfide. 150 (M+), 107, 89, 43
Ethanethiol C₂H₆S Very volatile, elutes very early. 62 (M+), 47, 34, 29
Isopropanethiol C₃H₈S Volatile, elutes early. 76 (M+), 61, 43, 41

| Ethyl Isopropyl Thiosulfinate | C₅H₁₂OS₂ | More polar, may show significant peak tailing on standard non-polar GC columns. | 152 (M+), fragments corresponding to loss of O, S, and alkyl groups. |

Q: I suspect disulfide scrambling is occurring in my sample. How can I confirm this?

Confirmation requires identifying the two expected symmetric disulfide products.

  • Self-Validating Approach: The gold standard is to use Gas Chromatography-Mass Spectrometry (GC-MS).

    • Analyze the Sample: Run your degraded sample on a GC-MS system.

    • Identify Peaks: Look for two peaks that appear alongside your parent compound.

    • Confirm by Mass Spectrum: Compare the mass spectra of these new peaks to a library (like NIST) or known standards of diethyl disulfide and diisopropyl disulfide. The molecular ions (M+) and fragmentation patterns are highly characteristic.

    • Confirm by Retention Time (Optional but Recommended): If available, inject pure standards of diethyl disulfide and diisopropyl disulfide to confirm that the retention times match the unknown peaks in your sample.

FAQ 4: Analytical Method Selection & Optimization
Q: What is the recommended analytical technique for separating this compound from its potential degradants?

Gas Chromatography (GC) is the preferred method. Disulfides and their likely degradation products (other disulfides, thiols) are volatile and thermally stable enough for GC analysis. A GC coupled with a Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) is invaluable for identification. A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can also be used for enhanced selectivity and sensitivity in complex matrices.[15][16]

  • Why not HPLC? While possible, HPLC is often less ideal. These compounds lack strong UV chromophores, necessitating a detector like a Refractive Index (RI) detector, which has low sensitivity, or an Evaporative Light Scattering Detector (ELSD). Furthermore, achieving good separation of these structurally similar, non-polar compounds can be challenging on standard reversed-phase columns.

Q: I'm using Gas Chromatography (GC) and experiencing issues like peak tailing and poor sensitivity. What should I check?

Sulfur-containing compounds are notoriously "sticky" and prone to interaction with active sites in a GC system.[17] This can lead to poor peak shape, loss of signal, and poor reproducibility.

  • Causality: Active sites are points in the sample path (liner, column, connections) that are not perfectly inert. They often contain exposed metal ions or silanol groups that can adsorb polarizable sulfur atoms, causing them to elute slowly (tailing) or get trapped permanently (loss of sensitivity).[16][17]

GC_Troubleshooting_Workflow cluster_checks Troubleshooting Checks cluster_solutions Corrective Actions start Problem Observed: Peak Tailing / Poor Sensitivity check_liner 1. Check Inlet Liner start->check_liner sol_liner Is it deactivated/inert? Is it clean? --> Replace with a new, inert liner. check_liner->sol_liner check_column 2. Assess Column Health sol_column Is it a dedicated sulfur column? Is the column old? --> Trim column inlet or replace. check_column->sol_column check_leaks 3. Verify System Integrity sol_leaks Are there leaks (air)? Is carrier gas pure? --> Perform leak check. Use filters. check_leaks->sol_leaks sol_liner->check_column sol_column->check_leaks end_node System Performance Restored sol_leaks->end_node

Caption: A logical workflow for troubleshooting common GC issues with sulfur compounds.

Table 3: GC Troubleshooting Checklist for Sulfur Compound Analysis

Symptom Probable Cause Recommended Action
Peak Tailing Active sites in the inlet or column. 1. Use a new, deactivated inlet liner.[18] 2. Ensure you are using a column specifically designed for sulfur analysis or one with a highly inert phase.[16] 3. Trim the first 10-15 cm from the column inlet to remove accumulated non-volatile residues.
Poor Sensitivity / No Peaks Adsorption in the flow path; System leaks. 1. Deactivate the entire sample flow path if possible.[17] 2. Check for leaks in the system, as oxygen can degrade the column's stationary phase and the sample.[18]
Irreproducible Retention Times Fluctuations in temperature or flow rate; Column not equilibrated. 1. Ensure the GC oven temperature is stable and reproducible.[19] 2. Check for a stable carrier gas flow rate. 3. Allow sufficient time for the column to equilibrate before starting the analytical run.[19]

| Ghost Peaks | Carryover from a previous injection; Contaminated carrier gas or syringe. | 1. Run a solvent blank to see if the ghost peak appears.[18] 2. Increase the final oven temperature or add a bake-out period after each run to elute contaminants.[18] 3. Replace the septum and clean the injection port. |

Q: How can I definitively identify the structure of an unknown degradation product?

Mass Spectrometry (MS) is the definitive tool.[20][21] When coupled with GC, the electron ionization (EI) fragmentation pattern provides a molecular fingerprint. For this compound, you would expect to see fragments corresponding to the cleavage of the C-S and S-S bonds, such as:

  • [CH3CH2S]+ (m/z 61)

  • [(CH3)2CHS]+ (m/z 75)

  • The molecular ion [C5H12S2]+ (m/z 136)[1]

By analyzing the fragmentation patterns of the unknown peaks, you can piece together their structures with a high degree of confidence.

FAQ 5: Best Practices for Storage and Handling
Q: What are the optimal conditions for storing this compound to ensure long-term stability?

Minimizing exposure to the primary degradation triggers is key.

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Light: Store in an amber vial or a container protected from light to prevent photodegradation.[12]

  • Atmosphere: Displace the headspace of the container with an inert gas like argon or nitrogen before sealing. This minimizes contact with atmospheric oxygen, preventing oxidative degradation.[22]

  • Purity: Ensure the material is stored in a clean, dedicated container free from contaminants, especially potential catalysts like trace metals or other thiol/disulfide species.

Protocols
Protocol 1: Step-by-Step GC-MS Method for Analysis of this compound and Degradants

This protocol provides a robust starting point for the analysis. It should be optimized for your specific instrumentation and requirements.

1. System Preparation & Suitability

  • Objective: To ensure the GC-MS system is inert and performing correctly before sample analysis.

  • Steps:

    • Install a suitable capillary column (e.g., a low-bleed 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of ghost peaks.

    • Prepare a system suitability standard containing this compound and, if available, diethyl and diisopropyl disulfide at a known concentration (e.g., 10 µg/mL).

    • Inject the suitability standard. Verify that peak tailing factors are < 1.5 and that the signal-to-noise ratio is adequate.

2. Sample Preparation

  • Objective: To prepare the sample for analysis in a way that prevents further degradation.

  • Steps:

    • Allow the this compound sample to come to room temperature.

    • Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) using a high-purity, volatile solvent like hexane or dichloromethane.

    • Perform the dilution quickly and cap the vial immediately to minimize exposure to air.

    • Analyze the sample as soon as possible after preparation.

3. GC-MS Parameters

  • Objective: To achieve chromatographic separation and obtain clear mass spectra for identification.

  • Parameters:

    • Inlet: 250 °C, Split mode (e.g., 20:1 split ratio)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: Hold at 200 °C for 5 minutes

    • MS Transfer Line: 250 °C

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-250

4. Data Analysis

  • Objective: To identify and quantify the components in the sample.

  • Steps:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, examine the mass spectrum.

    • Compare the obtained spectrum against a spectral library (e.g., NIST) and the expected fragmentation patterns for this compound and its potential degradation products (see Table 2).

    • Calculate the relative percentage of each component based on peak area to estimate the extent of degradation.

References

Technical Support Center: Overcoming Matrix Effects in the Quantification of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl isopropyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in the quantification of this volatile disulfide compound. The following guides and FAQs are structured to address specific issues you may encounter during your experiments, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I'm observing inconsistent and lower-than-expected signal for this compound in my samples compared to my standards prepared in a clean solvent. What could be the cause?

Answer:

This is a classic symptom of a matrix effect , specifically ion suppression . Matrix effects occur when co-eluting compounds from your sample matrix interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This interference can lead to either a suppressed or, less commonly, an enhanced signal, resulting in poor accuracy and reproducibility.[3][4]

Causality Explained:

In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), co-eluting matrix components can compete with this compound for ionization.[4][5] These components might be salts, lipids, proteins, or other endogenous molecules from your sample.[5][6] This competition reduces the number of this compound ions that are formed and subsequently detected by the mass spectrometer, leading to a lower signal.[1][5] A similar phenomenon can occur in Gas Chromatography-Mass Spectrometry (GC-MS), where active sites in the GC liner or column can be affected by the matrix, leading to signal variability.

Troubleshooting Workflow:

To confirm and address this issue, follow this workflow:

A Initial Observation: Inconsistent/Low Signal B Hypothesis: Matrix Effect (Ion Suppression) A->B C Step 1: Quantify the Matrix Effect (Post-Extraction Spike Analysis) B->C D Step 2: Mitigate the Effect (Choose a Strategy) C->D E Strategy A: Optimize Sample Preparation D->E F Strategy B: Modify Chromatographic Conditions D->F G Strategy C: Implement Advanced Calibration D->G H Step 3: Validate the Solution (Re-evaluate Matrix Effect) E->H F->H G->H

Caption: Troubleshooting workflow for ion suppression.

Issue 2: How can I definitively determine if my analysis is suffering from matrix effects?

Answer:

There are two primary methods to assess the presence and extent of matrix effects: the Post-Extraction Spike Analysis for a quantitative assessment and the Post-Column Infusion method for a qualitative view.

Protocol 1: Quantitative Assessment using Post-Extraction Spike Analysis

This method quantifies the matrix effect by comparing the signal of an analyte in a clean solvent to its signal when spiked into a blank matrix extract.[2][7]

Step-by-Step Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 50 ng/mL).

    • Set B (Pre-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine, food homogenate), spike it with this compound at the same concentration as Set A, and process it through your entire sample preparation procedure.

    • Set C (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Then, spike the resulting extract with this compound at the same concentration as Set A.[2]

  • Analyze all three sets using your established LC-MS or GC-MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100%

  • Calculate the Recovery (%) using the following formula:

    Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100%

Interpreting the Results:

Matrix Effect (%)InterpretationRecommended Action
80% - 120%Minimal to no significant matrix effect.Proceed with the current method, but continue to monitor.
< 80%Ion Suppression is occurring.Implement mitigation strategies.
> 120%Ion Enhancement is occurring.Implement mitigation strategies.

A value significantly different from 100% indicates a matrix effect that needs to be addressed.

Protocol 2: Qualitative Assessment using Post-Column Infusion

This technique helps to identify at which retention times co-eluting matrix components cause ion suppression or enhancement.[1][7]

Experimental Workflow:

cluster_0 LC System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Column->Tee Syringe Syringe Pump with This compound Standard Syringe->Tee MS Mass Spectrometer Tee->MS

Caption: Post-column infusion experimental setup.

Procedure:

  • A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column, but before the mass spectrometer.

  • A blank matrix extract is then injected onto the column.

  • As the matrix components elute from the column, any dip or rise in the constant signal of the infused this compound indicates a region of ion suppression or enhancement, respectively.

This allows you to see if the retention time of this compound coincides with a region of significant matrix interference.[1]

Issue 3: My results confirm a significant matrix effect. What are my options to mitigate it?

Answer:

You have several effective strategies at your disposal, which can be categorized into three main areas: Sample Preparation, Chromatographic Optimization, and Calibration Strategies.

Strategy A: Advanced Sample Preparation

The goal is to remove interfering matrix components before analysis.[1][3]

  • Dilution: This is the simplest approach. Diluting your sample extract can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[1][8][9] A dilution factor of 25-40x can often reduce ion suppression to less than 20%.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a relatively nonpolar compound like this compound, LLE can be effective at removing polar interferences like salts.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than LLE.[5] By choosing an appropriate sorbent (e.g., reversed-phase C18 for nonpolar analytes), you can retain this compound while washing away many matrix components.

Strategy B: Chromatographic Optimization

The aim here is to chromatographically separate this compound from the interfering matrix components.[5][7]

  • Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile of both your analyte and the interferences. Try a shallower gradient to increase separation.

  • Change the Column: Using a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) can alter selectivity and potentially resolve your analyte from the co-eluting interferences.

Strategy C: Advanced Calibration Techniques

These methods don't remove the matrix effect but compensate for it during data processing.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][5] This ensures that your standards experience the same matrix effect as your samples, leading to more accurate quantification.

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[1][8][10][11] A stable isotope-labeled version of this compound (e.g., containing deuterium or ¹³C) is added to your samples at a known concentration before sample preparation. This internal standard behaves almost identically to the native analyte during extraction, chromatography, and ionization. Since it co-elutes and experiences the same ion suppression or enhancement, the ratio of the native analyte to the labeled internal standard remains constant, allowing for highly accurate quantification.[11]

  • Standard Addition: This method is particularly useful when a blank matrix is unavailable or highly variable.[12][13][14] It involves adding known amounts of a standard solution of this compound directly to aliquots of the sample.[12][14] A calibration curve is then generated for each sample, and the original concentration is determined by extrapolation.[13][15]

Decision Tree for Mitigation Strategy:

Start Matrix Effect Confirmed Q1 Is a Stable Isotope-Labeled Internal Standard Available? Start->Q1 A1_Yes Use Stable Isotope Dilution (SID) (Gold Standard) Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is a Blank Matrix Available and Consistent? A1_No->Q2 A2_Yes Use Matrix-Matched Calibration Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the Matrix Effect Severe? A2_Yes->Q3 A4_No Use Standard Addition Method A2_No->A4_No A3_Yes Optimize Sample Preparation (SPE or LLE) Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Can Chromatography be Optimized? A3_Yes->Q4 A3_No->Q4 A4_Yes Modify LC/GC Method Q4->A4_Yes Yes Q4->A4_No No

Caption: Decision tree for selecting a mitigation strategy.

Issue 4: I'm analyzing a volatile compound, this compound. Are there any specific sample preparation considerations for GC-MS analysis?

Answer:

Yes, for volatile compounds like this compound, especially in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique for GC-MS analysis.[16]

Why HS-SPME is a good choice:

  • Selectivity for Volatiles: It selectively extracts volatile and semi-volatile compounds from the headspace above the sample, leaving non-volatile matrix components (salts, proteins, lipids) behind. This significantly reduces matrix effects.

  • Solvent-Free: It's an environmentally friendly technique that avoids the use of large quantities of organic solvents.

  • Concentration: It can concentrate the analyte from the headspace, improving detection limits.

Protocol 3: Headspace SPME for this compound

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with screw caps and septa

  • Heating block or water bath

  • Sodium chloride (optional)

Step-by-Step Methodology:

  • Sample Aliquoting: Place a measured amount of your liquid or homogenized solid sample into a headspace vial.[16]

  • Matrix Modification (Optional): Add sodium chloride to the sample to increase the ionic strength of the aqueous phase. This "salting out" effect enhances the partitioning of volatile analytes like this compound into the headspace.[16]

  • Vial Sealing: Immediately seal the vial.

  • Equilibration: Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.[16]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analyte.[16]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analyte onto the GC column.

This protocol minimizes the introduction of non-volatile matrix components into the GC-MS system, thereby overcoming many common matrix-related issues.

References

Preventing sample loss of volatile disulfides during preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with volatile disulfides. This guide is designed to provide expert advice and actionable troubleshooting strategies to minimize sample loss and ensure the accuracy and reproducibility of your analytical results. Volatile disulfides and other sulfur compounds are notoriously challenging to analyze due to their high volatility, reactivity, and often low concentrations in complex matrices.[1][2] This resource synthesizes field-proven insights and established scientific principles to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the preparation of samples containing volatile disulfides.

Q1: I'm consistently seeing lower than expected concentrations of my target disulfides. What are the most likely causes of sample loss?

A1: The loss of volatile disulfides during sample preparation is a multifaceted issue. The primary culprits are their inherent high vapor pressure and chemical reactivity. Key factors include:

  • Evaporation: Due to their volatility, disulfides can be easily lost to the headspace of your sample vials, especially at ambient or elevated temperatures.[3]

  • Oxidation: Disulfides can be oxidized to other sulfur-containing compounds, altering their chemical identity and preventing detection of the original analyte.[1]

  • Adsorption: Active sites on glassware, septa, and instrument components can adsorb these compounds, leading to significant sample loss, particularly at low concentrations.

  • Thermal Degradation: High temperatures during extraction or in the GC inlet can cause thermal breakdown of the disulfides.[1]

Q2: What is the best way to store samples to prevent the loss of volatile disulfides?

A2: Proper sample storage is critical. We recommend the following best practices:

  • Low Temperature Storage: Store all samples at or below 0°C to minimize volatilization.[4]

  • Airtight Containers: Use high-quality, airtight vials with PTFE-lined septa to prevent leakage.

  • Minimize Headspace: Fill vials as much as possible to reduce the available headspace for analytes to partition into.

  • Inert Atmosphere: For highly sensitive analyses, consider flushing the headspace with an inert gas like nitrogen or argon to prevent oxidation.

Q3: Should I be concerned about the formation of new disulfides (artifacts) during my sample preparation?

A3: Yes, artifact formation is a significant concern.[1] Disulfide scrambling, the rearrangement of native disulfide bonds, can occur, especially in samples containing free thiols.[5] This is more prevalent at neutral to alkaline pH and at higher temperatures.[5] To mitigate this, consider adjusting the sample pH to be slightly acidic (pH < 7) to keep thiols protonated and less reactive.[5][6]

Q4: What are the advantages of using headspace analysis for volatile disulfides?

A4: Headspace analysis, particularly headspace gas chromatography-mass spectrometry (HS-GC-MS), is a powerful technique for volatile compounds like disulfides.[7][8] Its main advantages include:

  • Reduced Matrix Effects: By analyzing the vapor phase above the sample, you avoid injecting non-volatile matrix components that can contaminate your GC system.[8]

  • Enhanced Sensitivity for Volatiles: This technique is inherently more sensitive for compounds that readily partition into the headspace.[8]

  • Automation: Modern headspace samplers are fully automated, improving reproducibility and throughput.[9]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter.

Issue 1: Poor Reproducibility and Inconsistent Results

Underlying Causes & Solutions

Potential Cause Explanation Recommended Action
Inconsistent Sample Handling Minor variations in temperature, incubation time, or agitation can significantly impact the partitioning of volatile compounds into the headspace.Standardize your sample preparation workflow meticulously. Use a consistent temperature for sample equilibration and avoid vigorous shaking, which can increase volatilization.[4]
Leaky Vials or Septa Even a small leak can lead to substantial loss of volatile analytes over time.Always use new, high-quality vials and septa for each analysis. Inspect septa for any signs of damage or coring after injection.
Active Sites in the System Adsorption of sulfur compounds onto active sites in the GC inlet liner, column, or transfer lines can lead to peak tailing and poor reproducibility.Use deactivated inlet liners and consider using a column specifically designed for sulfur analysis. Regularly bake out your system to remove contaminants.
Issue 2: Low Analyte Recovery During Solvent Extraction

Underlying Causes & Solutions

Solvent extraction of volatile disulfides presents a significant risk of analyte loss.

Workflow for Improved Solvent Extraction Recovery

Caption: Recommended workflow for solvent extraction of volatile disulfides.

Detailed Protocol for Minimizing Loss During Solvent Extraction:

  • Pre-chill all materials: Before starting, place your samples, extraction solvent, and all glassware in a refrigerator or ice bath (≤ 4°C). This reduces the vapor pressure of the disulfides.[3]

  • Solvent Selection: Choose a solvent with a low boiling point that is compatible with your analytical method. Diethyl ether or a mixture of solvents with different polarities can be effective.[10]

  • Extraction Process:

    • Work quickly and efficiently to minimize the time the sample is exposed to ambient temperatures.[4]

    • Add the chilled solvent to the chilled sample.

    • Instead of vigorous vortexing, which increases the surface area and promotes volatilization, gently invert the sealed vial several times to mix.

    • If phase separation is required, centrifuge at a low temperature.

  • Post-Extraction Handling:

    • Immediately transfer the organic layer to a fresh, chilled autosampler vial.

    • Seal the vial immediately.

    • Analyze the sample as soon as possible. If immediate analysis is not possible, store the sealed vial at -20°C or lower.

Issue 3: Suspected Disulfide Scrambling or Degradation

Underlying Causes & Solutions

Disulfide bonds can be susceptible to scrambling, especially in the presence of free thiols, or degradation under certain conditions.[5][11]

Strategies to Prevent Disulfide Scrambling and Degradation

Disulfide_Stabilization_Strategies cluster_pH pH Control cluster_Alkylation Thiol Alkylation cluster_Temp Temperature Control Start Sample Containing Disulfides & Free Thiols Acidify Adjust pH to < 7 (e.g., with formic acid) Start->Acidify Protonates thiols Alkylating_Agent Add Alkylating Agent (e.g., NEM) Start->Alkylating_Agent Covalently caps thiols Low_Temp Maintain Low Temperature Throughout Preparation Start->Low_Temp Reduces reaction rates Stabilized_Sample Stabilized Sample for Analysis Acidify->Stabilized_Sample Alkylating_Agent->Stabilized_Sample Low_Temp->Stabilized_Sample

Caption: Key strategies for stabilizing disulfide bonds during sample preparation.

Detailed Protocol for Preventing Disulfide Scrambling:

  • pH Control: The most effective way to prevent disulfide scrambling is to maintain a slightly acidic pH (e.g., 6.0-6.5).[5] This keeps free thiol groups protonated and less nucleophilic, thus inhibiting their ability to attack existing disulfide bonds.

  • Alkylation of Free Thiols: For complex samples where pH control alone may not be sufficient, alkylation of free thiols is recommended.[5]

    • Reagent: N-ethylmaleimide (NEM) is a suitable alkylating agent as it is effective under acidic conditions.[5]

    • Procedure:

      • If necessary, denature the protein under acidic conditions to expose any buried free cysteines.

      • Add NEM to the sample to a final concentration of 10-20 mM.

      • Incubate at room temperature for 30-60 minutes.

  • Temperature Control: Keep samples on ice or at reduced temperatures throughout the preparation process to minimize the kinetics of any potential degradation or scrambling reactions.[12]

By implementing these best practices and troubleshooting strategies, you can significantly improve the reliability and accuracy of your volatile disulfide analyses.

References

Technical Support Center: Gas Chromatography of Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic analysis of disulfides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into column selection and troubleshooting for the successful analysis of disulfide-containing compounds. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of gas chromatography methods for disulfide analysis.

Q1: What is the most critical factor when selecting a GC column for disulfide analysis?

The most critical factor is the inertness of the entire sample flow path, especially the column. Disulfides, and sulfur compounds in general, are highly reactive and prone to adsorption at active sites within the GC system.[1][2] This can lead to poor peak shape (tailing), loss of sensitivity, and inaccurate quantification. Therefore, selecting a column specifically deactivated for sulfur analysis is paramount.

Q2: What type of stationary phase is best suited for disulfide analysis?

For the analysis of volatile and semi-volatile disulfides, a nonpolar stationary phase is generally the preferred choice.

  • 100% Dimethylpolysiloxane (PDMS): This is a widely used stationary phase, often found in columns specifically designed for sulfur compound analysis, such as the Agilent J&W DB-Sulfur SCD column.[1][2][3] It provides good resolution for a wide range of volatile sulfur compounds.[3]

  • Specialized Phases: Some manufacturers offer proprietary phases optimized for sulfur compounds, which may provide enhanced inertness and selectivity.

The key is to choose a phase that is robust, low-bleed, and provides the necessary selectivity for your specific analytes.[1][2]

Q3: How do column dimensions (length, I.D., film thickness) impact the analysis of disulfides?

The selection of column dimensions is a critical step in method development and should be based on the specific requirements of your analysis.[4]

Dimension Effect on Separation Recommendation for Disulfide Analysis
Length Longer columns provide higher resolution but result in longer analysis times and increased back pressure.[4]A standard 30-meter column is a good starting point. If co-elution is an issue, a 60-meter column can provide the necessary resolution.[2]
Internal Diameter (I.D.) Narrower I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (sharper peaks) and faster analysis times.[4][5]A 0.32 mm I.D. is often used for sulfur compound analysis, providing a good balance between efficiency and sample loading capacity.[2] For complex samples requiring higher resolution, a 0.25 mm I.D. may be beneficial.
Film Thickness Thicker films (1.0 - 5.0 µm) increase the retention of volatile compounds, allowing for their separation at temperatures above ambient.[2][6] They also provide higher sample capacity.For volatile disulfides like dimethyl disulfide, a thick film (e.g., 4.2 µm) is recommended to achieve adequate retention and resolution.[2]

Q4: Is derivatization necessary for disulfide analysis by GC?

Derivatization is not always necessary but can be highly beneficial, particularly for non-volatile or highly polar disulfide-containing molecules like certain amino acids (e.g., cystine).[7][8] The primary goals of derivatization in this context are to:

  • Increase Volatility: By replacing polar functional groups with less polar ones, the volatility of the analyte is increased, making it suitable for GC analysis.[9][10]

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of sensitive compounds in the hot injector and column.[9]

  • Reduce Adsorption: Masking polar groups reduces their interaction with active sites in the system, leading to improved peak shape.[9]

A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the GC analysis of disulfides.

References

Technical Support Center: Mass Spectrometer Source Cleaning for Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for maintaining your mass spectrometer's ion source when analyzing sulfur-containing compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these often reactive and "sticky" analytes. Our focus is on providing not just step-by-step instructions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Section 1: The "Why" - Understanding the Challenges of Sulfur Compound Analysis

Before we delve into cleaning protocols, it's crucial to understand why sulfur compounds demand special attention. Their chemical properties can lead to a host of issues within a mass spectrometer's ion source, which, if not addressed, can compromise data quality and instrument uptime.

Q1: Why do my sulfur compound peaks tail, and my baseline remain high even after running blanks?

This is a classic symptom of "memory effects" and analyte adsorption, which are particularly prevalent with sulfur compounds.[1][2]

  • Causality - The Active Nature of Sulfur: Many organosulfur compounds, especially thiols (mercaptans), can readily interact with and adsorb onto metal surfaces within your instrument's flow path, including the stainless steel components of the ion source.[1][3][4] This is due to the electron-rich nature of the sulfur atom, which can form bonds with active sites on the metal surfaces.

  • Consequence: This adsorption is often not immediately reversible. As a result, molecules from a previous injection can slowly desorb during subsequent runs, leading to persistent background signals, carryover between samples, and asymmetric peak shapes (tailing). In severe cases, this can lead to the formation of different sulfur species on the hot metal surfaces.[3][4]

Q2: I'm experiencing a gradual loss of sensitivity when analyzing sulfur compounds. Is this related to source contamination?

Yes, a progressive decline in sensitivity is a key indicator that your ion source requires cleaning.[5] For sulfur compounds, this can be exacerbated by their unique properties.

  • Causality - Source Fouling and Analyte Degradation:

    • Non-Volatile Residue Buildup: Like any analysis, the accumulation of non-volatile matrix components on the source optics (lenses, capillaries, cones) can physically block the ion path and alter electrostatic fields, reducing ion transmission.

    • Sulfur-Specific Deposition: The high temperatures within an ESI or APCI source can cause some sulfur compounds to decompose or react, forming less volatile or even polymeric residues on the source components. This buildup is often more tenacious than typical contaminants.

    • Surface Activity: A contaminated surface is an active surface. These active sites can catalytically degrade subsequent sulfur-containing analytes as they enter the source, preventing them from being efficiently ionized and detected.[6][7]

To mitigate these challenges, a proactive approach combining preventative measures and a rigorous cleaning protocol is essential.

Section 2: Proactive Contamination Control & Prevention

The most effective way to deal with source contamination is to minimize it in the first place. For sulfur analysis, this goes beyond standard good laboratory practices.

Q3: What can I do to minimize source contamination before it becomes a problem?

Implementing an "inert flow path" philosophy is paramount for reliable sulfur analysis.[6][7][8][9][10] This means ensuring that every surface your sample touches is as non-reactive as possible.

  • Recommendation 1: Use High-Purity Solvents and Additives: Always use LC-MS or hypergrade quality solvents and fresh, high-purity additives. Older aqueous mobile phases can harbor microbial growth, which can contaminate your system.[11][12]

  • Recommendation 2: Dedicate Solvent Bottles: Use dedicated, well-cleaned borosilicate glass reservoirs for your LC-MS mobile phases.[11][12] Never top off solvents; always replace with fresh bottles to avoid concentrating minor impurities.[13]

  • Recommendation 3: Consider System Passivation: For new systems or those that have been heavily contaminated, a passivation step can be beneficial. While not always directly applied to the MS source itself, passivating the preceding LC components can reduce the introduction of metal ions that might create active sites. This can be done by flushing the system with a solution of a chelating agent like citric acid or EDTA, as per instrument manufacturer guidelines.[14]

  • Recommendation 4: Optimize Source Parameters: Overly high source temperatures can degrade thermally labile sulfur compounds, contributing to source fouling.[15][16][17] It's crucial to determine the optimal source temperature that provides efficient desolvation without causing analyte degradation. A good starting point for many ESI sources is a drying gas temperature of around 300 °C, but this should be empirically optimized for your specific compounds.[15]

Troubleshooting Flowchart: Diagnosing Contamination Issues

Start Start: Experiencing Poor Peak Shape or High Background CheckBlank Inject Blank Solvent Run Start->CheckBlank HighBackground Is Background Still High? CheckBlank->HighBackground SystemContamination System Contamination Likely (Source, Transfer Line, etc.) HighBackground->SystemContamination Yes SampleCarryover Sample Carryover or Column Contamination HighBackground->SampleCarryover No CleanSource Proceed to Source Cleaning (Section 3) SystemContamination->CleanSource CleanColumn Flush or Replace LC Column SampleCarryover->CleanColumn IssueResolved Issue Resolved CleanSource->IssueResolved RecheckBlank Re-inject Blank CleanColumn->RecheckBlank RecheckBlank->HighBackground

Caption: A decision tree for troubleshooting sulfur analysis issues.

Section 3: The Cleaning Protocol - A Step-by-Step Guide

When preventative measures are not enough, a thorough cleaning of the ion source is necessary. While there isn't a magic "sulfur-specific" cleaning solvent, the key is a meticulous, multi-step process using high-purity reagents.

Q4: What is a reliable, general-purpose protocol for cleaning a mass spectrometer ion source?

This protocol is a synthesis of recommendations from major instrument manufacturers and best practices from the field.[5][18] Always consult your specific instrument's hardware manual before proceeding and wear powder-free nitrile gloves throughout the process. [5]

Step 1: Disassembly and Initial Inspection

  • Safely vent the instrument and allow the source to cool completely.[5]

  • Carefully remove the ion source from the vacuum manifold.

  • Disassemble the source components (e.g., capillary, cone, lenses, plates) on a clean, lint-free surface. Take pictures at each stage to aid reassembly.[5][19]

  • Separate parts by material: stainless steel, ceramics, and polymers (like Vespel® or PEEK).[5][18]

Step 2: Mechanical Cleaning (for Metal Parts)

  • Objective: To remove the visible, baked-on layers of contamination.

  • Procedure: Create a slurry of aluminum oxide powder (600 grit is common) with LC-MS grade methanol or water.[5] Using a cotton swab, gently polish the surfaces of the stainless steel components. Pay special attention to areas with discoloration.

  • Causality: This abrasive step is crucial for removing stubborn, non-soluble residues that solvent cleaning alone cannot address. For highly polished surfaces, using progressively finer grits of Micro-Mesh can restore a mirror-like finish.[5]

  • Caution: Do not use this abrasive method on gold-plated parts, ceramics, or polymers.[18]

Step 3: Multi-Solvent Ultrasonic Cleaning

  • Objective: To remove all traces of abrasive material and any remaining organic and inorganic contaminants.

  • Procedure: Place the metal components in a glass beaker and perform sequential sonications in an ultrasonic bath.

Solvent Sequence Duration (minutes) Purpose
1. Detergent Solution (e.g., 1% Alconox in water)15Removes oils and abrasive residues.
2. Deionized Water10Rinses away detergent.
3. Deionized Water (Fresh)10Second rinse to ensure no residue.
4. Methanol or Acetonitrile10Removes water and many organic contaminants.
5. Hexane or Acetone (Optional, check compatibility)5Final rinse for non-polar contaminants and to aid drying.[12]
  • Causality: Sonication uses high-frequency sound waves to create cavitation bubbles that dislodge microscopic particles from the surfaces.[11][12] The sequence of solvents with varying polarities ensures that a wide range of contaminants is solubilized and removed. Starting with a detergent is key to removing the polishing compounds used in the mechanical step.[5][18]

Step 4: Cleaning Ceramics and Polymers

  • Ceramics: Can often be cleaned by sandblasting with glass beads or by baking at high temperatures in an oven, according to the manufacturer's guidelines.[5]

  • Polymers (Vespel®, PEEK): These parts should not be exposed to harsh abrasives or certain organic solvents like acetone, which they can absorb.[18] Typically, they are cleaned by sonicating in methanol for a few minutes.[5] If they remain contaminated, they should be replaced.

Step 5: Final Rinse, Drying, and Reassembly

  • After the final solvent sonication, remove the parts with clean tweezers and allow them to air-dry on a fresh, lint-free surface or blow them dry with high-purity nitrogen.

  • Bake the cleaned metal and ceramic parts in a laboratory oven at 100-150 °C for at least 15-30 minutes to remove any residual volatile solvents.[5]

  • Wearing a fresh pair of powder-free gloves, carefully reassemble the source, referencing the photos you took during disassembly.

  • Reinstall the source, pump down the system, and allow it to stabilize before checking performance.

Visual Workflow: Ion Source Cleaning Protocol

Start Start: Vent and Cool MS Disassemble Disassemble Source (Separate by Material) Start->Disassemble MechanicalClean Mechanical Cleaning (Metal Parts Only) Alumina Slurry Disassemble->MechanicalClean CleanOthers Clean Ceramics & Polymers (Methanol Sonication for Polymers) Disassemble->CleanOthers Sonication Ultrasonic Cleaning Sequence 1. Detergent 2. Water x2 3. Methanol/ACN MechanicalClean->Sonication DryBake Dry Parts (N2) and Bake in Oven (100-150°C) Sonication->DryBake CleanOthers->DryBake Reassemble Reassemble with Clean Gloves DryBake->Reassemble Install Install Source & Pump Down Reassemble->Install

Caption: A streamlined workflow for mass spectrometer ion source cleaning.

Section 4: Frequently Asked Questions (FAQs)

Q5: Are there specific cleaning solvents that are better for removing sulfur contamination?

There is no single solvent that specifically targets sulfur compounds. The key is the multi-step protocol using solvents of varying polarity.[5][11][12] The combination of mechanical abrasion to remove baked-on residues, a detergent wash to remove oils, and sequential rinses with water and organic solvents like methanol or acetonitrile is effective for the vast majority of contaminants, including those derived from sulfur compounds.

Q6: How often should I clean my ion source when analyzing sulfur compounds?

There is no fixed schedule; cleaning should be condition-based.[5] You should clean the source whenever you observe symptoms of contamination that are not resolved by simpler measures like flushing the LC system. These symptoms include:

  • Significant loss in sensitivity.

  • Increased background noise or high abundance of sulfur-related ions in blanks.

  • Poor peak shape (tailing) for your sulfur analytes.

  • Difficulty in tuning the instrument or unusually high voltages required during tuning.

Given the reactive nature of sulfur compounds, you will likely need to clean the source more frequently than when analyzing more inert molecules.

Q7: Can I just flush the source with solvent without disassembling it?

Flushing the LC system up to the ion source is good practice for cleaning the transfer line, but it is not an effective way to clean the internal components of the ion source itself. The high-vacuum environment and the geometry of the source components mean that a simple solvent flush will not reach or effectively clean the critical surfaces where contamination builds up. A full disassembly and mechanical/ultrasonic cleaning is required for a true restoration of performance.[5]

References

Technical Support Center: Ethyl Isopropyl Disulfide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of ethyl isopropyl disulfide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with quantitative analysis, particularly concerning method calibration. As a volatile sulfur compound (VSC), this compound presents unique analytical hurdles due to its reactivity and potential for interaction with instrument surfaces. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common calibration issues, ensuring the accuracy and reliability of your data.

Troubleshooting Guide: Common Calibration Failures

This section addresses specific error modes you may encounter during calibration. Each entry explains the underlying scientific principles and provides a clear, actionable protocol for resolution.

Q1: My calibration curve for this compound shows poor linearity (e.g., R² < 0.995). What is the cause and how can I fix it?

A1: Root Cause Analysis & Resolution

Poor linearity for active compounds like disulfides is frequently a symptom of analyte interaction with the gas chromatography (GC) system or detector saturation.

  • Causality - Analyte Adsorption: At low concentrations, active sites within the GC pathway (e.g., silanol groups in the inlet liner, column, or transfer lines) can irreversibly adsorb the polarizable sulfur atom in this compound. This leads to a disproportionately low response for low-level calibration standards, causing the curve to "tail" or bend near the origin and depressing the correlation coefficient (R²).

  • Causality - Detector Saturation: Conversely, at very high concentrations, the detector (especially a mass spectrometer or sulfur chemiluminescence detector) can become saturated. The signal response fails to increase proportionally with concentration, causing the curve to flatten at the upper end.[1][2]

Troubleshooting Workflow

The following diagram outlines the decision-making process for diagnosing and fixing linearity issues.

G start Poor Linearity (R² < 0.995) check_shape Examine Curve Shape start->check_shape tail_low Bending near origin? check_shape->tail_low Low Conc. Issue flat_high Flattening at high conc.? check_shape->flat_high High Conc. Issue tail_low->flat_high No adsorption Diagnosis: Analyte Adsorption tail_low->adsorption Yes saturation Diagnosis: Detector Saturation flat_high->saturation Yes passivate Action: System Passivation / Inert Flow Path adsorption->passivate reduce_range Action: Reduce Upper Calibration Range saturation->reduce_range recalibrate Re-run Calibration passivate->recalibrate reduce_range->recalibrate

Caption: Workflow for diagnosing linearity problems.

Step-by-Step Protocol for System Passivation:

  • Inlet Maintenance:

    • Replace the inlet liner with a new, deactivated liner (e.g., Siltek® or equivalent). Glass wool, if used, must also be deactivated.

    • Trim 10-15 cm from the front of the GC column to remove accumulated non-volatile residues that create active sites.

    • Replace the septum, as a leaking septum can cause inconsistent flow and apparent non-linearity.[3]

  • Column Conditioning:

    • Condition the column according to the manufacturer's instructions, typically by holding it at its maximum isothermal temperature for 1-2 hours to remove contaminants.

  • System Priming (Critical for Sulfur Compounds):

    • Before running the calibration, perform several injections of a mid-level concentration standard. This "primes" the system by occupying the active sites with the analyte, ensuring that subsequent injections pass through to the detector without significant loss.

Q2: I'm seeing high Relative Standard Deviation (RSD) >15% on replicate injections of my calibration standards. Why is my precision poor?

A2: Root Cause Analysis & Resolution

Poor precision is almost always related to variability in the sample introduction process or instability in the analytical system. For volatile compounds, this is a particularly common challenge.

  • Causality - Injection Variability: Manual injections are a major source of error. Even with an autosampler, variations can occur due to syringe plunger wear, incorrect sample volume in the vial, or bubble formation in the syringe.[4][5]

  • Causality - Sample Volatility: this compound is volatile. If standards are not properly sealed or are left at room temperature for extended periods, the analyte concentration can decrease over time, leading to inconsistent results.

  • Causality - System Leaks: Small leaks in the gas lines, inlet, or column fittings can cause fluctuations in carrier gas flow rate and pressure, which directly impacts peak area and retention time, thereby increasing RSD.[3]

Solution: Implementation of an Internal Standard (IS)

The most robust solution to correct for injection and system variability is the use of an internal standard.[6][7][8] An IS is a compound of known concentration added to all standards and samples. The calibration curve is then built by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. This ratio normalization corrects for variations.[7]

Protocol for Internal Standard Selection and Use:

  • Select an Appropriate IS: The ideal IS should not be present in any samples and must meet specific criteria.[9]

    CriteriaRationaleExample Candidates for this compound
    Chemical Similarity Behaves similarly during injection and chromatography, compensating for physical variations.Diethyl disulfide, Di-n-propyl disulfide, Deuterated this compound (for MS)
    Chromatographic Resolution Elutes near the analyte but is baseline-resolved from it and all other matrix components.Must be verified experimentally.
    Non-Interference Does not co-elute with any analytes or matrix components.Check blank matrix injections.
    Stability & Purity Must be stable in the sample solvent and of high purity.Use certified reference materials.
  • Prepare a Combined Stock Solution: Prepare a stock solution containing the internal standard at a concentration that yields a strong, but not saturating, detector response.

  • Spike All Solutions: Add an identical volume of the IS stock solution to every calibration standard and unknown sample. The goal is to have the exact same concentration of IS in every vial.

  • Construct the Calibration Curve:

    • Calculate the Response Factor (RF) for each calibration level: RF = (Area_Analyte / Area_IS) / (Conc_Analyte / Conc_IS)

    • Plot the Area Ratio (Area_Analyte / Area_IS) on the y-axis versus the Concentration Ratio (Conc_Analyte / Conc_IS) on the x-axis.

    • Perform a linear regression on this data.

Q3: My calibration curve has a significant y-intercept, suggesting a response even at zero concentration. What's wrong?

A3: Root Cause Analysis & Resolution

A non-zero y-intercept is a classic indicator of either system contamination or sample carryover.[10] The instrument is detecting the analyte (or an interfering compound) when it should only be seeing a blank.

  • Causality - Contamination: The solvent used to prepare standards, the "blank" matrix, or even the carrier gas may be contaminated with this compound or a co-eluting species.[4][11]

  • Causality - Carryover: After a high-concentration sample is injected, residual analyte can remain in the syringe, inlet liner, or column head. This residue then elutes during the subsequent blank or low-level standard injection, creating a false signal.[3][12]

Troubleshooting Workflow for Contamination/Carryover

G start Significant Y-Intercept inject_blank Inject a pure solvent blank start->inject_blank peak_present Is analyte peak present? inject_blank->peak_present inject_high_low Inject High Std -> then Solvent Blank peak_present->inject_high_low No contamination Diagnosis: System/Solvent Contamination peak_present->contamination Yes peak_present2 Is analyte peak present in 2nd blank? inject_high_low->peak_present2 carryover Diagnosis: Sample Carryover peak_present2->carryover Yes clean_system Action: Check Gas Purity, Use New Solvent, Bake Out System contamination->clean_system improve_wash Action: Improve Syringe Wash, Use Higher Bakeout Temp carryover->improve_wash end Re-evaluate Calibration clean_system->end improve_wash->end

Caption: Workflow for diagnosing y-intercept issues.

Step-by-Step Protocol for Mitigation:

  • Identify the Source: Follow the logic in the diagram above. Injecting a pure solvent blank is the first step. If a peak appears, the issue is likely contamination of the solvent or the GC system itself. If the blank is clean, but a peak appears in a blank injected after a high standard, the problem is carryover.

  • Resolve Contamination:

    • Use a fresh, high-purity solvent from a new bottle.

    • Check carrier gas and detector gas purity. Install or replace gas purifiers if necessary.

    • Perform a system "bake-out": disconnect the column from the detector, cap the detector port, and heat the inlet and oven to a high temperature (e.g., 250°C) for several hours to drive off contaminants.

  • Resolve Carryover:

    • Optimize the autosampler syringe wash protocol. Use a strong solvent and increase the number of pre- and post-injection washes.

    • Increase the final oven temperature and hold time at the end of each run to ensure all analytes are eluted from the column.

    • If carryover persists, it may be necessary to replace the inlet liner and trim the column.

Frequently Asked Questions (FAQs)

Q: What are the typical acceptance criteria for a GC calibration?

A: While project-specific requirements vary, guidelines from bodies like the ICH provide a strong foundation.[13][14][15]

ParameterCommon Acceptance CriteriaReference
Calibration Points Minimum of 5 concentration levels--INVALID-LINK--[13], --INVALID-LINK--
Linearity (R²) Coefficient of Determination (R²) ≥ 0.995Industry Best Practice
Precision (RSD) RSD for replicate injections at each level should be ≤ 15%--INVALID-LINK--[13]
Y-Intercept Should be minimal; typically less than the response of the Lowest Limit of Quantitation (LLOQ) standard.Industry Best Practice
Calibration Check A mid-level standard run after calibration should quantify within ±15% of its true value.--INVALID-LINK--

Q: How often do I need to run a full calibration?

A: A full multi-point calibration should be performed when the method is first established, after major instrument maintenance (e.g., column change, detector cleaning), or if ongoing calibration checks fail. For routine analysis, daily or batch-by-batch calibration checks (running one or two standards) are sufficient to verify that the initial calibration is still valid.[16]

Q: What are "matrix effects" and can they impact my analysis of this compound?

A: Matrix effects occur when other components in your sample (the "matrix") interfere with the detection of your analyte, causing an artificially high or low response.[17][18] For sulfur compounds, this is a significant concern, especially with complex matrices like biological fluids or environmental samples. Co-eluting hydrocarbons can "quench" the signal in a sulfur-specific detector, suppressing the response.[19][20] If you suspect matrix effects, consider using either a matrix-matched calibration (where standards are prepared in a blank matrix identical to your samples) or the method of standard additions.

References

Technical Support Center: Navigating the Complexities of Volatile Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers, Scientists, and Drug Development Professionals. This technical support center is your dedicated resource for troubleshooting and overcoming the challenges associated with the analysis of volatile sulfur compounds (VSCs). The inherent reactivity and low concentrations of these compounds make them prone to artifact formation, which can compromise the integrity of your results.[1][2] This guide, structured in a practical question-and-answer format, provides in-depth insights and actionable solutions to common issues encountered during VSC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I'm seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the cause and how can I fix it?

Answer:

Ghost peaks are extraneous peaks in a chromatogram that do not originate from the sample itself.[3][4][5] Their presence can interfere with the identification and quantification of target analytes. The primary causes of ghost peaks in VSC analysis are contamination within the analytical system or from sampling materials.

Common Sources of Ghost Peaks and Their Solutions:

Source of Contamination Underlying Cause Troubleshooting & Prevention Protocol
Carrier Gas & Gas Lines Impurities in the carrier gas (e.g., residual hydrocarbons, moisture, oxygen) can accumulate on the analytical column at low temperatures and elute as the temperature program progresses. Non-GC grade tubing can also be a source of contamination.[6]1. Use High-Purity Carrier Gas: Employ carrier gas with a purity of 99.999% or higher. 2. Install Gas Purifiers: Use in-line purifiers to remove any residual oxygen, moisture, and hydrocarbons from the carrier gas. 3. Use GC-Grade Tubing: Ensure all gas lines are made of high-quality, GC-grade stainless steel or copper.[6] 4. Leak Check: Regularly check for leaks in the gas lines and connections.
Injector Septa The high temperature of the GC inlet can cause thermal degradation of the septum, leading to the release of low-molecular-weight silicones and other compounds.[4] This is often observed as a series of repeating peaks in the chromatogram.1. Use High-Temperature, Low-Bleed Septa: Select septa specifically designed for high-temperature applications and low bleed. 2. Optimize Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete volatilization of your target VSCs. 3. Regular Septum Replacement: Replace the septum regularly, as recommended by the manufacturer, to prevent excessive degradation.[4]
Sample Vials and Caps Contaminants can leach from the vial or the cap's septum into the sample solvent. Reusing vials without proper cleaning can also lead to carryover from previous samples.[3]1. Use High-Quality Vials and Caps: Select vials and caps made from inert materials. 2. Pre-screen Vials and Caps: Run a blank analysis with just the solvent in a new vial to check for any leachable contaminants. 3. Avoid Reusing Vials: If vials must be reused, implement a rigorous cleaning and validation protocol.
System Contamination (Memory Effects) Highly concentrated or less volatile compounds from previous injections can be retained in the injector, column, or detector and elute in subsequent runs.[6]1. Thorough Method Development: Ensure your analytical method is sufficient to elute all components of the sample from the column. 2. Bake Out the System: After analyzing highly concentrated samples, perform a system bake-out at a high temperature (within the column's limits) to remove any residual compounds. 3. Solvent Rinses: Use a series of solvent rinses of increasing polarity to clean the autosampler syringe and injection port.

Troubleshooting Workflow for Ghost Peaks:

Ghost_Peak_Troubleshooting start Start: Ghost Peak Observed blank_run Inject a blank solvent run. start->blank_run peak_present Is the ghost peak still present? blank_run->peak_present system_check System Contamination Likely peak_present->system_check Yes no_peak Sample Contamination Likely peak_present->no_peak No troubleshoot_system Troubleshoot System: - Check carrier gas purity & lines. - Replace septum. - Bake out injector & column. system_check->troubleshoot_system end End: Issue Resolved troubleshoot_system->end troubleshoot_sample Troubleshoot Sample Handling: - Check vial & cap quality. - Review sample preparation procedure. no_peak->troubleshoot_sample troubleshoot_sample->end

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

My target VSC peaks are tailing. What are the likely causes and how can I improve peak shape?

Answer:

Peak tailing, where the back of the peak is drawn out, is a common problem in VSC analysis and can lead to poor resolution and inaccurate integration. The high reactivity of sulfur compounds makes them particularly susceptible to interactions with active sites in the analytical system.[7]

Primary Causes of Peak Tailing and Corrective Actions:

Cause Mechanism Solutions & Best Practices
Active Sites in the System Polar VSCs can interact with active silanol groups in the injector liner, on the column, or in other parts of the sample path. This secondary interaction slows the elution of a portion of the analyte, causing the peak to tail.[8]1. Use Inert Components: Employ an inert flow path, including an inert-coated GC column specifically designed for sulfur analysis, and a deactivated inlet liner.[7][8] 2. Deactivate the Liner: If an inert liner is not available, deactivate it with a silylation reagent. 3. Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector to avoid creating active sites.[8]
Column Contamination Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites that interact with VSCs.1. Column Bake-out: Regularly bake out the column at a high temperature (within its specified limits) to remove contaminants. 2. Trim the Column: If tailing persists after a bake-out, trim the first few centimeters of the column to remove the contaminated section.[8]
Inappropriate Flow Rate A carrier gas flow rate that is too low can lead to peak broadening and tailing.[8]1. Optimize Flow Rate: Determine the optimal carrier gas flow rate for your column dimensions and analytical conditions.
Sample Overload Injecting too much sample can overload the column, leading to distorted peak shapes, including tailing.1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Use a Higher Split Ratio: If using a split injection, increase the split ratio. 3. Select a Higher Capacity Column: Consider using a column with a thicker stationary phase or a wider internal diameter.
I am observing the formation of new sulfur compounds (e.g., disulfides) that were not in my original sample. Why is this happening and how can I prevent it?

Answer:

The appearance of new VSCs during analysis is a clear indication of artifact formation. This is often due to the inherent instability of many sulfur compounds, particularly thiols, which can be easily oxidized.[2][9]

Common Artifact Formation Pathways and Prevention Strategies:

Artifact Formation Pathway Mechanism Prevention Protocol
Oxidation of Thiols to Disulfides Thiols (e.g., methanethiol) are readily oxidized to their corresponding disulfides (e.g., dimethyl disulfide), especially in the presence of oxygen, metal ions, or at elevated temperatures.[2][10] This can occur during sample storage, preparation, or within the GC system.1. Minimize Oxygen Exposure: Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing. Use gas-tight syringes for sample transfer. 2. Control Storage Conditions: Store samples at low temperatures (≤ -20°C) and in the dark to minimize oxidative reactions.[11] 3. Use Chelating Agents: For liquid samples, the addition of a chelating agent like EDTA can help to sequester metal ions that can catalyze oxidation.[12] 4. Inert Analytical System: An inert sample path is crucial to prevent metal-catalyzed oxidation in the injector and column.[7]
Thermal Degradation Some VSCs or their precursors in the sample matrix can thermally degrade in the high-temperature environment of the GC injector, forming new, more volatile sulfur compounds.[2][10]1. Optimize Injector Temperature: Use the lowest possible injector temperature that allows for efficient transfer of the target analytes to the column. 2. Consider Alternative Injection Techniques: For thermally labile compounds, techniques like cool-on-column injection can minimize thermal stress on the sample.[12]
SPME Fiber-Induced Artifacts The coating on Solid Phase Microextraction (SPME) fibers can sometimes be a source of artifacts. For example, some Carboxen-based fibers have been reported to contain iron, which can catalyze reactions, or release small amounts of sulfur dioxide.[10]1. Select the Appropriate Fiber: Choose an SPME fiber that is known to be inert and suitable for VSC analysis. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.[12] 2. Optimize SPME Parameters: Carefully optimize extraction time and temperature. Higher temperatures can sometimes lead to the formation of thermal degradation artifacts.[12] 3. Pre-condition the Fiber: Always pre-condition a new SPME fiber according to the manufacturer's instructions to remove any residual contaminants.

Logical Flow for Investigating Artifact Formation:

Artifact_Investigation cluster_oxidation Oxidation Pathway cluster_thermal Thermal Degradation Pathway start Start: Unexpected VSC Peak Detected literature_review Review Literature for Known Artifacts of the Analyte and Matrix start->literature_review is_known_artifact Is it a known oxidation or degradation product? literature_review->is_known_artifact troubleshoot_oxidation Implement Oxidation Prevention: - Inert gas purging - Low temperature storage - Add EDTA (if applicable) is_known_artifact->troubleshoot_oxidation Yes (e.g., Disulfide from Thiol) troubleshoot_thermal Minimize Thermal Stress: - Lower injector temperature - Consider cool-on-column injection is_known_artifact->troubleshoot_thermal Potentially reanalyze Re-analyze Sample troubleshoot_oxidation->reanalyze troubleshoot_thermal->reanalyze peak_resolved Is the artifact peak eliminated or significantly reduced? reanalyze->peak_resolved end_success End: Artifact Formation Mitigated peak_resolved->end_success Yes end_further_investigation End: Further Investigation Required (e.g., SPME fiber effects, matrix interactions) peak_resolved->end_further_investigation No

Caption: A logical workflow to investigate and mitigate artifact formation.

My sample recoveries are low and inconsistent, especially for thiols. What factors during sample collection and storage could be causing this?

Answer:

The stability of VSCs during sample collection and storage is a critical factor that is often overlooked. Losses of these volatile and reactive compounds can occur through several mechanisms, leading to inaccurate quantification.[13]

Key Factors Affecting VSC Stability in Sampling Bags and Their Mitigation:

Factor Impact on VSC Stability Best Practices for Sample Collection & Storage
Bag Material The type of material used for sample bags can significantly affect VSC recovery. Some materials may be more prone to adsorption or permeation of sulfur compounds.1. Tedlar Bags: Tedlar bags are often recommended for collecting VSCs as they generally show good stability for many common sulfur compounds.[13][14] 2. Passivated Canisters: For long-term storage or highly reactive compounds, passivated stainless steel canisters can provide better stability.[15]
Storage Time The longer a sample is stored, the greater the potential for loss of VSCs due to adsorption to the bag walls, permeation through the bag, or chemical reactions.1. Analyze Samples Promptly: Analyze samples as soon as possible after collection. 2. Establish Maximum Storage Times: If immediate analysis is not possible, validate the maximum allowable storage time for your specific VSCs and storage conditions. For Tedlar bags at ≤20°C, a storage time of up to 18 hours may be acceptable for many VSCs.[13]
Temperature Higher storage temperatures can increase the rate of chemical reactions (e.g., oxidation) and may also increase the rate of permeation through the bag material, leading to greater losses.[11]1. Store Samples at Low Temperatures: Store collected samples at a reduced temperature (e.g., ≤20°C) to improve the stability of reactive VSCs.[11]
Relative Humidity (RH) High humidity in a sample can lead to condensation and potential loss of water-soluble VSCs. It can also cause issues with the analytical instrumentation.[16]1. Dry Samples if Necessary: If collecting high-humidity samples, consider using a moisture trap or drying agent (e.g., CaCl2, which has been shown not to cause detectable losses of some VSCs) before analysis.[16][17]
Light Exposure Exposure to light, particularly UV light, can promote photochemical reactions that may degrade certain VSCs.[13][18]1. Protect Samples from Light: Store sample bags in a dark place or use opaque bags to prevent light-induced degradation.

VSC Recovery in Different Bag Materials Over Time:

Compound Bag Material Storage Time (hours) Temperature (°C) Approximate Recovery (%)
Hydrogen Sulfide (H₂S) Tedlar243046-50% loss[11]
Hydrogen Sulfide (H₂S) Tedlar245 or 20up to 27% loss[11]
Methanethiol (MeSH) Tedlar243076-78%[11]
Methanethiol (MeSH) Tedlar245 or 2080-93%[11]
Dimethyl Sulfide (DMS) Tedlar245, 20, or 3083-103%[11]

Note: These values are approximate and can vary depending on the specific experimental conditions.

References

Technical Support Center: Improving Chromatographic Resolution of Disulfide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of disulfide isomers. Disulfide bond heterogeneity is a critical quality attribute (CQA) for many protein therapeutics, particularly monoclonal antibodies (mAbs), as it can impact structure, stability, and function.[1] Achieving baseline resolution of these closely related isomers is often a significant analytical challenge.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve separation issues. The advice herein is grounded in established chromatographic principles and field-proven experience to enhance the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My disulfide isomers are co-eluting or showing very poor resolution in Reversed-Phase Liquid Chromatography (RPLC). What is the first parameter I should adjust?

A: The first and often most impactful parameter to adjust is the mobile phase gradient . A shallower gradient provides more time for the subtle differences between isomers to interact with the stationary phase, thereby improving separation.[2] Start by decreasing the rate of change of your organic solvent concentration. For example, if you are running a gradient of 20-50% acetonitrile over 30 minutes, try extending it to 60 minutes.

Q2: I'm observing peak tailing for my isomers. What could be the cause?

A: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. A common cause is the interaction of basic residues on the protein with residual silanols on the silica-based stationary phase. Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%) to minimize these secondary interactions.

Q3: Can temperature be used to improve the separation of disulfide isomers?

A: Yes, temperature is a powerful tool for optimizing resolution. Increasing the column temperature can reduce mobile phase viscosity, leading to improved mass transfer and potentially sharper peaks.[3] For disulfide isomers, higher temperatures (e.g., 70-80°C) are often used in RPLC to enhance separation.[4] However, be mindful of the thermal stability of your protein, as excessive heat can cause degradation or on-column disulfide scrambling.[5]

Q4: What is disulfide scrambling, and how can I prevent it during my analysis?

A: Disulfide scrambling is the process where existing disulfide bonds break and reform incorrectly, leading to the generation of non-native isomers.[6] This can occur both during sample preparation and on the column. To minimize scrambling:

  • Control pH: Perform sample preparation and chromatographic runs at a slightly acidic to neutral pH (6.5-7.5) when possible, as alkaline conditions can promote scrambling.[6] For RPLC, the use of acidic mobile phases (pH < 4) helps by protonating free thiols, which limits their reactivity.[7]

  • Avoid Reducing Agents: Ensure no residual reducing agents are present in your sample before injection.

  • Limit Exposure to High Temperatures: While elevated temperatures can improve resolution, they can also increase the rate of scrambling. Find the optimal balance for your specific molecule.

In-Depth Troubleshooting Guides

Issue 1: Inadequate Resolution in Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most common technique for analyzing disulfide isoforms due to its high resolution and compatibility with mass spectrometry.[4] However, the subtle differences in hydrophobicity between isomers make their separation challenging.

Causality-Driven Troubleshooting Workflow

RPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization Steps cluster_3 Advanced Strategies cluster_4 Resolution Achieved Start Poor Isomer Resolution (Co-elution / Overlap) Gradient Optimize Gradient - Decrease slope - Extend time Start->Gradient Initial Step Temp Adjust Temperature - Increase in increments (e.g., 60°C -> 80°C) Gradient->Temp If still poor End Baseline Resolution Gradient->End Success FlowRate Modify Flow Rate - Decrease for better efficiency Temp->FlowRate Minor improvement needed Temp->End Success MobilePhase Alter Mobile Phase - Change organic solvent (ACN vs. IPA) - Adjust ion-pairing agent FlowRate->MobilePhase Selectivity issue FlowRate->End Success Column Change Column - Different stationary phase (e.g., C4 vs. C8) - Superficially porous particles (SPP) MobilePhase->Column Fundamental mismatch MobilePhase->End Success Injection Non-Stacking Injection - Inject in mobile phase matching initial elution conditions Column->Injection For high concentration samples Column->End Success Injection->End

Caption: Troubleshooting workflow for RPLC resolution.

Detailed Explanations & Protocols:

  • Gradient Optimization: The elution of proteins in RPLC is highly sensitive to small changes in the organic solvent concentration.[8] A shallow gradient increases the separation window for isomers.

    • Protocol:

      • Establish an initial "scouting" gradient (e.g., 5-95% Acetonitrile (ACN) in 0.1% TFA over 10 minutes).

      • Identify the approximate %ACN at which the isomers elute.

      • Design a new, shallower gradient around this elution point. For example, if isomers elute around 30% ACN, create a gradient from 25% to 35% ACN over 30-60 minutes.

  • Temperature Adjustment: Increasing temperature generally decreases retention time but can improve peak shape and selectivity for large molecules by enhancing kinetics.

    • Insight: For IgG2 mAbs, which have multiple disulfide isoforms (A, B, A/B), RPLC at elevated temperatures (e.g., 80°C) has been shown to be effective.[4] The higher temperature helps to unfold the protein slightly, exposing more of the hydrophobic core and accentuating the subtle differences between isomers.

  • Flow Rate Modification: Lowering the flow rate can increase column efficiency and improve resolution, as it allows more time for equilibrium between the mobile and stationary phases.[9][10]

    • Trade-off: The primary drawback is longer analysis times. A balance must be struck between desired resolution and sample throughput.

  • Column Selection: The choice of stationary phase is critical.

    • Pore Size: Use wide-pore columns (≥300 Å) for large proteins like mAbs to ensure access to the stationary phase surface.

    • Particle Type: Columns packed with superficially porous particles (SPP) can provide higher efficiency and better resolution at lower backpressures compared to fully porous particles.[4]

    • Phase Chemistry: While C4 and C8 phases are common, the specific chemistry can influence selectivity. If resolution is poor on one phase, trying another is a valid strategy.

  • Non-Stacking Injection: At high sample concentrations, on-column disulfide scrambling and non-linear chromatography can occur.[2] A non-stacking injection, where the sample is dissolved in a mobile phase similar to that at the start of the gradient, can mitigate these effects and improve resolution.[2]

Issue 2: Poor Selectivity in Alternative Chromatographic Modes

While RPLC is dominant, other techniques can offer unique selectivity for disulfide isomers.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on surface hydrophobicity under non-denaturing conditions.[11][12] It is an excellent orthogonal technique to RPLC.

  • Principle: Proteins are loaded onto a weakly hydrophobic column in a high-salt buffer. The high salt concentration enhances hydrophobic interactions.[13] Elution is achieved by decreasing the salt concentration.[13][14]

  • Troubleshooting:

    • Salt Type and Concentration: The type of salt used (e.g., ammonium sulfate vs. sodium chloride) and its initial concentration are the most critical parameters for controlling retention and selectivity.

    • pH: The mobile phase pH can alter the surface charge of the protein, which in turn can affect its hydrophobic character and interaction with the stationary phase.[15][16]

    • Stationary Phase: HIC columns are available with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether). A change in ligand can significantly alter selectivity.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on differences in their net surface charge.[17] Disulfide isomers may have subtle differences in their charge distribution due to conformational changes, making IEX a viable separation technique.[18]

  • Principle: A protein's net charge is dependent on the mobile phase pH relative to its isoelectric point (pI).[17][19] By carefully selecting the pH, a protein can be made to bind to a cation or anion exchange column and then eluted with a salt or pH gradient.[17]

  • Troubleshooting:

    • pH Screening: This is the most critical step. Running a pH gradient or scouting various pH values is essential to find the optimal pH where the charge differences between isomers are maximized.[16]

    • Gradient Slope: As with RPLC, a shallow salt gradient is crucial for resolving closely related species.

    • Column Type: Both strong and weak ion exchangers are available. The choice depends on the specific charge properties of the protein and the desired pH operating range.

Data Summary Table: Parameter Effects on Resolution

ParameterPrimary EffectTypical Adjustment for Improved ResolutionPotential Trade-Offs
Gradient Slope (RPLC/IEX) Selectivity & RetentionDecrease the slope (make it shallower)Longer run times
Temperature Efficiency & SelectivityIncrease (within protein stability limits)Risk of protein degradation or scrambling
Flow Rate EfficiencyDecreaseLonger run times
Mobile Phase pH (IEX/HIC) SelectivityScreen a range of pH valuesProtein instability at extreme pH
Salt Concentration (HIC) Retention & SelectivityOptimize starting concentration and gradientProtein precipitation at very high salt
Column Stationary Phase SelectivityChange ligand type (e.g., C4 to C8) or particle typeMethod re-validation required

Experimental Protocols

Protocol 1: General RPLC Method for Disulfide Isomer Analysis

This protocol provides a starting point for separating disulfide isomers of a typical monoclonal antibody.

  • Column: Wide-pore (≥300 Å) C4 or C8, 2.1 x 150 mm, <3 µm particle size (SPP recommended).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 75°C.[4]

  • Detection: UV at 280 nm.

  • Gradient:

    • 0-5 min: 25% B

    • 5-55 min: 25% to 45% B (Shallow gradient for elution)

    • 55-60 min: 45% to 90% B (Column wash)

    • 60-65 min: 90% B (Hold)

    • 65-70 min: 90% to 25% B (Re-equilibration)

  • Injection Volume: 5-10 µL (Sample at ~1 mg/mL).

Protocol 2: HIC Screening for Orthogonal Selectivity

This protocol is for evaluating HIC as a separation method.

  • Column: HIC column (e.g., Butyl-NPR, Phenyl).

  • Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Gradient:

    • 0-5 min: 0% B (100% A)

    • 5-35 min: 0% to 100% B (Salt gradient)

    • 35-40 min: 100% B (Hold)

    • 40-45 min: 100% to 0% B (Re-equilibration)

  • Injection Volume: 10-20 µL (Sample at ~1-5 mg/mL, diluted with Mobile Phase A to promote binding).

References

Validation & Comparative

A Senior Scientist's Guide to the Mass Spectrum of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of volatile sulfur compounds (VSCs) is a frequent challenge.[1] These compounds, while often present in trace amounts, can significantly influence the properties of a final product, from introducing off-odors to affecting stability. This guide provides an in-depth analysis of the electron ionization mass spectrum of a key VSC, ethyl isopropyl disulfide (C₅H₁₂S₂), offering a comparative perspective and actionable experimental protocols for its confident identification.

The Fragmentation Story: Why Disulfides Behave Uniquely in MS

To interpret the mass spectrum of this compound, we must first understand the fundamental behavior of dialkyl disulfides under electron ionization (EI). The energy imparted by EI (typically 70 eV) is sufficient to not only ionize the molecule but also to induce specific bond cleavages. For aliphatic disulfides, fragmentation is not random; it is dominated by predictable pathways influenced by the stability of the resulting fragments.[2]

The primary fragmentation routes for a generic unsymmetrical disulfide (R-S-S-R') include:

  • α-Cleavage (C-S Bond Cleavage): The bond between a carbon atom and a sulfur atom breaks, typically leading to the formation of alkylthio (RS⁺) ions.

  • S-S Bond Cleavage: The relatively weak disulfide bond itself can break.

  • Alkene Elimination via Hydrogen Transfer: A common and often dominant pathway involves an intramolecular hydrogen transfer, resulting in the elimination of a neutral alkene molecule and the formation of a protonated alkyl persulfide ion (RSSH⁺• or R'SSH⁺•).[3]

The asymmetry in this compound (CH₃CH₂-S-S-CH(CH₃)₂) makes its spectrum particularly informative, as the fragmentation pathways originating from the ethyl side versus the isopropyl side produce distinct ions.

Deconstructing the Mass Spectrum of this compound

The 70 eV electron ionization mass spectrum of this compound is characterized by a series of distinct fragments that serve as a fingerprint for its structure. The data presented here is referenced from the NIST Mass Spectrometry Data Center.[4]

m/zRelative Intensity (%)Proposed Ion StructureFragmentation Pathway
13612[CH₃CH₂SSCH(CH₃)₂]⁺•Molecular Ion (M⁺•)
948[CH₃CH₂SSH]⁺•Loss of propene (C₃H₆)
93100[CH₃CH₂SS]⁺Cleavage of the S-C(isopropyl) bond
7515[(CH₃)₂CHS]⁺Cleavage of the S-S bond with charge on the isopropylthio fragment
6155[CH₃CH₂S]⁺Cleavage of the S-S bond with charge on the ethylthio fragment
4395[CH(CH₃)₂]⁺α-cleavage at the isopropyl side (loss of •SSCH₂CH₃)
2940[CH₃CH₂]⁺α-cleavage at the ethyl side (loss of •SSCH(CH₃)₂)
Visualizing the Fragmentation Cascade

The major fragmentation pathways leading to the most abundant ions can be visualized as a logical flow from the molecular ion.

G cluster_0 S-C Cleavage cluster_1 S-S Cleavage cluster_2 Rearrangement M This compound [M]⁺•, m/z = 136 frag_93 [C2H5SS]⁺ m/z = 93 (Base Peak) M->frag_93 - •C3H7 frag_43 [C3H7]⁺ m/z = 43 M->frag_43 - •SSC2H5 frag_75 [C3H7S]⁺ m/z = 75 M->frag_75 - •SC2H5 frag_61 [C2H5S]⁺ m/z = 61 M->frag_61 - •SC3H7 frag_94 [C2H5SSH]⁺• m/z = 94 M->frag_94 - C3H6 G struct_iso This compound m/z 93 (Base Peak) m/z 43 (High) struct_n Ethyl n-Propyl Disulfide m/z 75 (Base Peak) m/z 41 (High) struct_iso->struct_n Key Differentiating Fragments G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Vial 1. Place Sample in Vial Equil 2. Equilibrate (40°C) Vial->Equil SPME 3. Headspace SPME Equil->SPME Desorb 4. Desorb Fiber in GC Inlet SPME->Desorb GC 5. GC Separation Desorb->GC MS 6. MS Detection (EI) GC->MS Library 7. Library Search (NIST) MS->Library Manual 8. Manual Verification of Key Fragments Library->Manual Confirm 9. Confirmed ID Manual->Confirm

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of sulfur-containing compounds is a critical analytical challenge. Among these, disulfides play a significant role in various fields, from the aroma profiles of food and beverages to their presence as metabolites or impurities in pharmaceutical products. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl isopropyl disulfide, juxtaposed with its symmetrical counterparts, diethyl disulfide and diisopropyl disulfide. By examining the mechanistic underpinnings of their fragmentation, this document aims to equip the reader with the expertise to interpret the mass spectra of these and similar volatile sulfur compounds.

The Analytical Imperative: Why Fragmentation Patterns Matter

In the realm of mass spectrometry, particularly when coupled with gas chromatography (GC-MS), the fragmentation pattern of a molecule serves as its unique fingerprint. Electron ionization (EI) is a high-energy ionization technique that induces reproducible fragmentation, providing rich structural information. For isomeric and closely related compounds like dialkyl disulfides, subtle differences in their mass spectra can be the key to definitive identification. The stability of the resulting fragment ions, governed by the nature of the alkyl substituents, dictates the observed fragmentation pathways and the relative abundance of the peaks in the mass spectrum. A thorough understanding of these pathways is not merely academic; it is a practical necessity for accurate compound identification in complex matrices.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra of Volatile Disulfides

To ensure the generation of reproducible and reliable mass spectra, a robust analytical method is essential. The following protocol outlines a standard procedure for the analysis of volatile sulfur compounds by GC-MS.

Objective: To obtain the electron ionization mass spectra of this compound, diethyl disulfide, and diisopropyl disulfide.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Helium (99.999% purity) as carrier gas.

  • Capillary GC column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • This compound, diethyl disulfide, and diisopropyl disulfide standards.

  • An appropriate solvent for dilution (e.g., methanol or dichloromethane).

  • Microsyringe for sample injection.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare dilute solutions (e.g., 100 ppm) of each disulfide in a suitable solvent. Inject Inject 1 µL of the sample into the GC inlet. Prep->Inject Separate Separate the disulfide on the capillary column using a temperature program. Inject->Separate Ionize Ionize the eluting compound using Electron Ionization (70 eV). Separate->Ionize Analyze Analyze the resulting ions in the mass analyzer (e.g., quadrupole). Ionize->Analyze Acquire Acquire the mass spectrum. Analyze->Acquire Interpret Interpret the fragmentation pattern. Acquire->Interpret

Caption: A streamlined workflow for the GC-MS analysis of volatile disulfides.

Detailed GC-MS Parameters:

ParameterValueRationale
GC Inlet
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks for these relatively volatile compounds.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analytes.
Carrier Gas
GasHeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm i.d. column, providing a good balance between analysis time and resolution.
Oven Program
Initial Temperature40 °C (hold for 2 min)Allows for good focusing of the analytes at the head of the column.
Ramp Rate10 °C/minA moderate ramp rate to ensure good separation of the isomeric disulfides.
Final Temperature250 °C (hold for 5 min)Ensures that all components are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard technique for generating reproducible fragmentation patterns for library matching and structural elucidation.
Electron Energy70 eVThe standard electron energy for EI-MS, which provides consistent and extensive fragmentation.
Source Temperature230 °CPrevents condensation of the analytes in the ion source.
Quadrupole Temperature150 °CMaintains the cleanliness of the quadrupole and ensures consistent ion transmission.
Mass Rangem/z 35-200Covers the expected mass range of the molecular ions and their fragments.
Solvent Delay3 minPrevents the filament from being turned on during the solvent elution, which can cause damage.

Comparative Fragmentation Analysis

The electron ionization mass spectra of this compound, diethyl disulfide, and diisopropyl disulfide reveal characteristic fragmentation patterns that are influenced by the nature of their alkyl substituents. A comparison of their key fragment ions is presented below.

Table 1: Key Fragment Ions and Their Relative Abundances

m/zThis compoundDiethyl DisulfideDiisopropyl DisulfideProposed Ion Structure/Fragment Loss
13625%--[M]⁺• (C₅H₁₂S₂)
122-40%-[M]⁺• (C₄H₁₀S₂)
150--20%[M]⁺• (C₆H₁₄S₂)
93100%--[M - C₃H₇]⁺ or [C₂H₅S₂]⁺
9415%100%-[M - C₂H₄]⁺• or [C₂H₆S₂]⁺•
107--100%[M - C₃H₇]⁺ or [C₃H₇S₂]⁺
7540%-60%[C₃H₇S]⁺
6135%65%-[C₂H₅S]⁺
4380%-95%[C₃H₇]⁺
2950%70%-[C₂H₅]⁺

Relative abundances are approximate and can vary slightly between instruments.

Diethyl Disulfide: A Symmetrical Baseline

The mass spectrum of diethyl disulfide (MW = 122) is characterized by a prominent molecular ion peak at m/z 122. The base peak at m/z 94 is formed through a rearrangement reaction involving the loss of an ethene molecule (C₂H₄), a common fragmentation pathway for ethyl-containing compounds. Cleavage of the S-S bond is less favorable than this rearrangement. The peak at m/z 61 corresponds to the ethylthio cation ([C₂H₅S]⁺), and the peak at m/z 29 is the ethyl cation ([C₂H₅]⁺).

Diisopropyl Disulfide: The Influence of Branching

For diisopropyl disulfide (MW = 150), the molecular ion at m/z 150 is observed. The base peak at m/z 107 is formed by the loss of a propyl radical ([C₃H₇]•), resulting in the [C₃H₇S₂]⁺ ion. The highly stable isopropyl cation ([C₃H₇]⁺) at m/z 43 is also a very abundant fragment. The peak at m/z 75 corresponds to the isopropylthio cation ([C₃H₇S]⁺). The increased stability of the secondary carbocation (isopropyl) compared to the primary carbocation (ethyl) significantly influences the fragmentation pattern.

This compound: An Asymmetrical Perspective

The mass spectrum of the unsymmetrical this compound (MW = 136) provides a fascinating case study in competitive fragmentation. The molecular ion is observed at m/z 136. The base peak at m/z 93 corresponds to the loss of the larger alkyl group, the isopropyl radical, to form the [C₂H₅S₂]⁺ ion. This is a common trend in the fragmentation of unsymmetrical compounds, where the more stable radical is preferentially lost.

Mechanistic Insights into Fragmentation Pathways

The fragmentation of dialkyl disulfides under electron ionization is primarily driven by cleavage of the C-S and S-S bonds, as well as rearrangement reactions.

Primary Fragmentation Pathways:

  • S-S Bond Cleavage: This leads to the formation of alkylthio cations ([RS]⁺).

  • C-S Bond Cleavage: This results in the formation of alkyl cations ([R]⁺) and alkyl disulfide radicals ([RSS]•).

  • α-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom.

  • Rearrangement Reactions: Intramolecular hydrogen shifts followed by the elimination of a neutral molecule (e.g., an alkene).

The following diagrams illustrate the key fragmentation pathways for this compound.

fragmentation_EID cluster_main This compound Fragmentation cluster_path1 Loss of Isopropyl Radical cluster_path2 Loss of Ethyl Radical cluster_path3 S-S Bond Cleavage cluster_path4 C-S Bond Cleavage mol [CH₃CH₂-S-S-CH(CH₃)₂]⁺• m/z 136 frag1 [CH₃CH₂-S-S]⁺ m/z 93 (Base Peak) mol->frag1 - •CH(CH₃)₂ frag2 [S-S-CH(CH₃)₂]⁺ m/z 107 mol->frag2 - •CH₂CH₃ frag3a [CH₃CH₂-S]⁺ m/z 61 mol->frag3a frag3b [CH(CH₃)₂-S]⁺ m/z 75 mol->frag3b frag4a [CH₃CH₂]⁺ m/z 29 mol->frag4a frag4b [CH(CH₃)₂]⁺ m/z 43 mol->frag4b

Caption: Primary fragmentation pathways of this compound in EI-MS.

The prevalence of the m/z 93 peak as the base peak in the this compound spectrum underscores the greater stability of the isopropyl radical compared to the ethyl radical. This observation is a key diagnostic feature for distinguishing it from its symmetrical isomers.

Conclusion: A Guide to Confident Identification

The electron ionization mass spectra of this compound, diethyl disulfide, and diisopropyl disulfide exhibit distinct fragmentation patterns that allow for their unambiguous differentiation. The fragmentation of the unsymmetrical disulfide is dominated by the loss of the larger, more stable alkyl radical. By understanding the fundamental principles of disulfide fragmentation and carefully examining the relative abundances of key fragment ions, researchers can confidently identify these and other volatile sulfur compounds in their analytical workflows. This guide provides a foundational framework for interpreting such data, empowering scientists to make more informed decisions in their research and development endeavors.

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of ethyl isopropyl disulfide, a representative asymmetric disulfide. We will explore the theoretical underpinnings of its spectral features, compare them with related compounds, and provide robust experimental protocols for acquiring high-quality data. Our approach is grounded in years of field experience, ensuring that the insights provided are not just theoretically sound, but also practically applicable in a modern research environment.

Introduction to the NMR Analysis of Organosulfur Compounds

Organosulfur compounds, particularly disulfides, are integral to a vast array of chemical and biological systems, including protein structure and redox regulation. The disulfide bond, while crucial for structural integrity, introduces unique electronic effects that are sensitively probed by NMR spectroscopy. Understanding the nuances of how the disulfide moiety influences the chemical shifts and coupling constants of neighboring protons and carbons is essential for unambiguous spectral assignment and structural confirmation.

This compound presents a simple yet informative model for studying asymmetric disulfides. Its spectrum showcases the characteristic signals of both ethyl and isopropyl groups, with subtle but significant shifts induced by the disulfide linkage. This guide will dissect these spectral signatures, providing a framework for the analysis of more complex disulfide-containing molecules.

Predicted 1H and 13C NMR Spectral Data for this compound

In the absence of readily available experimental spectra in the public domain, we turn to high-quality computational prediction methods. The following data were generated using a reliable online NMR prediction tool, which employs a combination of database and incremental approaches to deliver accurate spectral parameters.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH3 (a)1.29Triplet7.43H
-CH2- (b)2.75Quartet7.42H
-CH- (c)3.05Septet6.71H
-CH3 (d)1.32Doublet6.76H
Predicted 13C NMR Spectrum

The predicted proton-decoupled 13C NMR spectrum of this compound displays four signals, one for each unique carbon environment.

Carbon (Label)Chemical Shift (δ, ppm)
-CH3 (1)14.5
-CH2- (2)40.8
-CH- (3)46.5
-CH3 (4)22.8

In-Depth Spectral Analysis

A thorough analysis of the predicted spectra reveals the intricate interplay of molecular structure and electronic environment.

1H NMR Spectrum Analysis

The 1H NMR spectrum is a rich source of structural information, with chemical shifts, signal multiplicities, and coupling constants all contributing to the final picture.

  • Ethyl Group Protons: The protons of the ethyl group give rise to a classic triplet-quartet pattern. The methyl protons (a) appear as a triplet at approximately 1.29 ppm due to coupling with the two adjacent methylene protons (b). The methylene protons (b) are deshielded by the electronegative sulfur atom and appear as a quartet around 2.75 ppm, split by the three methyl protons. The vicinal coupling constant (3Jab) is predicted to be 7.4 Hz, a typical value for freely rotating alkyl chains.

  • Isopropyl Group Protons: The isopropyl group protons exhibit a characteristic septet-doublet pattern. The six equivalent methyl protons (d) appear as a doublet at approximately 1.32 ppm, split by the single methine proton (c). The methine proton (c), being directly attached to the sulfur-bearing carbon, is the most deshielded proton in the molecule, appearing as a septet around 3.05 ppm due to coupling with the six neighboring methyl protons. The vicinal coupling constant (3Jcd) is predicted to be 6.7 Hz.

dot graph "ethyl_isopropyl_disulfide_1h_nmr" { layout=neato; node [shape=plaintext]; a [label="CH3 (a, δ ≈ 1.29, t)"]; b [label="CH2 (b, δ ≈ 2.75, q)"]; c [label="CH (c, δ ≈ 3.05, sept)"]; d [label="CH3 (d, δ ≈ 1.32, d)"]; S1 [label="S"]; S2 [label="S"];

} caption: "1H NMR coupling in this compound."

13C NMR Spectrum Analysis

The 13C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

  • Ethyl Group Carbons: The methyl carbon (1) of the ethyl group is the most shielded, appearing at approximately 14.5 ppm. The methylene carbon (2), directly bonded to the sulfur, is significantly deshielded and appears around 40.8 ppm.

  • Isopropyl Group Carbons: The two equivalent methyl carbons (4) of the isopropyl group resonate at about 22.8 ppm. The methine carbon (3), also directly attached to sulfur, is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately 46.5 ppm.

dot graph "ethyl_isopropyl_disulfide_13c_nmr" { layout=neato; node [shape=plaintext]; C1 [label="C1 (δ ≈ 14.5)"]; C2 [label="C2 (δ ≈ 40.8)"]; C3 [label="C3 (δ ≈ 46.5)"]; C4 [label="C4 (δ ≈ 22.8)"]; S1 [label="S"]; S2 [label="S"];

} caption: "13C NMR assignments for this compound."

Comparison with Analogous Structures

To contextualize the predicted data for this compound, it is instructive to compare it with the experimental data of structurally similar molecules.

Comparison with Symmetrical Disulfides
  • Di-isopropyl Disulfide: Experimental data for di-isopropyl disulfide shows a doublet for the methyl protons at ~1.33 ppm and a septet for the methine proton at ~3.23 ppm. The methyl carbons appear at ~23.5 ppm and the methine carbon at ~45.5 ppm. These values are in close agreement with the predicted shifts for the isopropyl moiety in this compound, suggesting that the electronic environment of the isopropyl group is not dramatically altered by the presence of an ethyl group on the other side of the disulfide bond.

  • Methyl Propyl Disulfide: In methyl propyl disulfide, the protons of the propyl group alpha to the sulfur appear at ~2.7 ppm (triplet), while the methyl protons alpha to the sulfur are at ~2.4 ppm (singlet). This demonstrates the deshielding effect of the disulfide group, which is consistent with our predictions for this compound.

Comparison with the Thioether Analog: Ethyl Isopropyl Sulfide

The most insightful comparison is with the corresponding thioether, ethyl isopropyl sulfide. The presence of a second sulfur atom in the disulfide linkage has a notable impact on the chemical shifts of the adjacent carbons and protons.

Compound-CH2- (1H δ)-CH- (1H δ)-CH2- (13C δ)-CH- (13C δ)
This compound (Predicted)2.753.0540.846.5
Ethyl Isopropyl Sulfide (Experimental)~2.5~2.9~30~35

As the table illustrates, the protons and carbons alpha to the disulfide bond in this compound are deshielded (shifted to a higher ppm value) compared to those in ethyl isopropyl sulfide. This deshielding effect can be attributed to the increased electronegativity and the anisotropic effects of the S-S bond.

Experimental Protocols for High-Quality NMR Data Acquisition

To obtain reliable experimental data for compounds like this compound, the following protocols are recommended.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the purified this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical and should be one in which the analyte is fully soluble and which has minimal overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters (400 MHz Spectrometer)
  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

13C NMR Acquisition Parameters (100 MHz Spectrometer)
  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 128-1024 scans, depending on the sample concentration.

dot digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} caption: "General workflow for NMR spectral analysis."

Conclusion

The detailed analysis of the predicted 1H and 13C NMR spectra of this compound, supported by comparisons with analogous compounds, provides a robust framework for the structural elucidation of asymmetric disulfides. The characteristic chemical shifts and coupling patterns of the ethyl and isopropyl groups are clearly identifiable, with the disulfide linkage inducing a predictable deshielding effect on the alpha-protons and carbons. This guide serves as a practical resource for researchers, offering both a deep dive into spectral interpretation and a set of reliable experimental protocols to ensure the acquisition of high-quality NMR data. By understanding these fundamental principles, scientists can confidently apply NMR spectroscopy to unravel the structures of more complex and novel organosulfur compounds.

A Tale of Two Sulfides: Unraveling the Flavor Profiles of Ethyl Isopropyl Disulfide and Dimethyl Trisulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, sulfur compounds often play the role of potent character-defining molecules, capable of evoking a wide spectrum of aromas from the desirable savory notes of cooked meats to the pungent kick of alliums. This guide delves into the comparative flavor profiles of two such molecules: ethyl isopropyl disulfide and dimethyl trisulfide. While both are organosulfur compounds, their impact on sensory perception and their applications in the food and fragrance industry diverge significantly. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison, grounded in experimental data and analytical methodologies, to elucidate the distinct characteristics of these two compounds.

At a Glance: A Comparative Overview

FeatureThis compoundDimethyl Trisulfide
Chemical Structure C₅H₁₂S₂C₂H₆S₃
Molar Mass 136.28 g/mol 126.27 g/mol
General Flavor Profile Largely uncharacterized; noted for alliaceous (onion-like) character but not typically used as a flavorant.Potent, sulfurous, alliaceous (onion, garlic), with savory, meaty, and cooked vegetable notes.[1][2]
Natural Occurrence Detected in onion juice and other Allium species.[3][4][5][6]Found in cooked Allium and Brassica vegetables, cheese, and as a product of bacterial decomposition.[1][2][7][8]
Reported Food Associations Onions (red, garden, Welsh).[3][5]Cooked beef, chicken, bread, cheese (Cheddar, Parmesan), cooked onion, garlic, cabbage, and fried potatoes.[1]
Odor Threshold Data not readily available.Extremely low, detectable at parts per trillion levels.[1]
Application in Flavor Industry Not recommended for flavor or fragrance use.[4][9]Widely used in savory, meat, vegetable, and dairy flavors.[1]

Deep Dive into the Sensory Landscape

The sensory profiles of this compound and dimethyl trisulfide represent a study in contrasts. While one is a well-documented, versatile flavor compound, the other remains largely enigmatic in the realm of organoleptic properties.

Dimethyl Trisulfide: A Powerful and Complex Flavor Modulator

Dimethyl trisulfide (DMTS) is a cornerstone of savory flavor creation. Its profile is intensely sulfurous and alliaceous, reminiscent of cooked onions and garlic.[2] However, its complexity extends to savory and meaty notes, making it a valuable component in a wide array of food flavorings.[1]

DMTS is naturally occurring and contributes significantly to the aroma of many cooked foods. It is a key volatile emitted from cooked onions, leeks, broccoli, and cabbage.[1][7][8] It also plays a role in the characteristic aroma of Limburger cheese and can be an indicator of staleness in beer and sake.[1][7] Its presence is also a hallmark of bacterial decomposition.[1][7]

In practical flavor applications, DMTS is used at very low concentrations, typically in the parts-per-million (ppm) range, to impart specific notes:

  • Savory and Meat Flavors: In roast beef and chicken flavors, a starting point of around 5 ppm is effective.[1]

  • Vegetable Flavors: For cooked onion and garlic flavors, a level of 20 ppm is suggested. In cooked potato, 10 ppm can add a beneficial touch.[1]

  • Dairy Flavors: In aged cheeses like Cheddar and Parmesan, DMTS develops naturally during processing and storage, and additions of 3-5 ppm can enhance the flavor profile.[1]

  • Bakery Products: Even at low levels of around 2 ppm, it can contribute to the flavor of bread.[1]

The potency of DMTS is underscored by its extremely low odor threshold, detectable at the parts-per-trillion level.[1] This high impact necessitates careful handling and precise dilution in flavor formulations.

This compound: The Allium Enigma

In stark contrast to DMTS, the flavor profile of this compound is not well-documented in scientific literature. While it has been identified as a volatile component of onion juice, its specific contribution to onion's characteristic aroma is not clearly defined.[3][4][5][6] It belongs to the class of dialkyldisulfides, which are known to contribute to the flavors of Allium species.[3][5]

Notably, industry resources explicitly state that this compound is not recommended for use in flavor or fragrance applications.[4][9] This suggests that its organoleptic properties may be undesirable or that it does not offer a unique or valuable contribution to flavor profiles compared to other sulfur compounds. The lack of available sensory data, such as odor descriptors and detection thresholds, further supports its limited role in the flavor industry. Its presence in onions appears to be more of a chemical marker than a key flavor contributor.[3][5]

Analytical Methodologies for Flavor Profile Characterization

The characterization of volatile sulfur compounds like this compound and dimethyl trisulfide requires sensitive and selective analytical techniques due to their low concentrations and the complexity of food matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the identification and quantification of volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that concentrates volatiles before injection into the GC-MS system.[10][11][12]

  • Sample Preparation: A known quantity of the food sample (e.g., homogenized vegetable or liquid) is placed in a sealed vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample at a controlled temperature and time to adsorb the volatile compounds.[10]

  • Desorption and Injection: The fiber is then inserted into the hot injection port of the GC, where the adsorbed volatiles are desorbed and transferred to the GC column.

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., DB-5ms).[10]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparison to spectral libraries (e.g., NIST).[12]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception. It allows for the identification of odor-active compounds in a sample.

GC_O_Workflow GC_Column GC Column Separation MSD Mass Spectrometer (Identification) GC_Column->MSD Effluent Splitting Sniffing_Port Sniffing Port (Human Assessor) GC_Column->Sniffing_Port Injector Injector Injector->GC_Column

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

In a GC-O system, the effluent from the GC column is split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds. This allows for the direct correlation of a specific aroma with a particular chemical compound.[13]

Sulfur-Specific Detectors

For the analysis of trace-level sulfur compounds, sulfur-specific detectors offer enhanced sensitivity and selectivity compared to standard GC detectors.

  • Pulsed Flame Photometric Detector (PFPD): This detector is highly selective for sulfur compounds and can detect them at picogram levels.[11][13]

  • Sulfur Chemiluminescence Detector (SCD): SCD is another highly sensitive and selective detector for sulfur compounds, often used in the analysis of wine and other beverages.[14][15]

Synthesis and Chemical Rationale

The synthesis of symmetrical trisulfides like dimethyl trisulfide and unsymmetrical disulfides such as this compound involves distinct chemical strategies.

Synthesis of Dimethyl Trisulfide

DMTS can be synthesized through several routes, one common method involves the reaction of methanethiol with sulfur dichloride:

2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl[1]

Another approach involves the in-situ preparation from dimethyl disulfide and sulfur in the presence of a catalyst.[16]

Synthesis of this compound (Unsymmetrical Disulfide)

The synthesis of unsymmetrical disulfides is more challenging due to the potential for the formation of symmetrical disulfide byproducts. Modern synthetic methods often employ strategies to control the reactivity of the thiol precursors.

One approach involves the in-situ generation of an electrophilic sulfenium ion from one thiol, which then reacts selectively with a second, different thiol.[17][18] This "umpolung" (reversal of polarity) strategy allows for the controlled formation of the unsymmetrical disulfide bond.

Unsymmetrical_Disulfide_Synthesis cluster_reaction Controlled Reaction Thiol_A Thiol A (e.g., Ethanethiol) Intermediate Reactive Intermediate (e.g., Sulfenyl Halide) Thiol_A->Intermediate Activation Thiol_B Thiol B (e.g., Isopropanethiol) Unsymmetrical_Disulfide This compound Thiol_B->Unsymmetrical_Disulfide Activating_Agent Activating Agent (e.g., Oxidant) Activating_Agent->Intermediate Intermediate->Unsymmetrical_Disulfide Reaction with Thiol B

Caption: Conceptual workflow for the synthesis of an unsymmetrical disulfide.

Conclusion

The comparison of this compound and dimethyl trisulfide highlights the nuanced and often unpredictable nature of sulfur compounds in flavor chemistry. Dimethyl trisulfide stands out as a potent and versatile flavor ingredient, contributing desirable savory, meaty, and cooked alliaceous notes to a wide variety of foods. Its well-characterized sensory profile and established applications make it a valuable tool for flavor chemists.

In contrast, this compound remains a more obscure molecule in the flavor world. Despite its presence in onions, its sensory properties are largely undefined, and it is not typically employed as a flavorant. This underscores a critical principle in flavor science: the mere presence of a compound in a food does not automatically qualify it as a key contributor to its characteristic flavor.

For researchers and developers, this guide emphasizes the importance of robust analytical and sensory evaluation in understanding the true impact of individual molecules. While DMTS offers a reliable means of imparting specific savory notes, the flavor potential of this compound remains an open area for investigation, though its current standing suggests it is unlikely to emerge as a significant flavor ingredient.

References

A Comparative Sensory Analysis of Ethyl Isopropyl Disulfide and Other Key Disulfides for Researchers and Flavor Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, sulfur-containing compounds command a unique and potent position. Among these, disulfides are crucial for creating authentic savory, alliaceous, and cooked notes in a vast array of food products and can add surprising complexity to certain fragrances. This guide provides an in-depth comparative sensory evaluation of ethyl isopropyl disulfide against other structurally significant disulfides, namely dimethyl disulfide, diethyl disulfide, dipropyl disulfide, and diisopropyl disulfide.

This document is intended for researchers, scientists, and drug development professionals who may encounter these volatile compounds. We will delve into their distinct odor profiles, the available sensory threshold data, and the standardized methodologies for their evaluation, offering a scientifically grounded perspective on their application and perception.

The Enigmatic Profile of this compound

This compound (CAS 53966-36-2) is a fascinating yet sparsely documented asymmetrical disulfide. Its known presence in onion juice suggests a role in the characteristic flavor profile of Allium species.[1][2] However, the publicly available sensory data on this compound is limited, and there is conflicting information regarding its use in the flavor and fragrance industry. Some sources recommend against its use, while its natural occurrence implies a contribution to food aroma.[1] This guide aims to contextualize its potential sensory properties by comparing it with more well-characterized disulfides.

A Comparative Olfactory Landscape of Disulfides

To understand the likely sensory impact of this compound, a comparative analysis with symmetrical and another asymmetrical disulfide is essential. The following table summarizes the key organoleptic properties of selected disulfides.

CompoundStructureCAS NumberMolecular FormulaOdor ProfileOdor Threshold (in water)
This compound CH₃CH₂SSCH(CH₃)₂53966-36-2C₅H₁₂S₂Not well-documented; likely alliaceous and sulfurous based on its presence in onion juice.Not available.
Dimethyl Disulfide CH₃SSCH₃624-92-0C₂H₆S₂Pungent, cabbage, garlic, onion, sulfurous.0.003 ppm
Diethyl Disulfide CH₃CH₂SSCH₂CH₃110-81-6C₄H₁₀S₂Gassy, ripe onion, greasy, garlic, sulfurous.0.002 ppm
Dipropyl Disulfide CH₃CH₂CH₂SSCH₂CH₂CH₃629-19-6C₆H₁₄S₂Sulfurous, earthy, burnt, green onion.Not available.
Diisopropyl Disulfide (CH₃)₂CHSSCH(CH₃)₂4253-89-8C₆H₁₄S₂Alliaceous, onion, meaty, sulfurous, cabbage.Not available.
Methyl Propyl Disulfide CH₃SSCH₂CH₂CH₃2179-60-4C₄H₁₀S₂Sulfurous, onion, garlic, alliaceous, vegetable, green, savory, cooked, meaty, cabbage.Not available.

Data compiled from multiple sources. Odor thresholds can vary significantly based on the medium (e.g., water, ethanol, air) and the methodology used for determination.

From this comparison, we can infer that this compound, as an asymmetrical disulfide with ethyl and isopropyl groups, would likely exhibit a complex odor profile with both sharp, pungent notes (from the ethyl group, similar to diethyl disulfide) and more rounded, oniony, and potentially meaty characteristics (from the isopropyl group, akin to diisopropyl disulfide). The lack of a determined odor threshold for this compound is a significant knowledge gap that warrants further investigation for any potential applications.

Methodologies for Sensory Evaluation

The sensory evaluation of potent volatile compounds like disulfides requires rigorous and standardized protocols to ensure data accuracy and reproducibility. The following outlines a comprehensive approach to determining the sensory properties of these materials.

Determination of Odor Thresholds

A widely accepted method for determining odor and taste thresholds is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits." [1] This standard provides a systematic approach to presenting samples of increasing concentration to a panel of trained sensory assessors to establish the concentration at which the substance is first detected.

Experimental Workflow for Odor Threshold Determination (ASTM E679-19)

G cluster_prep Sample Preparation cluster_panel Sensory Panel Evaluation cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., in ethanol) series Create Ascending Concentration Series (in odor-free water) stock->series present Present Sample Sets (e.g., 3-Alternative Forced Choice: 2 blanks, 1 sample) series->present blanks Prepare Blank Samples (odor-free water) assess Panelists Identify 'Odd' Sample present->assess record Record Responses assess->record calc Calculate Individual Thresholds record->calc group Determine Group Threshold (Geometric Mean) calc->group

Caption: Workflow for odor threshold determination based on ASTM E679-19.

Causality in Protocol Design:

  • Forced-Choice Method: This approach minimizes guessing and bias by requiring the panelist to choose one sample as different from the others in a set.

  • Ascending Concentration Series: Starting with concentrations below the expected threshold and gradually increasing prevents sensory fatigue and adaptation that can occur with random or descending concentration presentations.

  • Geometric Mean: The use of the geometric mean for calculating the group threshold is crucial as sensory data often follows a logarithmic distribution.

Odor Profile Analysis

For characterizing the qualitative aspects of a disulfide's aroma, Gas Chromatography-Olfactometry (GC-O) is a powerful technique. It combines the separation capabilities of gas chromatography with human sensory perception.

Experimental Workflow for GC-O Analysis

G cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_detection Detection and Olfactometry inject Inject Diluted Sample (e.g., in solvent) separate Separation of Volatiles on GC Column inject->separate split Effluent Splitting separate->split fid Flame Ionization Detector (FID) split->fid olf Olfactometry Port split->olf assess Assessor Sniffs Effluent and Describes Odor olf->assess record Record Odor Descriptors and Retention Times assess->record

Caption: Generalized workflow for Gas Chromatography-Olfactometry (GC-O).

Expert Insights on GC-O:

  • Column Selection: The choice of GC column is critical. A non-polar column is often a good starting point for separating compounds by boiling point, while a polar column can provide different selectivity based on functional groups.

  • Assessor Training: The human detector is the most sensitive and discerning component of this system. Panelists must be rigorously trained to identify and articulate a wide range of odor descriptors consistently.

  • Data Integration: The resulting "aromagram" is a plot of odor intensity versus retention time, which is then correlated with the chromatogram from the chemical detector (e.g., FID or Mass Spectrometer) to identify the compounds responsible for specific aromas.

Concluding Remarks for the Practicing Scientist

The sensory properties of disulfides are a cornerstone of savory flavor creation. While symmetrical disulfides like dimethyl, diethyl, and dipropyl disulfide are relatively well-characterized, asymmetrical compounds such as this compound represent an area ripe for further sensory exploration.

Based on the available comparative data, it is reasonable to hypothesize that this compound possesses a complex alliaceous and sulfurous odor profile. However, the lack of a determined sensory threshold and conflicting information on its use as a flavoring agent underscore the need for empirical sensory studies.

For researchers and developers, a systematic approach to sensory evaluation, employing standardized methodologies like ASTM E679-19 for threshold determination and GC-O for profile analysis, is paramount. Such rigorous evaluation will not only elucidate the specific sensory contributions of novel compounds like this compound but also ensure their safe and effective application in future product development.

References

A Comparative Guide to the Analytical Validation of a Method for Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of drug products. Ethyl isopropyl disulfide, a potential process impurity or degradant, requires robust analytical methods for its detection and quantification.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, focusing on the validation of a gas chromatography-mass spectrometry (GC-MS) method. Our objective is to equip you with the scientific rationale and practical steps necessary to establish a self-validating analytical system compliant with global regulatory standards.

The Criticality of Method Validation in Impurity Analysis

The validation of an analytical procedure is the documented evidence that the method is "fit for purpose," consistently delivering results that are accurate, reliable, and reproducible.[5][6][7] For impurities like this compound, this means the method must be sensitive enough to detect it at specified limits and specific enough to distinguish it from other components in the sample matrix. International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA), provide a comprehensive framework for this validation process.[8][9][10][11][12]

The choice of analytical technique is the foundational step. This compound is a volatile organic compound, making Gas Chromatography (GC) an ideal separation technique.[13][14][15][16] Coupling GC with a Mass Spectrometer (MS) detector provides high sensitivity and specificity, making GC-MS a gold standard for identifying and quantifying volatile impurities.[17]

Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative for a broader range of analytes, including non-volatile and thermally labile substances.[13][17][18] The following table objectively compares the two techniques for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Excellent for volatile and semi-volatile compounds like this compound.[13][14]Primarily for non-volatile or thermally labile compounds.[13][18] Derivatization may be required for volatile analytes.
Sensitivity High, especially with selected ion monitoring (SIM) mode. Capable of detecting trace levels.Sensitivity is detector-dependent (e.g., UV, MS). May be less sensitive for this specific analyte without MS detection.
Specificity Excellent. Mass spectral data provides definitive identification.[17]Dependant on chromatographic resolution and detector. Co-elution can be a challenge without a mass-selective detector.
Sample Preparation Often requires extraction into a volatile solvent or headspace analysis.Typically involves dissolving the sample in the mobile phase.[18]
Analysis Time Generally faster for simple mixtures.[17]Can be longer, depending on the complexity of the separation.
Robustness Considered a robust and reliable technique for routine analysis.Robust, but mobile phase preparation and column performance require careful control.

For the specific application of quantifying this compound, GC-MS emerges as the superior technique due to its inherent suitability for volatile compounds and the high degree of specificity afforded by mass spectrometric detection.

Experimental Design for GC-MS Method Validation

The validation of the GC-MS method for this compound must be a systematic process, guided by a pre-approved protocol.[19] The following sections detail the experimental approach for each validation parameter, grounded in ICH Q2(R2) principles.[6][8][12]

Validation Workflow Diagram

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Specificity Specificity Protocol->Specificity Defines Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Summarizes

Caption: Workflow for the analytical method validation process.

Step-by-Step Experimental Protocols

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Protocol:

  • Prepare a blank sample (matrix without the analyte).

  • Prepare a standard solution of this compound.

  • Prepare a spiked sample by adding a known amount of this compound to the sample matrix.

  • Prepare solutions of potentially interfering substances (e.g., related compounds, process impurities).

  • Analyze all solutions by GC-MS.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The analyte peak in the spiked sample should be spectrally pure and well-resolved from any other peaks.

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a series of at least five concentrations of this compound standard spanning the expected range (e.g., from the reporting limit to 120% of the specification limit).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a minimum of nine determinations over a minimum of three concentration levels spanning the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a placebo (matrix without the drug substance) with known concentrations of this compound.

  • Analyze the spiked samples in triplicate at each concentration level.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 98.0% to 102.0%).

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The RSD for the combined data should be within an acceptable limit (e.g., ≤ 3.0%).

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol (based on Signal-to-Noise):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentration.

  • Acceptance Criteria: The determined LOQ concentration must be verified for precision and accuracy.

Objective: To demonstrate the reliability of an analytical method with respect to deliberate variations in method parameters.

Protocol:

  • Identify critical GC-MS parameters (e.g., inlet temperature, column flow rate, temperature ramp rate).

  • Systematically vary these parameters within a realistic range.

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect of the changes on the results (e.g., retention time, peak area, peak shape).

  • Acceptance Criteria: The results should remain unaffected by the small, deliberate variations, demonstrating the method's robustness.

Logical Relationship of Validation Parameters

ValidationParameters cluster_foundation Foundation cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity Distinguishes analyte Linearity Linearity & Range Proportionality Specificity->Linearity Robustness Robustness Resilience to changes Specificity->Robustness Accuracy Accuracy Trueness Linearity->Accuracy Precision Precision Reproducibility Linearity->Precision Linearity->Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Sensitivity Precision->LOD_LOQ Precision->Robustness LOD_LOQ->Robustness

Caption: Interdependence of analytical validation parameters.

Conclusion

The analytical validation of a method for this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A well-validated GC-MS method provides a high degree of assurance in the reported results, ensuring regulatory compliance and patient safety. By following the principles outlined in this guide and adhering to international guidelines, researchers and drug development professionals can confidently establish and defend the suitability of their analytical procedures.

References

A Guide to Inter-Laboratory Comparison of Ethyl Isopropyl Disulfide Analysis by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust analytical method for ethyl isopropyl disulfide and validating its performance across multiple laboratories. We will delve into the technical specifics of the analytical protocol, the principles of method validation, and the design of an inter-laboratory comparison study based on internationally recognized standards.

Introduction: The Challenge of Volatile Sulfur Compound Analysis

This compound (CAS 53966-36-2) is a volatile sulfur compound (VSC) and a member of the dialkyldisulfide class of organic compounds.[1][2] Such compounds are critical in the food and beverage industry, contributing significantly to the aroma and flavor profiles of products like onions, garlic, and fermented beverages.[3][4] Accurate and precise quantification of these compounds is essential for quality control, flavor profiling, and product development. However, their volatility, reactivity, and often low concentrations in complex matrices present significant analytical challenges.[5]

To ensure data comparability and reliability across different research and quality control sites, it is imperative to not only develop a validated analytical method but also to assess its performance through an inter-laboratory comparison (ILC). This guide presents a scientifically grounded approach to this process, focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of VSCs.[6][7]

Part 1: Core Analytical Protocol: HS-SPME-GC-MS

The chosen methodology combines a solvent-free sample extraction technique (HS-SPME) with the high separation efficiency of Gas Chromatography (GC) and the specific, sensitive detection of Mass Spectrometry (MS).

Causality Behind Experimental Choices:
  • HS-SPME: This technique is ideal for volatile analytes like this compound in complex matrices (e.g., food homogenates).[8] By sampling the headspace above the sample, we selectively extract volatile and semi-volatile compounds while leaving non-volatile matrix components behind. This minimizes instrument contamination and matrix effects. The use of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VSC analysis due to its mixed-mode stationary phase, which effectively traps a wide array of analytes.[7]

  • GC-MS: Gas chromatography provides the necessary resolving power to separate target analytes from other volatile compounds. Mass spectrometry offers definitive identification based on the analyte's unique mass spectrum and allows for highly selective and sensitive quantification using modes like Selected Ion Monitoring (SIM).[9]

Diagram of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis Sample Homogenized Sample (e.g., 1g in 5mL water) Vial Place in 20mL Headspace Vial Sample->Vial NaCl Add Matrix Modifier (e.g., 1g NaCl) Vial->NaCl Seal Seal Vial NaCl->Seal Equilibrate Equilibrate at 60°C (15 min) Seal->Equilibrate Expose Expose SPME Fiber (30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection (EI, SIM) Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Detailed Experimental Protocol: Analysis of this compound

1. Sample Preparation (HS-SPME)

  • Objective: To reproducibly extract this compound from the sample matrix into the GC-MS system.

  • Materials:

    • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (or equivalent).

    • 20 mL headspace vials with screw caps and septa.

    • Heating block or water bath with temperature control.

    • Sodium chloride (NaCl), analytical grade.

    • Certified reference standard of this compound.

  • Procedure:

    • Sample Aliquoting: Place 1 g of the homogenized solid sample (or 5 mL of a liquid sample) into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.

    • Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[6]

    • Spiking (for QC/Validation): For quality control or validation samples, add the appropriate volume of a standard solution of this compound at this stage.

    • Vial Sealing: Immediately seal the vial with the screw cap and septum to prevent loss of volatiles.

    • Equilibration & Extraction: Place the vial in a heating block set to 60°C for 15 minutes to allow the sample to equilibrate. After equilibration, expose the pre-conditioned SPME fiber to the sample's headspace for 30 minutes at 60°C.

    • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify the extracted this compound.

  • Instrumentation: A standard GC-MS system. An inert flow path is recommended to prevent analyte loss.[10]

  • Recommended Parameters:

ParameterRecommended SettingRationale
GC Inlet Splitless mode, 250°CEnsures efficient thermal desorption of analytes from the SPME fiber and transfer to the column.
Carrier Gas Helium, constant flow at 1.0-1.5 mL/minProvides optimal separation efficiency and is compatible with MS detectors.
GC Column 30 m x 0.25 mm ID x 0.25 µm, non-polar phase (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of volatile and semi-volatile compounds.
Oven Program Initial: 40°C (hold 2 min), Ramp: 5°C/min to 150°C, then 15°C/min to 250°C (hold 5 min)This program separates early-eluting volatile compounds and allows for the elution of less volatile matrix components.[11]
MS Interface Temp 250°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Full Scan (m/z 40-200) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 136, 107, 79)Full scan allows for spectral confirmation. SIM mode significantly increases sensitivity and selectivity for quantitative analysis.[6]

Part 2: Single-Laboratory Method Validation

Before an inter-laboratory study, each participating laboratory must demonstrate that the method is fit for its intended purpose through a single-laboratory validation. This process establishes the method's performance characteristics.[12][13]

Key Validation Parameters
ParameterDefinitionTypical Acceptance Criteria (Food Analysis)[14]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Trueness) The closeness of agreement between the measured value and an accepted reference value. Assessed via spike-recovery studies.Mean recovery of 70-120%.
Precision (Repeatability) The closeness of agreement between independent test results obtained under the same conditions (same operator, lab, equipment, day).Relative Standard Deviation (RSD) ≤ 20%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; must meet precision and accuracy criteria.
Protocol for Validation Study
  • Selectivity: Analyze at least five different blank matrix samples to confirm the absence of interfering peaks at the retention time of this compound.

  • Linearity: Prepare a calibration curve by spiking blank matrix extract with the analyte at a minimum of five concentration levels across the expected working range. Plot the instrument response versus concentration and perform a linear regression analysis.

  • Accuracy & Precision:

    • Select 2-3 concentration levels (e.g., low, medium, high within the linear range).

    • At each level, prepare and analyze 5-6 replicate spiked samples.

    • Calculate the percent recovery for each replicate to determine accuracy (trueness).

    • Calculate the Relative Standard Deviation (RSD) of the results at each level to determine repeatability (precision).

  • LOQ Determination: Estimate the LOQ from the calibration curve or by determining the concentration at which the signal-to-noise ratio is approximately 10:1. Confirm this concentration by analyzing 5-6 spiked replicates and ensuring the accuracy and precision criteria are met.

Part 3: Designing the Inter-Laboratory Comparison (ILC)

The ILC is designed to determine the reproducibility of the analytical method—a measure of its robustness when performed by different operators in different laboratories. The design should follow established guidelines such as ASTM E691 or the ISO 5725 series.[15][16]

Core Principles of ILC Design
  • Centralized Coordination: One laboratory acts as the coordinator to prepare and distribute samples, collect data, and perform statistical analysis.

  • Homogeneous Test Material: A single, large batch of a representative matrix (e.g., onion powder) is prepared. It should be spiked with a known concentration of this compound and thoroughly homogenized to ensure all participants receive identical samples.

  • Clear Protocol: All participating laboratories must agree to follow the exact same analytical protocol as detailed in Part 1.

  • Sufficient Participants: A minimum of 8-10 laboratories is typically recommended for a robust statistical evaluation.

Diagram of the Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sample Execution cluster_analysis Phase 3: Data Analysis & Reporting Coordinator Appoint Coordinator Labs Recruit Participating Laboratories (8-10) Coordinator->Labs Protocol Finalize & Distribute Analytical Protocol Labs->Protocol SamplePrep Coordinator Prepares & Homogenizes ILC Sample Distribution Distribute Blind Samples to all Labs SamplePrep->Distribution Analysis Each Lab Performs Analysis in Replicate (n=3) Distribution->Analysis Collection Labs Submit Results to Coordinator Stats Statistical Analysis (ISO 5725 / ASTM E691) Collection->Stats Report Generate Final Report (s_r, s_R, r, R) Stats->Report

Caption: Workflow for an inter-laboratory comparison study.

Step-by-Step ILC Protocol
  • Preparation: The coordinating laboratory prepares a bulk sample of a stable, homogeneous matrix. The sample is spiked with this compound at a concentration relevant to the typical application.

  • Distribution: The bulk sample is divided into identical sub-samples, which are then coded and sent to the participating laboratories as blind samples.

  • Analysis: Each laboratory analyzes the sample in replicate (e.g., n=3) using the specified, validated protocol.

  • Data Submission: Laboratories report their individual replicate results to the coordinator.

Part 4: Statistical Analysis and Interpretation

The data collected from the ILC is analyzed to determine the method's precision under both repeatability and reproducibility conditions, as defined by ISO 5725.[14]

  • Repeatability (within-lab precision): Describes the variability observed when the same operator in the same lab analyzes the same sample over a short period.

    • Repeatability Standard Deviation (sr): The standard deviation of results obtained under repeatability conditions.

    • Repeatability Limit (r): A value below which the absolute difference between two single test results obtained under repeatability conditions may be expected to lie with a 95% probability. (r = 2.8 × sr).

  • Reproducibility (between-lab precision): Describes the variability observed when different laboratories analyze the same sample.

    • Reproducibility Standard Deviation (sR): The standard deviation of results obtained under reproducibility conditions.

    • Reproducibility Limit (R): A value below which the absolute difference between two single test results obtained under reproducibility conditions may be expected to lie with a 95% probability. (R = 2.8 × sR).

Example Data Summary Table

The final report from the ILC should summarize the key performance characteristics in a clear, tabular format.

ParameterValue (µg/kg)
Number of Participating Laboratories10
Assigned Value (Consensus Mean)155
Repeatability Standard Deviation (sr)8.5
Reproducibility Standard Deviation (sR)14.2
Repeatability Limit (r)23.8
Reproducibility Limit (R)39.8
Repeatability RSD (RSDr)5.5%
Reproducibility RSD (RSDR)9.2%

Interpretation: The results show that a single, well-trained analyst should be able to obtain results that agree within ~24 µg/kg (the repeatability limit) 95% of the time. When two different laboratories analyze the same sample, their results should agree within ~40 µg/kg (the reproducibility limit) 95% of the time. The RSD values provide a relative measure of this variability and can be compared against established performance requirements.

Conclusion

This guide outlines a comprehensive, three-stage process for the analysis of this compound: establishing a robust analytical method, validating its performance within a single laboratory, and finally, assessing its transferability and robustness through a formal inter-laboratory comparison. By following this structured approach, grounded in international standards like ISO 5725 and ASTM E691, organizations can ensure the generation of reliable, comparable, and defensible data for critical quality control and research applications.

References

A Comparative Guide to Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for Disulfide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of disulfide compounds is a critical analytical challenge. These sulfur-containing molecules play pivotal roles in the aroma and flavor profiles of food and beverages, are significant in environmental chemistry, and are crucial to the structural integrity and biological activity of therapeutic proteins. The choice of sample preparation technique is paramount to achieving reliable and reproducible results. This guide provides an in-depth, objective comparison of two commonly employed extraction methods: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), supported by experimental insights to inform your selection process.

The Analytical Challenge of Disulfides

Disulfides, such as dimethyl disulfide (DMDS) and diallyl disulfide, are often volatile or semi-volatile and can be present at trace levels in complex matrices. Their analysis is frequently complicated by their reactivity, thermal lability, and potential for oxidative degradation. An ideal extraction method should offer high recovery, minimize analyte degradation, be sensitive enough for trace-level detection, and be efficient in terms of time and resource consumption.

Solid-Phase Microextraction (SPME): A Solvent-Free Approach

SPME is a sample preparation technique that integrates extraction and preconcentration into a single step.[1] It utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or more commonly through the headspace, analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The SPME Workflow: A Conceptual Overview

SPME_Workflow cluster_extraction Extraction Phase cluster_analysis Analysis Phase Sample Sample Matrix (e.g., wine, biological fluid) Headspace Headspace (Volatile Disulfides) Sample->Headspace Equilibration SPME_Fiber SPME Fiber (Coated with Stationary Phase) Headspace->SPME_Fiber Adsorption/ Absorption GC_Inlet GC Inlet (Thermal Desorption) SPME_Fiber->GC_Inlet Desorption GC_Column GC Column (Separation) GC_Inlet->GC_Column Detector Detector (e.g., MS, FPD) GC_Column->Detector

Caption: Workflow of Headspace Solid-Phase Microextraction (HS-SPME) for disulfide analysis.

Advantages of SPME for Disulfide Analysis:
  • Solvent-Free: This is a significant advantage, reducing the environmental impact and cost associated with solvent purchase and disposal.[2]

  • Simplicity and Automation: SPME is a relatively simple technique to perform and can be easily automated, leading to high sample throughput.[3][4]

  • High Sensitivity: By concentrating analytes on the fiber, SPME can achieve low limits of detection (LOD), often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range.[4]

  • Minimal Sample Volume: SPME often requires only a small amount of sample, which is particularly beneficial when dealing with precious or limited samples.

Limitations and Scientific Considerations for SPME:
  • Matrix Effects: The composition of the sample matrix can significantly influence the partitioning of analytes onto the fiber, affecting accuracy and reproducibility.

  • Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target disulfides. For instance, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often recommended for volatile sulfur compounds.[3]

  • Competition Effects: When analyzing samples containing a mixture of volatile compounds, competition for active sites on the fiber can occur, potentially leading to inaccurate quantification of some analytes.

  • Carryover: In some cases, incomplete desorption of analytes from the fiber can lead to carryover between samples.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent.[5] The sample is mixed with an extraction solvent, and the target analytes partition into the solvent phase in which they are more soluble. After phase separation, the solvent layer containing the analytes is collected for analysis.

The LLE Workflow: A Conceptual Overview

LLE_Workflow cluster_extraction Extraction Phase cluster_analysis Analysis Phase Sample_Solvent Aqueous Sample + Immiscible Organic Solvent Mixing Vigorous Mixing (e.g., vortexing, shaking) Sample_Solvent->Mixing Separation Phase Separation (e.g., centrifugation, separatory funnel) Mixing->Separation Organic_Layer Collect Organic Layer (Containing Disulfides) Separation->Organic_Layer Concentration Solvent Evaporation/ Concentration (Optional) Organic_Layer->Concentration Analysis Instrumental Analysis (e.g., GC-MS) Concentration->Analysis

Caption: General workflow of Liquid-Liquid Extraction (LLE) for disulfide analysis.

Advantages of LLE for Disulfide Analysis:
  • Versatility: LLE is a highly versatile technique applicable to a wide range of analytes and sample matrices.[6]

  • Scalability: The method can be easily scaled up to handle larger sample volumes.

  • Cost-Effective: LLE generally requires basic and inexpensive laboratory equipment.[7]

  • High Recoveries (with optimization): With the appropriate choice of solvent and extraction conditions, LLE can achieve high extraction efficiencies.[6]

Limitations and Scientific Considerations for LLE:
  • Solvent Consumption: LLE typically requires significant volumes of organic solvents, which raises environmental and safety concerns and incurs costs for disposal.[5]

  • Emulsion Formation: The formation of emulsions at the interface of the two liquid phases is a common problem that can make phase separation difficult and lead to poor recovery.

  • Labor-Intensive and Time-Consuming: LLE can be a multi-step, manual process that is often tedious and time-consuming, especially for a large number of samples.

  • Potential for Analyte Loss: The evaporation step to concentrate the extract can lead to the loss of volatile disulfides.

Head-to-Head Comparison: Performance Metrics

The choice between SPME and LLE often comes down to a trade-off between sensitivity, speed, and resource consumption. The following table summarizes key performance metrics, synthesized from various studies on disulfide and volatile sulfur compound analysis. It is crucial to note that these values are indicative and can vary significantly depending on the specific disulfide, matrix, and analytical conditions.

Performance MetricSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Extraction Principle Adsorption/Absorption onto a coated fiberPartitioning between two immiscible liquids
Solvent Consumption None (solvent-free)High
Sample Volume Small (µL to mL range)Larger (mL to L range)
Automation Potential HighModerate (can be automated but often manual)
Sample Preparation Time Short (typically 15-60 min per sample)Long (can be >1 hour per sample)
Sensitivity (LOD) Very high (ng/L to µg/L)Good (µg/L to mg/L), can be improved with concentration
Selectivity Dependent on fiber coatingDependent on solvent choice
Matrix Effects Can be significantCan be significant, potential for co-extraction of interferences
Common Issues Fiber degradation, competition effects, carryoverEmulsion formation, analyte loss during evaporation

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies, detailed, step-by-step protocols for the analysis of dimethyl disulfide (DMDS) in a liquid matrix are presented below.

Experimental Protocol: Headspace SPME-GC-MS for DMDS

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.
  • Add a magnetic stir bar and an appropriate amount of sodium chloride (e.g., 1 g) to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
  • Spike the sample with an internal standard solution if quantitative analysis is required.
  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. SPME Extraction:

  • Place the vial in a heated agitator (e.g., at 40°C) for a pre-incubation period of 15 minutes to allow for equilibration between the sample and the headspace.
  • Introduce a pre-conditioned DVB/CAR/PDMS SPME fiber into the headspace of the vial.
  • Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

3. GC-MS Analysis:

  • After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes.
  • Desorb for a specified time (e.g., 5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.
  • Program the GC oven temperature and the mass spectrometer acquisition parameters for the separation and detection of DMDS.

Experimental Protocol: Liquid-Liquid Extraction for DMDS

1. Sample Preparation:

  • Measure 50 mL of the liquid sample into a 250 mL separatory funnel.
  • Spike the sample with an internal standard solution.
  • Add 25 mL of a suitable organic solvent (e.g., dichloromethane or a pentane/dichloromethane mixture). The choice of solvent is critical and should be based on the polarity of the disulfide and its immiscibility with the sample matrix.[6]

2. LLE Procedure:

  • Stopper the separatory funnel and shake it vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.
  • Allow the layers to separate. If an emulsion forms, gentle swirling or the addition of a small amount of brine may help to break it.
  • Carefully drain the lower organic layer into a clean flask.
  • Perform a second extraction of the aqueous layer with a fresh 25 mL portion of the organic solvent to improve recovery.
  • Combine the organic extracts.

3. Concentration and Analysis:

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
  • If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. Caution must be exercised to avoid the loss of the volatile DMDS.
  • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS for analysis.

Senior Application Scientist's Recommendation

The choice between SPME and LLE for disulfide analysis is not a one-size-fits-all decision and should be guided by the specific requirements of the application.

Choose SPME when:

  • High sensitivity is paramount: For trace-level analysis of volatile disulfides, the preconcentration capability of SPME is a distinct advantage.

  • Sample volume is limited: SPME is ideal for applications where only a small amount of sample is available.

  • High sample throughput is required: The ease of automation makes SPME suitable for routine analysis of a large number of samples.

  • A solvent-free method is preferred: To minimize environmental impact and reduce solvent-related costs, SPME is the superior choice.

Choose LLE when:

  • A wide range of disulfide polarities needs to be analyzed: The flexibility in solvent selection can be advantageous for extracting disulfides with varying chemical properties.

  • The sample matrix is particularly complex or "dirty": LLE can sometimes be more robust in handling challenging matrices, although it may require additional cleanup steps.

  • Cost of specialized equipment is a concern: LLE can be performed with basic laboratory glassware.

  • Method development time is not a major constraint: Optimizing LLE parameters can be time-consuming but can lead to a very effective and well-understood method.

References

A Comparative Guide to the Gas Chromatographic Retention Behavior of Ethyl Isopropyl Disulfide on Diverse Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of volatile and semi-volatile compounds are paramount. In this context, gas chromatography (GC) stands as a cornerstone analytical technique. The Kovats retention index (RI) system provides a standardized method for reporting retention times, converting them into system-independent constants that can be compared across different laboratories and analytical setups.[1][2] This guide delves into the retention behavior of ethyl isopropyl disulfide, a sulfur-containing compound of interest in various fields, on a range of GC columns with differing polarities. Understanding how this analyte interacts with various stationary phases is crucial for method development, optimization, and accurate compound identification.

The Significance of the Kovats Retention Index

The Kovats retention index is a dimensionless value that normalizes the retention time of a compound to the retention times of adjacent n-alkanes.[1] This normalization minimizes the influence of variables such as column length, film thickness, carrier gas flow rate, and temperature programming on retention data, thereby facilitating inter-laboratory data comparison.[1] The choice of stationary phase, however, significantly impacts the retention index, as it dictates the primary intermolecular interactions between the analyte and the column.[3]

Comparative Analysis of Kovats Retention Index on Different GC Columns

The polarity of the stationary phase is a critical factor governing the separation of compounds in gas chromatography. Non-polar columns primarily separate analytes based on their boiling points, while polar columns exhibit stronger interactions with polar functional groups, leading to longer retention times for such compounds.

Below is a summary of the experimentally determined Kovats retention indices for this compound on various GC columns, illustrating the effect of stationary phase polarity on its elution profile.

GC Column TypeStationary Phase DescriptionKovats Retention Index (I)Reference
Standard Non-Polare.g., 100% Dimethylpolysiloxane (DB-1, HP-1MS)970--INVALID-LINK--
Semi-Standard Non-Polare.g., 5% Phenyl / 95% Methylpolysiloxane (DB-5, HP-5MS)984, 985--INVALID-LINK--
Standard Polare.g., Polyethylene Glycol (DB-WAX, HP-INNOWax)1319--INVALID-LINK--

Analysis of Retention Behavior:

  • Non-Polar Columns (e.g., DB-1): On a standard non-polar phase, this compound exhibits a Kovats retention index of 970. This indicates that its retention is primarily governed by van der Waals forces and is closely related to its boiling point. For comparison, the structurally similar ethyl propyl disulfide has a reported RI of 996 on a DB-1 column.[4]

  • Semi-Polar Columns (e.g., DB-5): With a slight increase in stationary phase polarity, as seen in the semi-standard non-polar columns, the retention index of this compound shows a minor increase to approximately 985. The introduction of phenyl groups in the polysiloxane backbone allows for weak π-π interactions with the analyte, contributing to this modest increase in retention.

  • Polar Columns (e.g., DB-WAX): A dramatic shift in retention is observed on a standard polar stationary phase, with the Kovats index jumping to 1319. This significant increase is attributed to the strong dipole-dipole interactions between the polar polyethylene glycol (PEG) stationary phase and the sulfur-containing disulfide bond in the analyte. This demonstrates the profound effect of stationary phase polarity on the elution of moderately polar compounds like this compound.

Experimental Workflow for Determining Kovats Retention Index

The determination of the Kovats retention index is a systematic process that involves the analysis of the target analyte alongside a series of n-alkane standards. The following diagram and protocol outline the essential steps.

G cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_analyte Prepare Analyte Solution inject Inject Sample into GC prep_analyte->inject prep_alkane Prepare n-Alkane Mix (e.g., C8-C20) prep_alkane->inject mix_samples Combine Analyte and Alkane Mix (Optional) mix_samples->inject separate Chromatographic Separation inject->separate detect Detect Eluting Compounds (FID/MS) separate->detect get_rt Obtain Retention Times (t_R) detect->get_rt calc_ri Calculate Kovats Retention Index (I) get_rt->calc_ri compare Compare with Database Values calc_ri->compare

Figure 1: A schematic workflow for the determination of the Kovats retention index.

Step-by-Step Experimental Protocol:

  • Preparation of Standards and Sample:

    • Prepare a solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

    • Prepare a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent. The range of n-alkanes should bracket the expected elution of the analyte.

    • It is often convenient to co-inject the analyte and the n-alkane standards.

  • Gas Chromatographic Analysis:

    • Set up the gas chromatograph with the desired column (e.g., DB-1, DB-5, or DB-WAX).

    • Establish the analytical conditions, including the temperature program, carrier gas flow rate, and detector settings. A typical temperature program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.[5]

    • Inject the prepared sample (or the co-injection mixture) into the GC system.

  • Data Acquisition and Analysis:

    • Record the chromatogram and determine the retention times for the analyte and the n-alkanes.

    • Calculate the Kovats retention index (I) using the following formula for a temperature-programmed analysis:

      I = 100 [n + (tR(i) – tR(n)) / (tR(n+1) – tR(n))]

      Where:

      • tR(i) is the retention time of the analyte.

      • tR(n) is the retention time of the n-alkane eluting immediately before the analyte.

      • tR(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

      • n is the carbon number of the n-alkane eluting immediately before the analyte.[6]

  • Validation and Comparison:

    • Compare the calculated Kovats retention index with values from reliable databases such as the NIST Chemistry WebBook or PubChem to confirm the identity of the analyte.

Logical Relationships in Stationary Phase Selection

The choice of the GC column's stationary phase is a critical decision in method development. The following diagram illustrates the logical considerations based on the properties of the analyte.

G Analyte Analyte Properties (e.g., Polarity, Boiling Point) NonPolar Non-Polar Analyte Analyte->NonPolar Low Polarity Polar Polar Analyte Analyte->Polar High Polarity NP_Column Non-Polar Column (e.g., DB-1) NonPolar->NP_Column P_Column Polar Column (e.g., DB-WAX) Polar->P_Column Separation_BP Separation by Boiling Point NP_Column->Separation_BP Separation_Polarity Separation by Polarity P_Column->Separation_Polarity

Figure 2: Decision-making process for GC column selection based on analyte polarity.

Conclusion

The Kovats retention index is an indispensable tool for the reliable identification of compounds in gas chromatography. The retention behavior of this compound is significantly influenced by the polarity of the GC stationary phase. On non-polar columns, its elution is primarily dictated by its boiling point, while on polar columns, strong dipole-dipole interactions lead to a substantial increase in retention. This comparative guide provides valuable experimental data and a foundational understanding for researchers and scientists to select the appropriate GC column and analytical conditions for the accurate analysis of this compound and other sulfur-containing compounds. The provided experimental workflow offers a practical approach to determining retention indices in your own laboratory, ensuring data robustness and comparability.

References

Quantifying the Elusive Off-Flavor: A Comparative Guide to Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of flavor chemistry, the contribution of individual volatile sulfur compounds (VSCs) to the overall sensory profile of food and beverages is a subject of intense research. Among these, ethyl isopropyl disulfide ((CH₃)₂CHSSCH₂CH₃) presents a unique challenge. While identified as a component of the characteristic aroma of onions and other Allium species, its role as a potential off-flavor in other matrices is less understood. This guide provides a comprehensive comparison of this compound with other well-characterized off-flavor compounds, offering insights into its sensory impact and detailed methodologies for its quantification.

The Sensory Profile of this compound: An Onion in the Ointment?

This compound belongs to the family of dialkyldisulfides, which are known for their potent, often pungent, aromas. While specific organoleptic data for this compound is limited, it is generally characterized by an alliaceous , or onion-like, scent.[1][2] Its presence is a key contributor to the desirable flavor profile of fresh and cooked onions.[3][4] However, when present in products where such a flavor is unexpected, it can be perceived as a significant off-flavor, reminiscent of spoilage or contamination.

Due to a lack of specific studies, the precise odor threshold for this compound in water or other food matrices has not been definitively established. To contextualize its potential impact, we can compare it to other known VSCs.

Table 1: Comparison of Sensory Thresholds of Various Volatile Sulfur Compounds

CompoundChemical FormulaTypical Odor DescriptionOdor Threshold in Water (ppb)Reference(s)
This compound C₅H₁₂S₂ Alliaceous, Onion-like Not Established [1]
Dimethyl Sulfide (DMS)(CH₃)₂SCooked cabbage, corn-like0.3 - 33[5]
Dimethyl Disulfide (DMDS)CH₃SSCH₃Cabbage, putrid0.16 - 12[5]
Dimethyl Trisulfide (DMTS)CH₃SSSCH₃Cooked cabbage, garlic0.005 - 0.01[5]
Hydrogen Sulfide (H₂S)H₂SRotten eggs0.05 - 10[6]
Methanethiol (Methyl Mercaptan)CH₃SHRotten cabbage, fecal0.02 - 2.0[6]

As the table illustrates, sulfur compounds, in general, have very low odor thresholds, meaning even trace amounts can significantly impact the sensory perception of a product.[7] While a definitive value for this compound is lacking, its structural similarity to other potent disulfides suggests a low parts-per-billion (ppb) threshold.

Analytical Approaches to Quantifying this compound

The accurate quantification of this compound, and VSCs in general, requires sensitive and specific analytical techniques. The high volatility and often low concentration of these compounds in complex food matrices necessitate specialized sample preparation and detection methods.

Sample Preparation: Isolating the Volatiles

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds. A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the analytes. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Purge-and-Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through the sample, which strips the volatile compounds. These compounds are then carried to a sorbent trap, where they are concentrated. The trap is subsequently heated to desorb the analytes into the gas chromatograph.

Instrumental Analysis: Separation and Detection

Gas Chromatography (GC): GC is the cornerstone for separating complex mixtures of volatile compounds. The choice of the capillary column is critical for resolving structurally similar sulfur compounds.

Detectors:

  • Mass Spectrometry (MS): GC-MS is a powerful tool for both the identification and quantification of compounds based on their mass-to-charge ratio. It provides structural information, which is crucial for confirming the identity of analytes.[3][8]

  • Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur-containing compounds, offering excellent sensitivity and selectivity. It is particularly useful for analyzing samples with complex matrices where interferences from non-sulfur compounds can be a problem.

  • Flame Photometric Detector (FPD): Another sulfur-selective detector, the FPD is a cost-effective option for the analysis of VSCs.

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the sensitivity of the human nose. As compounds elute from the GC column, they are split between a conventional detector (like MS or FID) and a sniffing port, where a trained sensory panelist can detect and describe the odor of each compound. This is invaluable for identifying which specific compounds are responsible for a particular off-flavor.

Experimental Protocols

Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a liquid matrix (e.g., a beverage). Optimization of parameters such as fiber coating, extraction time, and temperature may be required for different sample types.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heating block or water bath

  • Internal standard (e.g., diallyl disulfide)

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Incubation and Extraction: Place the vial in a heating block set to a specific temperature (e.g., 40-60°C) and allow it to equilibrate for a set time (e.g., 15 minutes). Then, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption (e.g., at 250°C for 2-5 minutes). Start the GC-MS analysis.

  • Data Analysis: Identify and quantify this compound based on its retention time and mass spectrum, using the internal standard for calibration.

Workflow for Off-Flavor Identification using GC-O

G cluster_0 Source of Sulfur cluster_1 Formation Pathways cluster_2 Volatile Sulfur Compounds cluster_3 Sensory Impact Amino Acids (e.g., Cysteine, Methionine) Amino Acids (e.g., Cysteine, Methionine) Enzymatic Degradation Enzymatic Degradation Amino Acids (e.g., Cysteine, Methionine)->Enzymatic Degradation Thermal Degradation Thermal Degradation Amino Acids (e.g., Cysteine, Methionine)->Thermal Degradation Hydrogen Sulfide Hydrogen Sulfide Enzymatic Degradation->Hydrogen Sulfide Mercaptans Mercaptans Enzymatic Degradation->Mercaptans Disulfides (e.g., this compound) Disulfides (e.g., this compound) Thermal Degradation->Disulfides (e.g., this compound) Off-Flavor Perception Off-Flavor Perception Hydrogen Sulfide->Off-Flavor Perception Rotten Egg Mercaptans->Disulfides (e.g., this compound) Mercaptans->Off-Flavor Perception Cabbage, Fecal Disulfides (e.g., this compound)->Off-Flavor Perception Onion, Garlic

References

A Comparative Analysis of Disulfide Content in Different Onion Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of disulfide content in various onion (Allium cepa L.) cultivars. It is intended for researchers, scientists, and drug development professionals who are interested in the rich organosulfur chemistry of onions and its implications for flavor, bioactivity, and therapeutic potential. This document delves into the biosynthesis of these compounds, presents quantitative data on their distribution across different onion types, and provides detailed experimental protocols for their analysis.

The Significance of Disulfides in Onions: More Than Just Flavor

The characteristic pungent aroma and flavor of onions are primarily attributed to a complex mixture of volatile organosulfur compounds, with disulfides being a prominent class. These compounds are not present in intact onion tissue but are rapidly formed upon cellular disruption, such as cutting or crushing. This enzymatic cascade is initiated by the release of the enzyme alliinase from the vacuole, which then acts on S-alk(en)yl-L-cysteine sulfoxide (ACSO) precursors in the cytoplasm. The resulting unstable sulfenic acids quickly condense to form thiosulfinates, which are then converted to a variety of disulfides and other sulfur-containing compounds.[1]

Beyond their sensory attributes, these organosulfur compounds, including diallyl disulfide (DADS) and dipropyl disulfide (DPDS), are the focus of extensive research due to their potential health benefits. Studies have suggested that these compounds possess antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.[2] Therefore, understanding the variation in disulfide content among different onion varieties is crucial for selecting appropriate cultivars for specific research applications, from flavor profiling to the isolation of bioactive compounds for drug development.

Biosynthesis of Disulfides in Onions: An Enzymatic Cascade

The formation of disulfides in onions is a well-orchestrated enzymatic and chemical process. The key precursors are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which differ in their alkyl or alkenyl groups, leading to the diversity of sulfur compounds in different Allium species. In onions, the predominant ACSO is isoalliin (trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide).

The biosynthetic pathway can be summarized as follows:

  • Enzyme Release: Mechanical damage to the onion bulb disrupts the cellular compartments, releasing the enzyme alliinase.

  • Enzymatic Cleavage: Alliinase cleaves the C-S bond of the ACSO precursors.

  • Formation of Sulfenic Acids: This cleavage results in the formation of highly reactive sulfenic acids, pyruvate, and ammonia.

  • Condensation to Thiosulfinates: The unstable sulfenic acids spontaneously condense to form thiosulfinates.

  • Decomposition to Disulfides: Thiosulfinates are unstable and readily decompose to form a variety of more stable volatile sulfur compounds, including disulfides, trisulfides, and thiophenes.

The specific types and concentrations of disulfides in a given onion variety are influenced by the initial profile of ACSO precursors and the conditions of the enzymatic reaction.

Logical Flow of Disulfide Formation

Disulfide Biosynthesis in Onion cluster_0 Cellular Disruption cluster_1 Enzymatic Reaction cluster_2 Chemical Transformation Intact Onion Cell Intact Onion Cell Mechanical Damage Mechanical Damage Intact Onion Cell->Mechanical Damage Cutting/Crushing ACSOs (in cytoplasm) ACSOs (in cytoplasm) Alliinase (in vacuole) Alliinase (in vacuole) Sulfenic Acids Sulfenic Acids ACSOs (in cytoplasm)->Sulfenic Acids Alliinase Pyruvate + Ammonia Pyruvate + Ammonia Sulfenic Acids->Pyruvate + Ammonia Thiosulfinates Thiosulfinates Sulfenic Acids->Thiosulfinates Condensation Disulfides Disulfides Thiosulfinates->Disulfides Decomposition Other Sulfur Compounds Other Sulfur Compounds Thiosulfinates->Other Sulfur Compounds Decomposition

Caption: Biosynthetic pathway of disulfide formation in onions upon cellular disruption.

Comparative Disulfide Content in Onion Varieties

Onion VarietyKey Disulfide CompoundsTypical Concentration Range (µmol/g fresh weight)Reference
Yellow Onion Dipropyl disulfide, Methyl propyl disulfide0.5 - 2.5 (Total Thiosulfinates)
Red Onion Dipropyl disulfide, Allyl propyl disulfideGenerally higher than yellow and white varieties[3][4]
White Onion Dipropyl disulfide, Methyl propyl disulfide0.2 - 1.5 (Total Thiosulfinates)[5]
Shallot Dipropyl disulfide, Methyl propyl disulfideHigher than many common onion varieties

Note: The concentrations are presented as total thiosulfinates, which are the immediate precursors to disulfides. The absolute concentration of individual disulfides can be influenced by the specific analytical method and extraction conditions. Red onions are often reported to have higher overall antioxidant capacity, which is linked to both their phenolic and organosulfur compounds.[3][4]

Experimental Protocols for Disulfide Analysis

The accurate quantification of disulfide content in onions requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.

Experimental Workflow

Experimental Workflow for Disulfide Analysis Onion Sample Onion Sample Homogenization Homogenization Onion Sample->Homogenization 1. Sample Prep Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction 2. Extraction Filtration/Centrifugation Filtration/Centrifugation Solvent Extraction->Filtration/Centrifugation 3. Clarification Extract Extract Filtration/Centrifugation->Extract GC-MS Analysis GC-MS Analysis Extract->GC-MS Analysis 4a. Volatiles HPLC Analysis HPLC Analysis Extract->HPLC Analysis 4b. Thermolabile Compounds Data Analysis Data Analysis GC-MS Analysis->Data Analysis HPLC Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification 5. Final Result

Caption: General workflow for the analysis of disulfide compounds in onions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for the analysis of volatile and semi-volatile organosulfur compounds like disulfides.

Causality Behind Experimental Choices:

  • Homogenization in the presence of a solvent: This is critical to immediately quench the enzymatic activity and extract the formed volatile compounds before they degrade or further react.

  • Choice of Solvent: Dichloromethane is often chosen for its effectiveness in extracting a wide range of organosulfur compounds from onion oil.[6][7][8]

  • GC Column: A non-polar or mid-polar column (e.g., TG-5MS) is typically used for good separation of these types of compounds.[7]

  • Temperature Programming: A gradual increase in temperature allows for the separation of compounds with different boiling points.

  • Mass Spectrometry Detection: Provides high sensitivity and specificity, allowing for the identification of compounds based on their mass spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10 g of fresh onion tissue (e.g., bulb) and immediately homogenize it in 50 mL of dichloromethane for 2 minutes using a high-speed blender.

    • To prevent enzymatic activity during homogenization, the solvent should be chilled.

  • Extraction:

    • Transfer the homogenate to a separatory funnel.

    • Allow the layers to separate and collect the organic (lower) layer containing the organosulfur compounds.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentration:

    • Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

    • GC Column: Use a fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as a TG-5MS or equivalent.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/min.

      • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ion source temperature: 230°C.

      • Mass range: m/z 40-400.

      • Electron ionization at 70 eV.

  • Quantification:

    • Identify individual disulfide compounds by comparing their retention times and mass spectra with those of authentic standards.

    • Prepare a calibration curve for each target disulfide using a series of standard solutions of known concentrations.

    • Calculate the concentration of each disulfide in the onion sample based on the peak area and the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Thiosulfinate Analysis

HPLC is particularly useful for analyzing the less volatile and thermally labile thiosulfinates, the direct precursors to disulfides.

Causality Behind Experimental Choices:

  • Aqueous Methanol Extraction: This solvent system is effective for extracting the more polar thiosulfinates.

  • Reversed-Phase HPLC: A C18 column is commonly used to separate these moderately polar compounds.

  • UV Detection: Thiosulfinates exhibit UV absorbance, typically around 254 nm, allowing for their detection and quantification.

  • Gradient Elution: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is used to effectively separate a range of thiosulfinates with different polarities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Homogenize 10 g of fresh onion tissue in 50 mL of a 50:50 (v/v) mixture of methanol and water.

    • Perform the homogenization in an ice bath to minimize degradation of the thiosulfinates.

  • Extraction and Clarification:

    • Sonicate the homogenate for 15 minutes.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: Linear gradient from 10% to 50% B

      • 20-25 min: 50% B

      • 25-30 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Identify thiosulfinates based on retention times compared to authentic standards, if available.

    • Due to the limited availability of commercial standards for all thiosulfinates, semi-quantification can be performed by assuming a similar response factor to a known thiosulfinate like allicin (from garlic) or by using a general method like the reaction with 4-mercaptopyridine followed by spectrophotometric measurement.

Conclusion

The disulfide content of onions is a complex and dynamic field of study with significant implications for both food science and pharmacology. This guide has provided a framework for understanding the biosynthesis of these important compounds, offered a comparative overview of their distribution in different onion varieties, and detailed robust analytical protocols for their quantification. As research in this area continues, a deeper understanding of the genetic and environmental factors that control disulfide production will pave the way for the targeted cultivation of onion varieties with enhanced flavor profiles and therapeutic potential.

References

A Cross-Validation Guide to Disulfide Analysis: GC-MS vs. GC-SCD

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of disulfide bonds is a critical yet often challenging task. These sulfur-sulfur linkages are fundamental to the structural integrity and function of proteins, and their presence as volatile compounds can significantly impact the quality and safety of pharmaceuticals, as well as the aroma profiles of food and beverages. The choice of analytical methodology is paramount for achieving reliable and meaningful results.

This guide provides an in-depth, objective comparison of two powerful gas chromatography (GC) techniques for disulfide analysis: Mass Spectrometry (GC-MS) and Sulfur Chemiluminescence Detection (GC-SCD). Moving beyond a simple list of specifications, we will delve into the causality behind experimental choices, offering field-proven insights to help you select the optimal technique for your specific application.

The Analytical Challenge of Disulfides

Disulfides (R-S-S-R') present a unique set of challenges for gas chromatography. Their relatively low volatility and potential for thermal lability can complicate direct analysis. Furthermore, in complex matrices such as pharmaceutical formulations or food products, co-eluting compounds can interfere with detection and quantification. Therefore, the ideal analytical technique must offer a combination of sensitivity, selectivity, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification

GC-MS is a versatile and powerful technique that couples the separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry. For disulfide analysis, GC-MS provides not just quantitative data, but also structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

The Necessity of Derivatization in GC-MS

Direct injection of many disulfide compounds into a GC system can lead to poor peak shape and thermal degradation. To overcome this, derivatization is often a necessary sample preparation step. This chemical modification of the analyte improves its volatility and thermal stability, making it more amenable to GC analysis.

A common and effective derivatization strategy for thiols, which can be formed by the reduction of disulfides, is the use of alkyl chloroformates. This reaction converts the polar thiol group (-SH) into a less polar, more volatile thioester, which chromatographs more effectively.

The Mechanism of Detection: Electron Ionization and Fragmentation

Once the derivatized disulfide reaches the MS detector, it is typically ionized by electron ionization (EI). This high-energy process not only creates a molecular ion but also induces fragmentation of the molecule in a predictable and reproducible manner. The resulting fragmentation pattern is a chemical "fingerprint" that allows for confident identification of the compound by comparing it to a spectral library. For S-alkylated thiols, characteristic fragmentation patterns often involve cleavage of the C-S bond and rearrangements, providing structural clues.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): Unmatched Selectivity and Sensitivity for Sulfur

The GC-SCD is a specialized detector that offers exceptional sensitivity and selectivity for sulfur-containing compounds. It has become a go-to technique in industries where trace-level sulfur analysis is critical, such as the petrochemical and food and beverage sectors.[1]

The Mechanism of Sulfur Chemiluminescence

The principle behind SCD is elegant and highly specific. As sulfur-containing compounds elute from the GC column, they enter a high-temperature burner where they are combusted in the presence of hydrogen and air. This process forms sulfur monoxide (SO).[2] The SO is then transferred to a reaction cell where it reacts with ozone (O3). This reaction produces an excited state of sulfur dioxide (SO2*), which then decays to its ground state, emitting light (chemiluminescence) in the process.[3] A photomultiplier tube detects this light, and the intensity of the emission is directly proportional to the amount of sulfur present.[2][3]

This multi-step process provides a very high degree of selectivity, as non-sulfur compounds do not undergo this specific chemiluminescent reaction.[4]

The Advantage of Equimolar Response

A key feature of the SCD is its equimolar response to sulfur.[5] This means the detector's response is proportional to the number of sulfur atoms in the molecule, regardless of the compound's structure. For a disulfide, the response will be twice that of a thiol or a sulfide containing a single sulfur atom, assuming the same molar amount is injected.[6] This property simplifies quantification, especially when analyzing complex mixtures of sulfur compounds or when authentic standards for every analyte are not available.[7]

Head-to-Head Comparison: GC-MS vs. GC-SCD

The choice between GC-MS and GC-SCD for disulfide analysis depends on the specific goals of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
Selectivity Good to Excellent. Dependent on mass resolution and chromatographic separation. Can distinguish between isomers with different fragmentation patterns.Exceptional. Highly specific to sulfur-containing compounds.[4]
Sensitivity (LOD/LOQ) Good. Typically in the low pg to fg range, but can be matrix-dependent.Excellent. Picogram-level detection limits are common.[2] LODs of approximately 10 ppb have been demonstrated for various sulfur compounds.[8]
Identification Excellent. Provides structural information from fragmentation patterns, enabling confident compound identification.Poor. Provides no structural information; identification is based solely on retention time.
Quantification Good. Requires calibration with authentic standards for each analyte.Excellent. Equimolar response simplifies quantification and allows for the estimation of total sulfur content.[5][6]
Matrix Interference Susceptible to co-eluting compounds that may have similar ions, potentially leading to interference.Minimal. Not susceptible to quenching by co-eluting hydrocarbons.[2]
Derivatization Often required to improve volatility and thermal stability.[9]Not typically required for volatile disulfides.
Primary Application Confirmatory analysis, structural elucidation, and targeted quantification in complex matrices.Trace-level sulfur quantification, total sulfur analysis, and screening for sulfur compounds in complex hydrocarbon matrices.

Experimental Workflows

To provide a practical context, we outline a typical experimental workflow for the analysis of a volatile disulfide, such as dipropyl disulfide, using both GC-MS and GC-SCD.

Workflow Diagram

Disulfide Analysis Workflow General Workflow for Disulfide Analysis by GC cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 Detection & Analysis Sample Sample containing Disulfides HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME Derivatization Reduction & Derivatization (for GC-MS, if required) Sample->Derivatization GC_Injection GC Injection HS_SPME->GC_Injection Derivatization->GC_Injection GC_Column Gas Chromatography Separation GC_Injection->GC_Column Split GC_Column->Split GC_MS Mass Spectrometry (MS) Split->GC_MS Option 1 GC_SCD Sulfur Chemiluminescence Detection (SCD) Split->GC_SCD Option 2 Data_MS Data Analysis: - Library Matching - Fragmentation Analysis - Quantification GC_MS->Data_MS Data_SCD Data Analysis: - Retention Time ID - Equimolar Quantification GC_SCD->Data_SCD

Caption: Generalized workflow for disulfide analysis by GC-MS and GC-SCD.

Experimental Protocol: GC-SCD Analysis of Volatile Disulfides

This protocol is a representative method for the analysis of volatile sulfur compounds, including disulfides, in a relatively clean matrix.

  • Sample Preparation:

    • For liquid samples, dilute in an appropriate solvent (e.g., isooctane) to a concentration within the calibrated range of the instrument.

    • For solid or complex liquid matrices, headspace sampling is often preferred to isolate volatile compounds.

  • GC-SCD Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[10]

    • Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.[10]

    • Column: Agilent J&W DB-Sulfur SCD (or equivalent column for sulfur analysis).[10]

    • Inlet: Split/Splitless injector at 275 °C.[10]

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: 40 °C (1 min hold), ramp at 10 °C/min to 250 °C.[10]

    • SCD Parameters:

      • Furnace Temperature: 800 °C.[10]

      • Hydrogen and Air flows as per manufacturer's recommendations.[10]

  • Data Analysis:

    • Identify peaks based on retention times of known standards.

    • Quantify using an external standard calibration curve. Due to the equimolar response, a single sulfur compound can be used for calibration if authentic standards for all analytes are unavailable.[7]

Experimental Protocol: GC-MS Analysis of Disulfides via Derivatization

This protocol outlines the reduction of a disulfide to its corresponding thiol, followed by derivatization with an alkyl chloroformate for GC-MS analysis.[9]

  • Sample Preparation (Reduction and Derivatization):

    • To an aqueous sample containing the disulfide, add a reducing agent such as Tris(hydroxypropyl)phosphine (THP) to cleave the disulfide bond and form the corresponding thiols.[9]

    • Adjust the pH of the solution as required for the derivatization reaction.

    • Add an alkyl chloroformate reagent (e.g., ethyl chloroformate) and a suitable solvent (e.g., chloroform).[11]

    • Vortex vigorously to facilitate the derivatization of the thiol groups.

    • Separate the organic layer containing the derivatized analytes for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5MS or equivalent non-polar column.[11]

    • Inlet: Split/Splitless injector at 260 °C.[12]

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: 80 °C (2 min hold), ramp at 10 °C/min to 280 °C (3 min hold).[12]

    • MS Parameters:

      • Ion Source Temperature: 200 °C.[12]

      • Scan Range: m/z 40-550.

      • Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify derivatized compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Confirm identification by analyzing the fragmentation pattern.

    • Quantify using an external standard calibration curve of the derivatized analyte.

Making the Right Choice: A Self-Validating System

The choice between GC-MS and GC-SCD is not always mutually exclusive. In fact, a powerful approach for comprehensive disulfide analysis involves the use of both detectors, either in parallel or sequentially. A system with a column effluent splitter can simultaneously send the separated compounds to both an MS and an SCD. This provides a self-validating system where:

  • The SCD chromatogram selectively highlights all sulfur-containing peaks, ensuring that no sulfur compounds are missed, even if they are present at trace levels or co-elute with other matrix components.

  • The MS total ion chromatogram (TIC) and the corresponding mass spectra provide confident identification of the sulfur compounds detected by the SCD.

This combined approach leverages the strengths of both techniques, providing the high sensitivity and selectivity of the SCD with the definitive identification capabilities of the MS.

Conclusion

Both GC-MS and GC-SCD are highly capable techniques for the analysis of disulfides, each with its own distinct advantages.

  • GC-MS is indispensable when confident identification and structural elucidation are required. While it may necessitate a derivatization step, the wealth of structural information it provides is unparalleled.

For researchers and drug development professionals, a thorough understanding of the principles and practical considerations of both techniques is essential. By carefully considering the analytical requirements of your specific application—be it impurity profiling, quality control, or aroma analysis—you can confidently select the most appropriate technology to ensure the integrity and quality of your results. In many cases, a combined approach will provide the most comprehensive and robust data, creating a truly self-validating system for disulfide analysis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of ethyl isopropyl disulfide. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the fundamental "why" behind each step. Our commitment is to furnish you with knowledge that extends beyond the product, ensuring safety, compliance, and scientific integrity in your laboratory.

Chemical Profile and Hazard Identification

This compound (CAS No. 53966-36-2) is an organosulfur compound with a characteristic stench.[1] While specific toxicological data for this exact compound is not extensively documented, its properties and hazards can be reliably inferred from closely related alkyl disulfides, such as diethyl disulfide and diisopropyl disulfide.[1][2] The primary hazards are associated with its flammability and potential for irritation.[1][2][3]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₁₂S₂PubChem[4]
Boiling Point 161.96 °C (estimated)The Good Scents Company[5]
Flash Point 45.70 °C / 114.00 °F (estimated)The Good Scents Company[5]
Solubility in Water 139 mg/L @ 25 °C (estimated)The Good Scents Company[5]
Appearance LiquidSigma-Aldrich[2]

GHS Hazard Classification (Based on Analog Data)

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[1][2]

The flammability of this compound dictates that it must be kept away from all ignition sources. Its irritating properties necessitate the use of appropriate personal protective equipment (PPE) to prevent skin, eye, and respiratory contact.

Core Disposal Directive: Professional Waste Management

The universally mandated and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][2][6] Laboratory-scale chemical neutralization is not recommended due to the potential for hazardous reactions and the production of other regulated waste products. All waste streams containing this chemical must be collected, properly labeled, and segregated for professional disposal.

Disposal Workflow Overview

The following diagram outlines the essential workflow from waste generation to final disposal.

start Waste Generation (e.g., used reagent, contaminated material) assess Assess Waste Type (Liquid, Solid, or Spill Debris?) start->assess liquid_waste Liquid Waste Protocol assess->liquid_waste Liquid solid_waste Solid Waste Protocol assess->solid_waste Solid spill Spill Management Protocol assess->spill Spill package Package & Seal in compatible container liquid_waste->package solid_waste->package spill->package label_waste Label Container 'HAZARDOUS WASTE' package->label_waste segregate Store in Satellite Accumulation Area (SAA) label_waste->segregate pickup Schedule Pickup by Certified Waste Vendor segregate->pickup substance This compound hazard_node Primary Hazards flammable Flammable Liquid H226 substance->flammable Avoid Heat & Ignition Sources irritant Skin/Eye/Respiratory Irritant H315, H319, H335 substance->irritant Requires PPE incompatible_node Incompatible Materials oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid) substance->oxidizers Risk of Fire/Explosion acids Strong Acids substance->acids Avoid Contact reducers Strong Reducing Agents substance->reducers Avoid Contact

References

Essential Protective Measures for Handling Ethyl Isopropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safety and Disposal

As researchers and drug development professionals, our work requires the synthesis and handling of novel compounds. Among these, organosulfur molecules like Ethyl isopropyl disulfide (CAS 53966-36-2) are valuable building blocks, but their unique properties demand a rigorous and informed approach to safety. This guide moves beyond generic protocols to provide a deep, technically-grounded framework for handling this compound, ensuring the protection of both the scientist and the integrity of the research environment. The causality behind each recommendation is explained to build a comprehensive understanding of the risks and the corresponding protective measures.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a volatile, flammable organosulfur compound. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, its primary hazards can be reliably inferred from its chemical structure and data on closely related compounds, such as Ethyl isopropyl sulfide and other dialkyl disulfides.[1][2][3] The core risks stem from three main properties: flammability, contact hazards, and its malodorous nature.

  • Flammability: With an estimated flash point of 45.7°C (114°F), this compound is a flammable liquid.[4] Its vapors can form explosive mixtures with air, and these vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to distant ignition sources.[2] This dictates the need for stringent control of ignition sources and proper grounding of equipment.

  • Contact Hazard: Analogous compounds are classified as skin and eye irritants.[1][3] Prolonged or repeated skin contact can lead to dermatitis. Direct eye contact is likely to cause serious irritation. The small, lipophilic nature of the molecule suggests it may be absorbed through the skin, making robust skin protection essential.

  • Inhalation & Odor: Volatile organosulfur compounds are notorious for their potent, unpleasant odors. While the toxicological data for inhalation is not thoroughly investigated for this specific molecule, related compounds like mercaptans can cause respiratory irritation, and at high concentrations, may lead to central nervous system effects.[5] The primary defense against inhalation is to prevent vapors from escaping into the laboratory atmosphere.

Hazard ClassCategoryPrimary Concern
Flammable Liquid Inferred Category 3Vapors can ignite. Requires control of ignition sources and proper ventilation.
Skin Irritation Inferred Category 2Causes skin irritation upon direct contact.[1][3]
Eye Irritation Inferred Category 2ACauses serious eye irritation upon direct contact.[1][3]
Odor HighPotent, malodorous stench characteristic of disulfides.
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a risk-based assessment. For this compound, this requires protection against splashes, prolonged contact, and vapor inhalation.

Standard disposable nitrile or latex gloves are not sufficient for handling this compound, except for the most incidental contact where immediate removal and disposal are guaranteed. Chemical resistance data for the closely related Carbon disulfide show poor performance ("P" or "Not Recommended") for nitrile, latex, and neoprene gloves.[6][7] This indicates that small sulfur-containing molecules can readily permeate these materials.

  • For Splash Protection/Short-Duration Tasks: Use a double-gloving technique. An inner nitrile glove provides a base layer of protection, while a heavier outer glove offers greater chemical resistance.

  • For Immersion or Extended Handling: Butyl rubber or Viton™ gloves are the recommended materials for prolonged contact with a wide range of organic compounds.[8] Always check the manufacturer's specific chemical resistance guide for the gloves you intend to use.[6][9] After handling, remove and dispose of the outer glove within the fume hood.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the liquid.

  • Recommended for Transfers & Reactions: A full-face shield worn over chemical splash goggles is required when transferring volumes greater than 50 mL, when heating the substance, or when performing a reaction under pressure. This provides a secondary layer of protection against splashes and potential energetic reaction failures.

A standard cotton lab coat is insufficient as it will absorb the chemical, holding it against the skin.

  • Flame-Resistant (FR) Lab Coat: This should be considered the minimum standard due to the flammability of the compound.

  • Chemical-Resistant Apron: A chemically impervious apron made of rubber or neoprene should be worn over the lab coat to provide an effective barrier against spills during transfers.

  • Full Coverage: Ensure legs and feet are covered. Do not wear shorts or open-toed shoes in the laboratory.

All work with this compound must be performed in a certified chemical fume hood to control vapor exposure. If there is a potential for the concentration to exceed occupational exposure limits, such as during a large spill or in a poorly ventilated area, respiratory protection is required. The NIOSH Pocket Guide recommendations for similar volatile sulfur compounds (mercaptans) provide an authoritative basis for selection.[5]

  • Standard Operations (in a fume hood): No respirator is typically required.

  • Potential for Elevated Vapors: A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is necessary.[5]

  • Emergency/Spill Cleanup: For large spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is required, and cleanup should only be performed by trained emergency personnel.

Operational Plan: Safe Handling from Bench to Waste

A self-validating protocol minimizes risk at every step.

  • Chemical Fume Hood: All transfers, manipulations, and reactions must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.

  • Grounding: When transferring from metal containers or drums, ensure that containers are properly bonded and grounded to prevent static discharge, a potential ignition source.[3]

  • Vapor Trapping: For reactions that may release vapors (e.g., via a condenser outlet), vent the apparatus through a trap containing a solution of sodium hypochlorite (bleach) to oxidize the malodorous disulfide vapors.

A spill of this compound presents a dual hazard: flammability and exposure. The following workflow should be adopted.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL, Contained in Hood) assess->small_spill Small large_spill Large Spill (>100 mL or Outside Hood) assess->large_spill Large ppe Don Appropriate PPE: - Double Gloves (Butyl outer) - Goggles & Face Shield - FR Lab Coat & Apron - Respirator (if needed) small_spill->ppe evacuate Evacuate Area Alert EH&S Pull Fire Alarm large_spill->evacuate ignite Eliminate Ignition Sources (if safe to do so) ppe->ignite absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ignite->absorb collect Collect Material with non-sparking tools absorb->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose decon Decontaminate Area with bleach solution, followed by soap & water dispose->decon

Caption: Spill Response Workflow for this compound.

Disposal Plan: Decontamination and Waste Management

Proper disposal is critical to prevent environmental contamination and ensure safety.

Glassware, syringes, and other equipment that have come into contact with this compound should be decontaminated before being removed from the fume hood.

  • Initial Rinse: Rinse the equipment with a small amount of a compatible solvent (e.g., ethanol or acetone) to remove the bulk of the disulfide. This rinsate must be collected as hazardous waste.

  • Oxidative Cleaning: Submerge the rinsed equipment in a container of commercial bleach (sodium hypochlorite solution) within the fume hood. The bleach will oxidize the residual disulfide to less volatile and less odorous sulfoxides and sulfones. Allow to soak for at least one hour.

  • Final Cleaning: After the bleach soak, the equipment can be washed with soap and water as usual.

  • Segregation: Collect all waste this compound, including the initial solvent rinses from decontamination, in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or fluorinated polyethylene) and have a secure screw cap.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing "this compound" and any other components. The flammability hazard symbol must be clearly visible.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Final Disposal: The final disposal of the hazardous waste must be handled by a licensed environmental waste management company. The preferred method for organosulfur compounds is incineration in a facility equipped with appropriate scrubbers to handle sulfur dioxide emissions.[10][11] Do not pour this compound down the drain.

By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that they are protected by a system of controls grounded in sound scientific principles.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.